Product packaging for Aplithianine A(Cat. No.:)

Aplithianine A

Cat. No.: B12380252
M. Wt: 299.36 g/mol
InChI Key: IEDDDZFQZKDRBJ-UHFFFAOYSA-N
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Description

Aplithianine A is a useful research compound. Its molecular formula is C13H13N7S and its molecular weight is 299.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13N7S B12380252 Aplithianine A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H13N7S

Molecular Weight

299.36 g/mol

IUPAC Name

6-(3-methylimidazol-4-yl)-4-(7H-purin-6-yl)-2,3-dihydro-1,4-thiazine

InChI

InChI=1S/C13H13N7S/c1-19-8-14-4-9(19)10-5-20(2-3-21-10)13-11-12(16-6-15-11)17-7-18-13/h4-8H,2-3H2,1H3,(H,15,16,17,18)

InChI Key

IEDDDZFQZKDRBJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC=C1C2=CN(CCS2)C3=NC=NC4=C3NC=N4

Origin of Product

United States

Foundational & Exploratory

The Discovery of Aplithianine A: A Novel Kinase Inhibitor from the Marine Tunicate Aplidium sp.

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

The relentless search for novel therapeutic agents has frequently led scientists to the vast and chemically diverse marine environment. From this rich ecosystem, a promising new molecule, Aplithianine A, has been discovered from the marine tunicate Aplidium sp. This technical guide provides an in-depth overview of the discovery, characterization, and biological activity of this compound, a potent inhibitor of several serine/threonine kinases with significant potential for further drug development.

Introduction

Marine invertebrates, particularly tunicates of the genus Aplidium, are known to produce a wide array of bioactive secondary metabolites.[1][2] These compounds often possess unique chemical scaffolds and potent biological activities, making them attractive candidates for drug discovery. This compound, along with its analog Aplithianine B, was isolated from an organic solvent extract of an Aplidium sp. tunicate collected off the coast of South Africa.[3][4] This discovery was the result of a bioassay-guided fractionation effort aimed at identifying inhibitors of the J-PKAcα fusion kinase, a key therapeutic target in fibrolamellar hepatocellular carcinoma (FLHCC).[3]

Physicochemical Properties of this compound

This compound was isolated as a white solid and its chemical structure was elucidated through extensive spectroscopic and spectrometric analysis.

PropertyValueReference
Molecular Formula C₁₃H₁₃N₇S
Molecular Weight 299.36 g/mol
HRESIMS m/z 300.1028 [M+H]⁺ (calculated for C₁₃H₁₄N₇S, 300.1026)
UV (MeOH) λₘₐₓ (log ε) 242 (3.98), 333 (4.23) nm
IR (neat) νₘₐₓ 3093, 2974, 2919, 2849, 2828, 1685, 1573, 1452, 1415, 1359, 1330, 1288, 1253, 1209, 1183, 1129, 1027 cm⁻¹
IUPAC Name 6-(3-methylimidazol-4-yl)-4-(7H-purin-6-yl)-2,3-dihydro-1,4-thiazine
SMILES CN1C=NC=C1C2=CN(CCS2)C3=NC=NC4=C3NC=N4

Biological Activity and Mechanism of Action

This compound has demonstrated potent inhibitory activity against a range of serine/threonine kinases. Its primary target, identified through the initial screening, is the oncogenic fusion kinase J-PKAcα. Subsequent kinome profiling revealed its activity against wild-type PKA and other kinases.

Target KinaseIC₅₀Reference
J-PKAcα~1 µM
Wild-type PKA84 nM
CLK family kinases11–90 nM
PKG family kinases11–90 nM

Mechanistic studies, including cocrystallization and X-ray diffraction experiments, have revealed that this compound acts as an ATP-competitive inhibitor. It binds to the ATP pocket of the kinase, thereby preventing the phosphorylation of substrate proteins.

Furthermore, preliminary screening against the NCI-60 human tumor cell lines showed that this compound exhibits moderate antiproliferative activities, with GI₅₀ values between 1 and 10 µM against 15 different cell lines across various cancer types, including non-small cell lung cancer, colon cancer, and breast cancer.

Experimental Protocols

Isolation of this compound

The isolation of this compound was achieved through a bioassay-guided fractionation procedure.

G cluster_collection Collection & Extraction cluster_fractionation Bioassay-Guided Fractionation cluster_purification Purification & Identification Aplidium_sp Aplidium sp. Tunicate (South Africa Coast) Organic_Extract Organic Solvent Extract Aplidium_sp->Organic_Extract Aqueous_Extract Aqueous Extract Aplidium_sp->Aqueous_Extract SPE Solid-Phase Extraction (SPE) Organic_Extract->SPE HPLC High-Performance Liquid Chromatography (HPLC) SPE->HPLC Active_Fraction Active Fraction Identification (J-PKAcα Inhibition Assay) HPLC->Active_Fraction Prep_HPLC Preparative HPLC (Kinetex 5 μm F5 column) Active_Fraction->Prep_HPLC Isolation Isolation of this compound (1) and Aplithianine B (2) Prep_HPLC->Isolation Structure_Elucidation Structure Elucidation (NMR, HRESIMS) Isolation->Structure_Elucidation

Figure 1. Workflow for the isolation and discovery of this compound.

  • Extraction: The collected Aplidium sp. tunicate was extracted with an organic solvent to yield a crude extract.

  • Initial Fractionation: The organic extract underwent initial fractionation using solid-phase extraction (SPE).

  • Bioassay-Guided HPLC: The fractions were then subjected to High-Performance Liquid Chromatography (HPLC). Each fraction was tested for its inhibitory activity against J-PKAcα to identify the active components.

  • Preparative HPLC for Purification: The active fraction was further purified using preparative HPLC on a Kinetex 5 μm F5 column (110 Å, 250 × 21.2 mm) with a flow rate of 10 mL/min, eluted with 15% MeCN containing 0.1% TFA. This yielded pure this compound (46.0 mg) and Aplithianine B.

  • Desalting of Aqueous Extract: The aqueous extract was desalted using HP20ss VLC (H₂O wash, followed by MeOH elution). The MeOH fraction was then purified by preparative HPLC as described above.

Structure Elucidation

The chemical structures of this compound and B were determined by a comprehensive analysis of their spectroscopic and spectrometric data.

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the molecular formula.

  • NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR experiments were conducted to elucidate the connectivity of atoms and the overall structure.

Kinase Inhibition Assay

The inhibitory activity of this compound against J-PKAcα and other kinases was determined using a high-throughput assay. The concentration-dependent effects of this compound on the catalytic activities of the kinases were measured to calculate the IC₅₀ values.

Cocrystallization and X-ray Diffraction

To understand the binding mechanism, cocrystallization of this compound with the J-PKAcα fusion protein was performed. The crystal structure of the complex was then determined by X-ray diffraction, which confirmed that this compound binds to the ATP-binding pocket of the kinase.

Signaling Pathway and Therapeutic Potential

This compound's potent inhibition of J-PKAcα, PKA, CLK, and PKG kinases highlights its potential as a lead compound for the development of therapeutics for a range of diseases.

G cluster_pathways Downstream Cellular Processes cluster_diseases Potential Therapeutic Applications Aplithianine_A This compound J_PKAcα J-PKAcα Aplithianine_A->J_PKAcα Inhibits PKA PKA Aplithianine_A->PKA Inhibits CLK CLK Family Aplithianine_A->CLK Inhibits PKG PKG Family Aplithianine_A->PKG Inhibits Cell_Proliferation Cell Proliferation J_PKAcα->Cell_Proliferation Gene_Expression Gene Expression PKA->Gene_Expression Metabolism Metabolism PKA->Metabolism CLK->Gene_Expression Apoptosis Apoptosis PKG->Apoptosis FLHCC Fibrolamellar Hepatocellular Carcinoma (FLHCC) Cell_Proliferation->FLHCC Leads to Other_Cancers Other Cancers Gene_Expression->Other_Cancers Contributes to Cushings_Disease Cushing's Disease Metabolism->Cushings_Disease Dysregulation in Malaria Malaria

Figure 2. this compound's mechanism of action and therapeutic potential.

The inhibition of these kinases can modulate various downstream cellular processes, including cell proliferation, gene expression, metabolism, and apoptosis. The specific targeting of the J-PKAcα fusion kinase makes this compound a particularly promising candidate for the treatment of FLHCC, a rare and aggressive liver cancer. The broader activity against other kinases suggests potential applications in other cancers, Cushing's disease, and even infectious diseases like malaria.

Future Directions

The discovery of this compound opens up new avenues for the development of novel kinase inhibitors. An efficient, four-step total synthesis of this compound has already been accomplished, which will enable further structure-activity relationship (SAR) studies. This will allow for the chemical modification of the Aplithianine scaffold to improve its potency, selectivity, and pharmacokinetic properties. The development of more selective and potent analogs of this compound could lead to the next generation of targeted therapies for a variety of diseases.

References

Unveiling the Structure of Aplithianine A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aplithianine A, a novel alkaloid isolated from the marine tunicate Aplidium sp., has emerged as a potent inhibitor of serine/threonine kinases.[1] Its unique chemical architecture, featuring an unfused, unoxidized dihydro-1,4-thiazine moiety, presents a compelling scaffold for the development of targeted therapeutics.[1] This technical guide provides a comprehensive overview of the structure elucidation of this compound, presenting its detailed NMR spectroscopic data, experimental protocols for its isolation and synthesis, and a visualization of its mechanism of action.

Structure Elucidation and Spectroscopic Data

The structure of this compound was determined through a meticulous analysis of its spectroscopic and spectrometric data.[1] High-resolution electrospray ionization mass spectrometry (HRESIMS) established the molecular formula as C₁₃H₁₃N₇S.[1]

NMR Spectroscopic Data

Initial NMR experiments in DMSO-d₆ resulted in broad and weak signals. However, switching the solvent to methanol-d₄ provided clear and unambiguous data for structure elucidation. The complete ¹H and ¹³C NMR data are summarized in the tables below.

Table 1: ¹H NMR Data of this compound (600 MHz, CD₃OD)

PositionδH (ppm)MultiplicityJ (Hz)
28.16s
88.23s
2'3.19t5.4
3'4.61t5.4
5'6.80s
2''7.69s
4''8.99s
N-CH₃4.02s

Table 2: ¹³C NMR Data of this compound (150 MHz, CD₃OD)

PositionδC (ppm)
2153.4
4157.0
5119.9
6151.8
8143.2
2'26.6
3'42.8
5'128.7
6'120.3
2''137.9
4''120.9
5''134.1
N-CH₃35.1

Experimental Protocols

Isolation of this compound

This compound was isolated from the organic solvent extract of the marine tunicate Aplidium sp. through a bioassay-guided fractionation procedure.

Workflow for the Isolation of this compound

Isolation Workflow cluster_extraction Extraction cluster_fractionation Bioassay-Guided Fractionation cluster_isolation Isolation Tunicate Tunicate Organic_Extract Organic_Extract Tunicate->Organic_Extract Organic Solvent SPE Solid-Phase Extraction Organic_Extract->SPE HPLC HPLC SPE->HPLC Active Fractions Aplithianine_A Aplithianine_A HPLC->Aplithianine_A Purification Total Synthesis Precursors Ethyl 3,4-dihydro-2H-1,4-thiazine-6-carboxylate + 6-Bromopurine Ester Ester Intermediate Precursors->Ester Buchwald-Hartwig Coupling Carboxylic_Acid Carboxylic Acid Intermediate Ester->Carboxylic_Acid Hydrolysis Aplithianine_A Aplithianine_A Carboxylic_Acid->Aplithianine_A Amide Coupling & Decarboxylation Mechanism of Kinase Inhibition cluster_kinase Kinase Kinase J-PKAcα Substrate Substrate Kinase->Substrate Phosphorylates ATP_Binding_Site ATP Binding Site ATP ATP ATP->ATP_Binding_Site Binds Aplithianine_A Aplithianine_A Aplithianine_A->ATP_Binding_Site Competitively Binds Inhibition Inhibition Phosphorylated_Substrate Phosphorylated_Substrate Inhibition->Kinase

References

The Kinase Inhibitor Aplithianine A: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aplithianine A is a naturally derived compound that has emerged as a potent inhibitor of specific serine/threonine kinases. Isolated from the marine tunicate Aplidium sp., this novel alkaloid presents an unprecedented chemical scaffold with significant therapeutic potential.[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its primary molecular targets, inhibitory profile, and the experimental methodologies used for its characterization. The information presented herein is intended to support further research and development of this compound and its analogs as targeted therapeutic agents.

Core Mechanism of Action: ATP-Competitive Inhibition

The primary mechanism by which this compound exerts its inhibitory effects is through competitive binding to the ATP pocket of its target kinases.[1][2] This has been substantiated through multiple lines of experimental evidence, including enzymatic assays and co-crystallization studies.

A Schild/Gaddum ATP competition assay demonstrated that this compound functions as an ATP-competitive inhibitor of the J-PKAcα catalytic activities. Further confirmation of this mechanism was achieved through X-ray co-crystallography, which revealed that this compound binds directly within the ATP-binding pocket of the J-PKAcα fusion protein. This direct competition with ATP for binding to the kinase's active site effectively blocks the phosphotransfer reaction, thereby inhibiting the downstream signaling cascade.

Primary Kinase Targets and Inhibitory Profile

This compound has demonstrated potent inhibitory activity against a select group of serine/threonine kinases, with a particularly strong affinity for the catalytic subunit alpha of Protein Kinase A (PKAcα) and its oncogenic fusion protein, J-PKAcα.

The J-PKAcα fusion protein, a result of the DNAJB1-PRKACA gene fusion, is a key driver in fibrolamellar hepatocellular carcinoma (FLHCC), making it a prime therapeutic target. This compound showed an initial potent inhibition against J-PKAcα with an IC50 of approximately 1 μM in the primary screening assay.

Kinome profiling of this compound against a panel of 370 kinases revealed a selective inhibition profile. Beyond PKA, it demonstrated potent inhibition of kinases in the CLK and PKG families, with IC50 values in the nanomolar range. This selectivity suggests that this compound is not a promiscuous kinase inhibitor, which is a desirable characteristic for a therapeutic candidate.

Quantitative Inhibition Data

The inhibitory potency of this compound and its analogs has been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data.

CompoundTarget KinaseIC50 (μM)
This compoundJ-PKAcα~1
This compoundWild-type PKA0.084
This compoundCLK family kinases0.011 - 0.090
This compoundPKG family kinases0.011 - 0.090
CompoundBinding Affinity (Kd) to J-PKAcα (μM)
This compoundData from three independent experiments, mean ± SEM

Preliminary cell-based evaluation of this compound in the NCI-60 Human Tumor Cell Lines Screen showed moderate antiproliferative activities, with GI50 values between 1 and 10 μM against 15 different cancer cell lines, including non-small cell lung cancer, colon cancer, and breast cancer.

Signaling Pathway Inhibition

Protein Kinase A (PKA) is a crucial mediator of signal transduction pathways, regulating a wide array of cellular processes. The catalytic subunit of PKA, upon activation, phosphorylates numerous substrate proteins, including the transcription factor CREB (cAMP response element-binding protein). The inhibition of J-PKAcα by this compound disrupts this signaling cascade.

AplithianineA_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC Adenylyl Cyclase GPCR->AC activates Hormone Hormone Hormone->GPCR binds cAMP cAMP AC->cAMP ATP to cAMP J_PKAc_alpha J-PKAcα (active) cAMP->J_PKAc_alpha activates ADP ADP J_PKAc_alpha->ADP CREB CREB J_PKAc_alpha->CREB phosphorylates Aplithianine_A This compound Aplithianine_A->J_PKAc_alpha inhibits ATP ATP ATP->J_PKAc_alpha pCREB pCREB Gene_Expression Target Gene Expression pCREB->Gene_Expression promotes

Caption: PKA signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The characterization of this compound as a kinase inhibitor involved a series of biochemical and biophysical assays. The detailed methodologies for these key experiments are outlined below.

Experimental Workflow

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_biophysical Biophysical Assay cluster_cellular Cell-Based Assay Biochemical_Assay Biochemical PKAcα Assay (IC50 Determination) ATP_Competition Schild/Gaddum ATP Competition Assay Biochemical_Assay->ATP_Competition Confirms ATP Competition MST Microscale Thermophoresis (MST) (Kd Determination) ATP_Competition->MST Quantifies Binding Affinity NCI60 NCI-60 Cell Line Screen (Antiproliferative Activity, GI50) MST->NCI60 Evaluates Cellular Activity

Caption: Experimental workflow for the characterization of this compound.

Biochemical PKAcα Assay (Dose-Response)

This assay was adapted from a primary high-throughput screening assay to determine the dose-dependent inhibition of J-PKAcα and wild-type PKAcα by this compound and its analogs.

  • Reagents & Materials:

    • Kinase Buffer: Composition as previously described.

    • Compound Solution: Prepared in 0.1 M Tris pH 7.5 buffer containing 50 μM ATP, 1 μM cAMP, 0–200 μM test compound, and 0.5% DMSO.

    • Enzyme: 1 nM J-PKAcα holoenzyme complex or 0.75 nM for wild-type PKAcα.

    • Substrate: 50 μM biotinylated-peptide substrate CREB (KRREILSRRPSYR).

  • Protocol:

    • The compound solution is diluted two-fold with the kinase assay buffer.

    • The kinase reaction is initiated by mixing the diluted compound solution with the enzyme and substrate.

    • The reaction is allowed to proceed for a defined period.

    • The level of substrate phosphorylation is quantified to determine the extent of kinase inhibition.

    • IC50 values are calculated from the dose-response curves.

Schild/Gaddum ATP Competition Assay

This assay was employed to definitively establish that this compound is an ATP-competitive inhibitor.

  • Reagents & Materials:

    • Kinase Assay Buffer

    • Compound Solution: Composed of 0–3 mM ATP, 0–3 μM this compound, and 1 μM cAMP.

    • Enzyme: 1 nM J-PKAcα holoenzyme complex.

    • Substrate: 50 μM biotinylated-peptide substrate.

  • Protocol:

    • 20 μL of the compound solution is mixed with 40 μL of the kinase assay buffer.

    • The kinase reaction solution contains 1 nM J-PKAcα holoenzyme complex and 50 μM biotinylated-peptide substrate.

    • The reaction proceeds for 30 minutes.

    • The results are analyzed to determine the competitive nature of the inhibition.

Microscale Thermophoresis (MST) Assay

MST was used to measure the direct binding affinity (equilibrium dissociation constant, Kd) of this compound and its analogs to the J-PKAcα protein.

  • Reagents & Materials:

    • Fluorescently labeled N-terminal His6-tagged J-PKAcα protein.

    • This compound and its analogs.

  • Protocol:

    • A constant concentration of the fluorescently labeled J-PKAcα is incubated with a serial dilution of the test compound.

    • The samples are loaded into capillaries.

    • The thermophoretic movement of the labeled protein is measured in response to a microscopic temperature gradient.

    • Changes in thermophoresis upon ligand binding are used to calculate the Kd value.

Conclusion and Future Directions

This compound represents a promising new scaffold for the development of selective kinase inhibitors. Its ATP-competitive mechanism of action against key oncogenic kinases, such as J-PKAcα, underscores its therapeutic potential. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further investigation.

Future research will likely focus on the optimization of the aplithianine scaffold to enhance both cellular activity and kinase selectivity. The development of more potent and selective analogs will be crucial for advancing these compounds into preclinical and clinical studies, particularly for diseases driven by the targeted kinases, such as fibrolamellar hepatocellular carcinoma. The total synthesis of this compound has been achieved, which will facilitate the generation of a wider range of analogs for structure-activity relationship studies and further biological evaluation.

References

Unveiling the Potent and Selective Inhibition of J-PKAcα by Aplithianine A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity and mechanism of action of Aplithianine A, a marine-derived natural product, with the oncogenic fusion kinase J-PKAcα. J-PKAcα, a result of the DNAJB1-PRKACA gene fusion, is a key driver in fibrolamellar hepatocellular carcinoma (FLHCC), making it a critical target for therapeutic intervention. This document summarizes key quantitative data, details experimental methodologies for assessing binding affinity, and visualizes the relevant signaling pathways and experimental workflows.

Executive Summary

This compound has been identified as a potent inhibitor of the J-PKAcα kinase. It competitively binds to the ATP-binding pocket of the kinase, thereby inhibiting its catalytic activity. This guide presents the binding affinity data for this compound and its analogues, outlines the microscale thermophoresis (MST) methodology used to determine these values, and illustrates the J-PKAcα signaling cascade. The findings underscore the potential of this compound as a scaffold for the development of targeted therapies for FLHCC.

Quantitative Binding Affinity Data

The binding affinity of this compound and its semi-synthetic analogs for J-PKAcα has been quantitatively assessed, primarily through the determination of the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Kd). These values are crucial for understanding the potency and direct binding interaction of the compounds with the target kinase.

CompoundJ-PKAcα IC50 (μM)PKAcα IC50 (μM)J-PKAcα Kd (μM)
This compound (1) ~11.1N/A
Aplithianine B (2) >200>200N/A
Monobrominated analog (3) 1.01.1N/A
Dibrominated analog (4) >200>200N/A
Sulfoxide analog (5) >200>200N/A
Sulfone analog (6) >200>200N/A

N/A: Data not available from the provided search results.

Experimental Protocols

The determination of the binding affinity between this compound and J-PKAcα was primarily achieved through Microscale Thermophoresis (MST). This section provides a detailed methodology based on established protocols for such assays.

Expression and Purification of His6-tagged J-PKAcα
  • Gene Expression : The gene encoding for N-terminally His6-tagged J-PKAcα is cloned into a suitable expression vector (e.g., pET vector) and transformed into a competent E. coli strain (e.g., BL21(DE3)).

  • Cell Culture and Induction : The transformed E. coli are cultured in Luria-Bertani (LB) medium at 37°C until an optimal optical density (OD600) is reached. Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated at a lower temperature (e.g., 18-25°C) overnight.

  • Cell Lysis : Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). Lysis is performed by sonication or high-pressure homogenization.

  • Affinity Chromatography : The clarified lysate is loaded onto a Ni-NTA (Nickel-Nitrilotriacetic Acid) affinity column. The column is washed with a wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins.

  • Elution : The His6-tagged J-PKAcα is eluted from the column using an elution buffer with a high concentration of imidazole (e.g., 250-500 mM).

  • Purity and Concentration Determination : The purity of the eluted protein is assessed by SDS-PAGE, and the concentration is determined using a protein assay such as the Bradford or BCA assay.

Microscale Thermophoresis (MST) for Binding Affinity Measurement
  • Protein Labeling : The purified His6-tagged J-PKAcα is fluorescently labeled. A common method for His-tagged proteins is the use of a RED-tris-NTA 2nd Generation dye (NanoTemper Technologies), which has a high affinity for the His-tag. The labeling is performed according to the manufacturer's protocol. The final concentration of the labeled protein is typically in the low nanomolar range.

  • Ligand Preparation : A series of 16 1:1 serial dilutions of this compound is prepared in the MST buffer (e.g., 50 mM Tris-HCl pH 7.6, 150 mM NaCl, 10 mM MgCl2, 0.05% Tween-20). The highest concentration should be at least 20-fold higher than the expected Kd.

  • Sample Preparation : Equal volumes of the labeled J-PKAcα and each dilution of this compound are mixed and incubated for a short period to allow the binding to reach equilibrium.

  • MST Measurement : The samples are loaded into standard or premium capillaries and the measurement is performed on a Monolith NT.115 or a similar instrument (NanoTemper Technologies).

  • Instrument Settings : Typical settings for a small molecule-protein interaction study are:

    • LED power: 20-80% (adjusted to achieve an initial fluorescence of 200-1000 units).

    • MST power: 40-80% (medium to high).

  • Data Analysis : The change in the normalized fluorescence (ΔFnorm) is plotted against the logarithm of the ligand concentration. The data are then fitted to a Kd model (e.g., the law of mass action) using the MO.Affinity Analysis software to determine the equilibrium dissociation constant (Kd).

Visualizations

J-PKAcα Signaling Pathway in FLHCC

The oncogenic J-PKAcα fusion protein is constitutively active, leading to the dysregulation of downstream signaling pathways critical for cell growth and proliferation. A key consequence is the phosphorylation and inactivation of Salt-Inducible Kinases (SIKs), which in turn leads to the activation of the transcriptional co-activator CRTC2. CRTC2 then translocates to the nucleus and, in complex with CREB and the histone acetyltransferase p300, drives the expression of genes involved in cell proliferation and survival.

J_PKAc_Signaling_Pathway cluster_nucleus Nucleus JPKAc J-PKAcα (Constitutively Active) SIKs SIKs (Salt-Inducible Kinases) JPKAc->SIKs P (Inactivation) CRTC2_cyto CRTC2 (Cytoplasm) (Inactive) SIKs->CRTC2_cyto P (Inactivation) CRTC2_nuc CRTC2 (Nucleus) (Active) CRTC2_cyto->CRTC2_nuc Translocation GeneExpression Target Gene Expression (Proliferation, Survival) CRTC2_nuc->GeneExpression CREB CREB CREB->GeneExpression p300 p300 p300->GeneExpression AplithianineA This compound AplithianineA->JPKAc Inhibits ATP ATP ATP->JPKAc Binds

Caption: J-PKAcα signaling cascade in FLHCC.

Experimental Workflow for MST Binding Assay

The workflow for determining the binding affinity of this compound to J-PKAcα using Microscale Thermophoresis involves several key steps, from protein preparation to data analysis.

MST_Workflow start Start expression Expression & Purification of His6-J-PKAcα start->expression labeling Fluorescent Labeling of His6-J-PKAcα expression->labeling mixing Mixing of Labeled Protein & Ligand labeling->mixing dilution Serial Dilution of This compound dilution->mixing incubation Incubation to Reach Equilibrium mixing->incubation mst MST Measurement incubation->mst analysis Data Analysis & Kd Determination mst->analysis end End analysis->end

Caption: Workflow for MST-based binding analysis.

Logical Relationship of Competitive Inhibition

This compound functions as a competitive inhibitor of J-PKAcα, meaning it directly competes with the endogenous ligand, ATP, for binding to the active site of the kinase.

Competitive_Inhibition cluster_0 Scenario 1: ATP Binding cluster_1 Scenario 2: this compound Binding JPKAc J-PKAcα (Active Site) Binding Binding JPKAc->Binding NoBinding No Binding JPKAc->NoBinding ATP ATP ATP->Binding AplithianineA This compound AplithianineA->NoBinding Active Kinase Activity Binding->Active Inactive Inhibition NoBinding->Inactive

Caption: Competitive inhibition of J-PKAcα by this compound.

Biological activity of Aplithianine A on serine/threonine kinases

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Biological Activity of Aplithianine A on Serine/Threonine Kinases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of this compound, a marine-derived natural product, with a specific focus on its inhibitory effects on serine/threonine kinases. The information presented herein is collated from peer-reviewed scientific literature, detailing its discovery, mechanism of action, kinase selectivity profile, and potential therapeutic applications. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, cell biology, and drug discovery.

Introduction

This compound is an unprecedented alkaloid discovered through a high-throughput screening of a natural product library for inhibitors of the J-PKAcα fusion kinase.[1][2][3] This chimeric kinase, resulting from a DNAJB1-PRKACA gene fusion, is a key oncogenic driver in fibrolamellar hepatocellular carcinoma (FLHCC), a rare and aggressive liver cancer.[4][5] this compound, isolated from the marine tunicate Aplidium sp., has emerged as a potent inhibitor of not only the J-PKAcα fusion protein but also a select group of other serine/threonine kinases, establishing it as a promising scaffold for the development of targeted cancer therapies and other therapeutic agents.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor. Mechanistic studies, including X-ray cocrystallization, have confirmed that this compound binds directly within the ATP-binding pocket of the kinase's catalytic subunit. This direct competition with ATP prevents the transfer of a phosphate group to substrate proteins, thereby inhibiting the kinase's catalytic activity and disrupting downstream signaling pathways.

cluster_kinase Serine/Threonine Kinase Kinase Kinase Domain ATP_Pocket ATP Binding Pocket Substrate_Site Substrate Binding Site Phosphorylation Substrate Phosphorylation ATP_Pocket->Phosphorylation Enables ATP ATP ATP->ATP_Pocket Binds Aplithianine_A This compound Aplithianine_A->ATP_Pocket Competitively Binds (Inhibits)

Figure 1: ATP-Competitive Inhibition by this compound.

Quantitative Data: Kinase Inhibition Profile

This compound has been profiled against a large panel of human kinases, revealing potent and selective inhibitory activity against several serine/threonine kinases. The following tables summarize the key quantitative data reported in the literature.

Table 1: Inhibitory Activity of this compound against Primary Target Kinases

Kinase TargetIC50 ValueAssay TypeReference
J-PKAcα (fusion kinase)~1 µMPrimary Screening Assay
Wild-type PKA84 nMKinome Screening

Table 2: Inhibitory Activity of this compound against Kinase Families

Kinase FamilyIC50 RangeAssay TypeReference
CLK Family~11–90 nMHuman Kinome Profiling
PKG Family~11–90 nMHuman Kinome Profiling
DYRK FamilyPotent InhibitionHuman Kinome Profiling

Experimental Protocols

The biological activity of this compound was characterized using a series of established biochemical and cell-based assays.

High-Throughput Screening (HTS)

The initial discovery of this compound resulted from a high-throughput assay designed to identify inhibitors of J-PKAcα catalytic activity. The NCI Program for Natural Product Discovery (NPNPD) prefractionated natural product library was screened, leading to the identification of an active fraction from an Aplidium sp. marine tunicate.

Kinase Inhibition and Kinome Profiling

To determine the potency and selectivity of this compound, in vitro kinase inhibition assays were performed.

  • Objective: To quantify the concentration of this compound required to inhibit 50% of a specific kinase's activity (IC50).

  • General Protocol:

    • Recombinant kinase enzyme is incubated with a specific peptide substrate and ATP in a suitable buffer system.

    • This compound is added in a range of concentrations to different reaction wells.

    • The kinase reaction is initiated (e.g., by adding ATP) and allowed to proceed for a defined period at a controlled temperature.

    • The reaction is terminated, and the amount of phosphorylated substrate is quantified. This can be measured using various methods, such as incorporation of radioactive ³²P-ATP, fluorescence-based assays (e.g., Z'-LYTE™), or luminescence-based assays (e.g., Kinase-Glo®).

    • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

  • Kinome Profiling: To assess selectivity, this compound was tested against a large panel of 370 human kinases, revealing potent inhibition of the CLK, PKG, and DYRK families.

Mechanism of Action Studies
  • Microscale Thermophoresis (MST): This technique was used to confirm direct binding between this compound and the J-PKAcα catalytic unit and to determine the equilibrium dissociation constants (Kd). A fluorescently labeled J-PKAcα protein was used, and changes in thermophoretic movement upon binding to this compound were measured.

  • X-ray Cocrystallization: To visualize the binding mode, a complex of the J-PKAcα protein and this compound was crystallized, and its structure was solved using X-ray diffraction. The resulting structure confirmed that this compound occupies the ATP binding pocket, validating the ATP-competitive mechanism.

cluster_workflow Inhibitor Characterization Workflow Screen High-Throughput Screen (e.g., J-PKAcα activity) Hit_ID Hit Identification (this compound) Screen->Hit_ID IC50 IC50 Determination (Dose-Response Assay) Hit_ID->IC50 Cell_Assay Cell-Based Assays (NCI-60 Screen) Hit_ID->Cell_Assay Kinome Kinome Profiling (370 Kinase Panel) IC50->Kinome MoA Mechanism of Action (ATP Competition) IC50->MoA Selectivity Determine Selectivity Profile (PKG, CLK, DYRK families) Kinome->Selectivity Binding Direct Binding Assay (Microscale Thermophoresis) MoA->Binding Structure Structural Studies (X-ray Cocrystallization) Binding->Structure Cell_Activity Determine Antiproliferative Activity (GI50) Cell_Assay->Cell_Activity

Figure 2: Experimental workflow for this compound characterization.
Cell-Based Assays

The antiproliferative effects of this compound were evaluated using the NCI-60 Human Tumor Cell Lines Screen. This screen assesses the growth inhibition (GI50) across 60 different human cancer cell lines. This compound demonstrated moderate antiproliferative activities, with GI50 values ranging from 1 to 10 µM against 15 of the cell lines, including non-small cell lung cancer (NSCLC), colon, and breast cancer lines. Furthermore, selected synthetic analogs of this compound were shown to inhibit the intracellular phosphorylation of the CREB peptide substrate in NIH/3T3 cells, confirming target engagement in a cellular context.

Affected Signaling Pathways and Therapeutic Potential

The kinases potently inhibited by this compound are involved in numerous critical cellular processes. Their dysregulation is implicated in various diseases, particularly cancer.

  • PKA (Protein Kinase A): A key mediator of cAMP signaling, PKA regulates metabolism, gene expression, and cell proliferation. The J-PKAcα fusion in FLHCC leads to aberrant, uncontrolled PKA activity.

  • CLK (CDC-Like Kinase) and DYRK (Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase) Families: These kinases are involved in the regulation of pre-mRNA splicing, cell cycle control, and neuronal development. Their inhibition has potential applications in treating solid tumors, leukemias, and neurodegenerative diseases.

  • PKG (cGMP-dependent Protein Kinase): PKG is a crucial regulator in the nitric oxide (NO) signaling pathway and is a validated target for anti-malaria chemotherapy.

The selective inhibition profile of this compound suggests its scaffold could be exploited for developing therapies against FLHCC, Cushing's Disease (implicating wild-type PKA), gastric or colon cancer (implicating CLK and DYRK kinases), and malaria (implicating PKG).

Stimulus External Signal (e.g., Hormone, Growth Factor) Receptor Cell Surface Receptor Stimulus->Receptor Second_Messenger Second Messenger (e.g., cAMP) Receptor->Second_Messenger PKA_active PKA (Active) Second_Messenger->PKA_active PKA_inactive PKA (Inactive) CREB CREB PKA_active->CREB Phosphorylates CREB_P p-CREB PKA_active->CREB_P Gene_Expression Gene Expression (Proliferation, Survival) CREB_P->Gene_Expression Aplithianine_A This compound Aplithianine_A->PKA_active Inhibits

Figure 3: Simplified PKA signaling pathway inhibited by this compound.

Conclusion and Future Directions

This compound is a novel, marine-derived inhibitor of serine/threonine kinases with a unique chemical scaffold. It demonstrates potent, ATP-competitive inhibition of the oncogenic J-PKAcα fusion protein and shows selectivity for the PKA, CLK, PKG, and DYRK kinase families. Its discovery has paved the way for further exploration of this compound class as therapeutic agents. An efficient four-step total synthesis of this compound has been developed, enabling the generation of analogs with improved potency and selectivity. Future research will likely focus on optimizing the Aplithianine scaffold to enhance cellular activity and kinase selectivity for specific disease-related targets, moving these promising compounds towards clinical development.

References

Unveiling Aplithianine A: A Technical Guide to its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural origin and the detailed isolation process of Aplithianine A, a novel protein kinase inhibitor with significant potential in therapeutic applications. Discovered through a bioassay-guided fractionation of a marine organism, this document outlines the precise methodologies employed for its extraction, purification, and characterization.

Natural Source

This compound is a natural product isolated from the marine tunicate, Aplidium sp. The specific organism that yielded this compound was collected off the coast of South Africa.[1][2] Marine tunicates, belonging to the phylum Chordata, are known producers of a diverse array of bioactive secondary metabolites.

Isolation and Purification

The isolation of this compound was guided by a high-throughput screening assay designed to identify inhibitors of the J-PKAcα kinase.[1][2] The process involved a multi-step procedure commencing with the extraction from the marine tunicate, followed by bioassay-guided fractionation, solid-phase extraction (SPE), and multiple rounds of High-Performance Liquid Chromatography (HPLC).

Extraction

The initial extraction process to obtain the crude extract containing this compound is not explicitly detailed in the primary literature. However, standard practices for marine invertebrate natural product extraction typically involve the use of organic solvents to separate compounds from the biomass. Following this, the crude extract is often partitioned between different solvents to achieve a preliminary separation of compounds based on polarity.

Bioassay-Guided Fractionation

The crude extract was subjected to fractionation, with each fraction being tested for its inhibitory activity against the J-PKAcα kinase. This bioassay-guided approach ensures that only the fractions containing the active compound(s) are carried forward for further purification, thereby increasing the efficiency of the isolation process. This compound demonstrated potent inhibition of J-PKAcα with an IC50 of approximately 1 µM in the primary screening assay.[1]

Solid-Phase Extraction (SPE) and Initial Purification

Further purification of the active fractions was achieved using solid-phase extraction and other chromatographic techniques. While the specific details of the SPE protocol for this compound are not fully available, this technique is generally used to desalt and concentrate the sample, as well as to separate compounds based on their physical and chemical properties. For instance, the aqueous extract was desalted using an HP20ss VLC column, washed with water, and the active compounds were eluted with methanol.

High-Performance Liquid Chromatography (HPLC)

The final purification of this compound was accomplished through multiple steps of preparative and semi-preparative HPLC. The specific conditions for the final purification steps are summarized in the table below.

ParameterPreparative HPLC (Aqueous Extract)Semi-preparative HPLC (Organic Extract Subfraction)
Column Kinetex 5 µm F5 (110 Å, 250 × 21.2 mm)Kinetex 5 µm F5 (110 Å, 250 × 10 mm)
Mobile Phase 15% MeCN with 0.1% TFA12% MeCN with 0.1% TFA
Flow Rate 10 mL/min4 mL/min
Yield 66 mg of this compound6.9 mg of this compound

Table 1: HPLC Conditions for the Purification of this compound

From the organic solvent extract, a total of 46.0 mg of this compound was obtained through similar isolation procedures.

Structural Characterization

The structure of this compound was elucidated through a comprehensive analysis of its spectroscopic data.

Spectroscopic Data

The following table summarizes the key spectroscopic data for this compound.

Spectroscopic TechniqueData
Appearance White solid
UV (MeOH) λmax (log ε) 242 (3.98), 333 (4.23) nm
IR (neat) νmax 3093, 2974, 2919, 2849, 2828, 1685, 1573, 1452, 1415, 1359, 1330, 1288, 1253, 1209, 1183, 1129, 1027 cm-1
HRESIMS m/z [M+H]+ 300.1028 (calculated for C13H14N7S, 300.1026)
1H and 13C NMR Data available in the supporting information of the primary publication.

Table 2: Spectroscopic Data for this compound

Mechanism of Action and Signaling Pathway

This compound functions as an ATP-competitive inhibitor of the J-PKAcα kinase. The J-PKAcα fusion protein is a key driver in the oncogenesis of fibrolamellar hepatocellular carcinoma (FLHCC). The binding of this compound to the ATP pocket of J-PKAcα prevents the phosphorylation of its downstream targets.

Aplithianine_A_Signaling_Pathway cluster_upstream Upstream Activation cluster_inhibition Inhibition by this compound cluster_downstream Downstream Signaling DNAJB1_PRKACA DNAJB1-PRKACA Fusion Gene J_PKAc_inactive Inactive J-PKAcα DNAJB1_PRKACA->J_PKAc_inactive Transcription & Translation J_PKAc_active Active J-PKAcα J_PKAc_inactive->J_PKAc_active Binding of Regulatory Subunit (e.g., RIα) & cAMP Binding_Site ATP Binding Pocket p_SIK p-SIK (Inactive) J_PKAc_active->p_SIK Phosphorylation ATP ATP ATP->Binding_Site Binds ADP ADP Aplithianine_A This compound Aplithianine_A->Binding_Site Competitively Binds Binding_Site->ADP Hydrolysis SIK SIK (Salt-Inducible Kinase) p_CRTC2 p-CRTC2 (Inactive) SIK->p_CRTC2 Phosphorylation CRTC2_active Active CRTC2 p_SIK->CRTC2_active Inhibition of Phosphorylation CRTC2 CRTC2 Nucleus Nucleus CRTC2_active->Nucleus Translocation Gene_Expression Gene Expression (Cell Growth, Proliferation) Nucleus->Gene_Expression Promotes Transcription

Figure 1. Signaling pathway of J-PKAcα and inhibition by this compound.

The constitutively active J-PKAcα fusion protein phosphorylates and inactivates Salt-Inducible Kinases (SIKs). This prevents the phosphorylation and subsequent inactivation of the transcriptional coactivator CRTC2. Active CRTC2 then translocates to the nucleus and promotes the expression of genes involved in cell growth and proliferation. This compound, by competitively binding to the ATP pocket of J-PKAcα, blocks this signaling cascade.

Experimental Protocols

General Experimental Procedures

NMR spectra were recorded on a Bruker Avance III NMR spectrometer operating at 600 MHz for 1H and 150 MHz for 13C. High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the molecular formula.

Bioassay for J-PKAcα Inhibition

A high-throughput screening assay was utilized to measure the catalytic activity of J-PKAcα. The assay was performed in a dose-dependent manner to evaluate the inhibitory effects of the isolated compounds. The concentration of the compound that causes a 50% decrease in the catalytic activity was determined as the IC50 value.

Isolation of this compound from Aqueous Extract
  • The aqueous extract (15.4 g) was desalted by HP20ss vacuum liquid chromatography (VLC), eluting with a gradient of H2O to MeOH.

  • The fraction eluted with MeOH (660 mg) was subjected to preparative HPLC.

  • HPLC Conditions:

    • Column: Kinetex 5 µm F5 (110 Å, 250 × 21.2 mm)

    • Mobile Phase: 15% MeCN with 0.1% TFA

    • Flow Rate: 10 mL/min

  • This yielded 66 mg of this compound.

Isolation of this compound from Organic Extract
  • The organic solvent extract (1.38 g) was subjected to a similar multi-step purification process.

  • A subfraction was purified by semi-preparative HPLC.

  • HPLC Conditions:

    • Column: Kinetex 5 µm F5 (110 Å, 250 × 10 mm)

    • Mobile Phase: 12% MeCN with 0.1% TFA

    • Flow Rate: 4 mL/min

  • This yielded 6.9 mg of this compound from this specific subfraction, with a total of 46.0 mg obtained from the entire organic extract.

Conclusion

This compound represents a promising new scaffold for the development of kinase inhibitors, particularly for cancers driven by the J-PKAcα fusion protein. This guide provides a comprehensive overview of its natural source and the detailed methodologies for its isolation and characterization, serving as a valuable resource for researchers in natural product chemistry, drug discovery, and oncology. The provided experimental details and the elucidation of its mechanism of action offer a solid foundation for further investigation and development of this compound and its analogs as potential therapeutic agents.

References

In-Depth Spectroscopic Data Interpretation and Methodologies for Aplithianine A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for Aplithianine A, a novel kinase inhibitor isolated from a marine tunicate of the Aplidium species. The following sections detail the methodologies employed for its isolation and characterization, present its complete spectroscopic data in a structured format, and illustrate key related biological and experimental pathways.

Summary of Spectroscopic and Physical Data

This compound was isolated as a white solid.[1] Its molecular formula was established as C₁₃H₁₃N₇S through high-resolution electrospray ionization mass spectrometry (HRESIMS) in conjunction with ¹H and ¹³C NMR data.[1]

Table 1: General Spectroscopic and Physical Properties
PropertyValueReference
AppearanceWhite Solid[1]
Molecular FormulaC₁₃H₁₃N₇S[1]
HRESIMS [M+H]⁺m/z 300.1028 (Calcd. for C₁₃H₁₄N₇S, 300.1026)[1]
Table 2: UV and IR Spectroscopic Data
SpectroscopyDataReference
UV (MeOH) λₘₐₓ (log ε) 242 (3.98), 333 (4.23) nm
IR (neat) νₘₐₓ 3093, 2974, 2919, 2849, 2828, 1685, 1573, 1452, 1415, 1359, 1330, 1288, 1253, 1209, 1183, 1129, 1027 cm⁻¹
Table 3: ¹H NMR Spectroscopic Data for this compound (600 MHz, CD₃OD)
PositionδH (ppm), mult. (J in Hz)
23.32, t (5.8)
34.61, t (5.8)
57.63, s
2'8.84, s
4'7.91, d (1.4)
5'7.50, d (1.4)
8'8.28, s
N-CH₃4.02, s
Table 4: ¹³C NMR Spectroscopic Data for this compound (150 MHz, CD₃OD)
PositionδC (ppm), type
226.2, CH₂
342.8, CH₂
5128.7, CH
6149.0, C
2'155.0, CH
4'143.5, CH
5'121.2, CH
6'154.0, C
8'148.0, CH
N-CH₃35.1, CH₃
Imidazole C-2141.2, C
Imidazole C-4127.8, C

Experimental Protocols

Isolation and Purification

This compound was isolated from the organic solvent extract of an Aplidium sp. marine tunicate. The isolation process employed bioassay-guided fractionation. The primary separation techniques included solid-phase extraction (SPE) followed by purification using High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis

The structural elucidation of this compound was achieved through a comprehensive analysis of its spectroscopic and spectrometric data.

  • NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (HSQC, HMBC, COSY) NMR data were acquired on a Bruker Avance III NMR spectrometer operating at 600 MHz for ¹H and 150 MHz for ¹³C, equipped with a 3 mm cryogenic probe. Initial measurements in DMSO-d₆ showed broad and weak signals, which was resolved by using methanol-d₄ (CD₃OD) as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signals (CD₃OD: δH 3.31, δC 49.0).

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) was performed to determine the exact mass and molecular formula of the compound.

  • UV Spectroscopy: Ultraviolet-visible (UV-Vis) spectra were recorded in methanol (MeOH).

  • IR Spectroscopy: Infrared (IR) spectra were obtained using a neat sample.

Visualizations: Workflows and Pathways

Experimental Workflow

The following diagram outlines the key steps in the discovery and characterization of this compound, from collection to final structure elucidation and initial biological screening.

G Workflow for this compound Discovery and Characterization cluster_collection Collection & Extraction cluster_isolation Isolation & Purification cluster_analysis Structure Elucidation cluster_bioactivity Biological Evaluation Collection Collection of Aplidium sp. Tunicate Extraction Organic Solvent Extraction Collection->Extraction Bioassay Bioassay-Guided Fractionation Extraction->Bioassay SPE Solid-Phase Extraction (SPE) Bioassay->SPE HPLC HPLC Purification SPE->HPLC Spectroscopy Spectroscopic Analysis (NMR, HRESIMS, IR, UV) HPLC->Spectroscopy Structure Structure Determination of this compound Spectroscopy->Structure KinaseAssay J-PKAcα Kinase Inhibition Assay Structure->KinaseAssay Kinome Kinome Profiling (370 Kinases) KinaseAssay->Kinome ATP_Comp ATP Competition Assay KinaseAssay->ATP_Comp

Caption: Workflow from marine source to purified active compound.

Signaling Pathway Inhibition

This compound is an ATP-competitive inhibitor that has shown potent inhibition of several serine/threonine kinases, including Protein Kinase G (PKG). The cGMP-PKG signaling pathway is crucial in various physiological processes. The diagram below illustrates a simplified representation of this pathway and the point of inhibition by this compound.

G Simplified cGMP-PKG Signaling Pathway Inhibition NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) (Inactive) cGMP->PKG Activates PKG_active PKG (Active) PKG->PKG_active Substrate Substrate Proteins PKG_active->Substrate Phosphorylates Substrate_P Phosphorylated Substrates Substrate->Substrate_P Response Cellular Response (e.g., Smooth Muscle Relaxation) Substrate_P->Response AplithianineA This compound AplithianineA->PKG_active Inhibits (ATP-Competitive)

Caption: Inhibition of active PKG by this compound.

References

Unveiling the ATP-Competitive Inhibition of Aplithianine A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aplithianine A is a naturally derived alkaloid, isolated from the marine tunicate Aplidium sp., that has emerged as a potent inhibitor of a select group of serine/threonine kinases.[1][2][3] Its unique chemical scaffold and mechanism of action make it a compound of significant interest for drug discovery, particularly in the context of oncology and other diseases driven by aberrant kinase activity.[2][3] This technical guide provides an in-depth exploration of the ATP-competitive inhibition mechanism of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways to support further research and development efforts.

Mechanism of Action: An ATP-Competitive Inhibitor

This compound exerts its inhibitory effects by directly competing with adenosine triphosphate (ATP) for binding to the catalytic site of target kinases. This mode of action has been unequivocally confirmed through mechanistic studies, including cocrystallization and X-ray diffraction experiments, which revealed that this compound binds within the ATP pocket of the kinase. This competitive binding prevents the kinase from utilizing ATP for the phosphorylation of its downstream substrates, thereby effectively blocking the signaling cascade.

The ATP-competitive nature of an inhibitor is a critical characteristic in drug development. It implies that the inhibitor's potency can be influenced by the intracellular concentration of ATP. Understanding this relationship is crucial for translating in vitro findings to cellular and in vivo models.

Quantitative Inhibition Data

The inhibitory potency of this compound has been quantified against several key kinases. The following tables summarize the available half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its activity across different targets.

Target KinaseThis compound IC50Reference
J-PKAcα (DNAJB1-PRKACA fusion)~1 µM (primary screen)
Wild-type PKA (Protein Kinase A)84 nM
CLK (Cdc2-like kinase) family kinases11–90 nM
PKG (Protein Kinase G) family kinases11–90 nM

Table 1: Inhibitory Activity of this compound against Target Kinases. This table summarizes the IC50 values of this compound for various serine/threonine kinases, highlighting its potent and selective inhibitory profile.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the ATP-competitive inhibition of this compound. These protocols are intended to serve as a guide for researchers seeking to replicate or build upon these findings.

In Vitro Kinase Inhibition Assay (Radiometric Format)

This assay is a fundamental method for determining the IC50 value of a kinase inhibitor.

Objective: To quantify the potency of this compound in inhibiting a specific kinase.

Materials:

  • Purified recombinant kinase (e.g., J-PKAcα, PKA)

  • Specific peptide substrate for the kinase

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • This compound stock solution (in DMSO)

  • 96-well filter plates

  • Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in kinase reaction buffer.

  • In a 96-well plate, add the kinase and the specific peptide substrate to each well.

  • Add the diluted this compound or DMSO (vehicle control) to the respective wells.

  • Initiate the kinase reaction by adding [γ-³³P]ATP. The final ATP concentration should be at or near the Km for the specific kinase to accurately determine IC50 values for ATP-competitive inhibitors.

  • Incubate the plate at 30°C for a predetermined time, ensuring the reaction remains in the linear range.

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity on the filter plate using a scintillation counter.

  • Plot the percentage of kinase inhibition against the logarithm of this compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Schild/Gaddum ATP Competition Assay

This assay is specifically designed to confirm the ATP-competitive mechanism of an inhibitor.

Objective: To determine if this compound's inhibitory activity is dependent on the ATP concentration, a hallmark of competitive inhibition.

Materials:

  • Same as the in vitro kinase inhibition assay, but with non-radiolabeled ATP.

  • Detection system for phosphorylated substrate (e.g., antibody-based detection like ELISA or a fluorescent readout).

Procedure:

  • Perform a series of kinase inhibition assays as described above.

  • For each assay series, use a different, fixed concentration of ATP (e.g., ranging from below to above the Km value).

  • In each series, determine the IC50 value of this compound.

  • Plot the log of (dose ratio - 1) against the log of the this compound concentration. The dose ratio is the ratio of the IC50 in the presence of a given ATP concentration to the IC50 at the lowest ATP concentration.

  • A linear Schild plot with a slope of approximately 1 is indicative of competitive inhibition.

Microscale Thermophoresis (MST) for Binding Affinity

MST is a powerful technique to measure the direct binding of a small molecule to a protein in solution.

Objective: To determine the equilibrium dissociation constant (Kd) for the binding of this compound to a target kinase.

Materials:

  • Fluorescently labeled purified kinase (e.g., via a fluorescent tag like NT-647).

  • Unlabeled this compound.

  • MST buffer (e.g., PBS with 0.05% Tween-20).

  • MST instrument and capillaries.

Procedure:

  • Prepare a constant concentration of the fluorescently labeled kinase in MST buffer.

  • Prepare a serial dilution of this compound in MST buffer.

  • Mix the labeled kinase with each dilution of this compound.

  • Load the samples into MST capillaries.

  • Measure the thermophoretic movement of the labeled kinase in the MST instrument. The binding of this compound will alter the thermophoretic properties of the kinase.

  • Plot the change in the normalized fluorescence against the logarithm of the this compound concentration.

  • Fit the data to a binding curve to determine the Kd value.

Signaling Pathways and Visualizations

This compound's inhibitory activity against PKA, PKG, and CLK kinases implicates its potential to modulate several critical cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and the point of inhibition by this compound.

ATP_Competitive_Inhibition cluster_kinase Kinase Active Site cluster_process Phosphorylation ATP ATP BindingSite ATP Binding Pocket ATP->BindingSite Binds Inhibitor This compound Inhibitor->BindingSite Competes with ATP and Binds Substrate Substrate PhosphoSubstrate Phosphorylated Substrate PKA_Signaling_Pathway GPCR GPCR G_protein G Protein GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive Binds to Regulatory Subunits PKA_active Active PKA (Catalytic Subunits) PKA_inactive->PKA_active Releases Downstream Downstream Substrates (e.g., CREB) PKA_active->Downstream Phosphorylates Transcription Gene Transcription Downstream->Transcription Inhibitor This compound Inhibitor->PKA_active Inhibits PKG_CLK_Signaling_Overview cluster_pkg PKG Signaling cluster_clk CLK Signaling NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP PKG PKG cGMP->PKG Activates PKG_substrates PKG Substrates PKG->PKG_substrates Phosphorylates Relaxation Smooth Muscle Relaxation PKG_substrates->Relaxation CLK CLK SR_proteins SR Proteins CLK->SR_proteins Phosphorylates Splicing pre-mRNA Splicing SR_proteins->Splicing Regulates Inhibitor This compound Inhibitor->PKG Inhibits Inhibitor->CLK Inhibits

References

Initial in vitro studies of Aplithianine A

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Initial in vitro Studies of Aplithianine A

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a novel, naturally occurring alkaloid discovered from the marine tunicate Aplidium sp.[1][2][3][4]. It has been identified as a potent inhibitor of a select group of serine/threonine kinases, demonstrating a competitive binding mechanism within the ATP-binding pocket of these enzymes[1]. This technical guide provides a comprehensive overview of the initial in vitro studies of this compound, including its inhibitory activities, experimental protocols, and the signaling pathways it modulates.

Quantitative Data Summary

The inhibitory activity of this compound and its analogs has been quantified against several protein kinases and cancer cell lines. The following tables summarize the key IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values reported in initial studies.

Table 1: Kinase Inhibition Data for this compound
Target KinaseIC50 ValueAssay TypeReference
J-PKAcα~1 µMHigh-Throughput Screen
Wild-type PKA84 nMKinome Screen
CLK Family Kinases~11-90 nMKinome Screen
PKG Family Kinases~11-90 nMKinome Screen
Table 2: NCI-60 Panel Growth Inhibition Data for this compound
Cancer Cell Line TypeGI50 Value RangeReference
Non-Small Cell Lung Cancer1-10 µM
Colon Cancer1-10 µM
Breast Cancer1-10 µM

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these initial findings. The following sections describe the key experimental protocols used in the characterization of this compound.

High-Throughput Screening (HTS) for J-PKAcα Inhibitors

The discovery of this compound was the result of a high-throughput screening campaign aimed at identifying inhibitors of the J-PKAcα kinase.

  • Library: NCI Program for Natural Product Discovery (NPNPD) prefractionated natural product library.

  • Assay Principle: A luminescence-based kinase assay that measures the amount of ADP produced, which is proportional to kinase activity.

  • Protocol:

    • Recombinant Human J-PKAcα (His-tagged) was used as the enzyme source.

    • A suitable peptide substrate (e.g., Kemptide) and ATP were prepared in a kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

    • The assay was performed in a 384-well plate format.

    • Test compounds from the library were added to the wells.

    • The kinase reaction was initiated by the addition of the ATP/substrate mixture.

    • After incubation (e.g., 30°C for 45 minutes), a reagent such as ADP-Glo™ was added to stop the reaction and convert the generated ADP to a detectable luminescent signal.

    • Luminescence was measured using a plate reader.

    • Percent inhibition was calculated relative to positive and negative controls.

Kinome Profiling

To assess the selectivity of this compound, its inhibitory activity was tested against a large panel of human kinases.

  • Panel: A panel of 370 human kinases was used for the kinome scan.

  • Assay Principle: Typically, these screens utilize radiometric or fluorescence-based assays to measure the activity of each kinase in the presence of the test compound.

  • Protocol:

    • This compound was tested at a fixed concentration (e.g., 10 µM) against the kinase panel.

    • For kinases showing significant inhibition, dose-response curves were generated to determine the IC50 values.

    • The assays were performed in a multi-well plate format.

    • Each well contained a specific kinase, its substrate, ATP (often radiolabeled), and the test compound.

    • Following incubation, the incorporation of phosphate into the substrate was quantified to determine kinase activity.

NCI-60 Human Tumor Cell Line Screen

The antiproliferative activity of this compound was evaluated using the NCI-60 screen.

  • Cell Lines: A panel of 60 different human cancer cell lines, representing 9 different cancer types.

  • Assay Principle: The sulforhodamine B (SRB) assay is used to measure cell density by staining total cellular protein.

  • Protocol:

    • Cells were seeded in 96-well plates and allowed to attach for 24 hours.

    • This compound was added to the plates over a 5-log concentration range.

    • The plates were incubated for an additional 48 hours.

    • Cells were then fixed with trichloroacetic acid and stained with SRB dye.

    • The bound dye was solubilized, and the absorbance was read on a plate reader.

    • The GI50 values were calculated from the dose-response curves.

Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by this compound and the experimental workflows.

Discovery and Initial Characterization Workflow

G cluster_discovery Discovery cluster_characterization In Vitro Characterization NPNPD NPNPD Natural Product Library HTS High-Throughput Screen (J-PKAcα Kinase Assay) NPNPD->HTS Hit Identification of Active Fraction (Aplidium sp.) HTS->Hit Isolation Isolation of this compound and B Hit->Isolation Kinome Kinome Profiling (370 Kinases) Isolation->Kinome NCI60 NCI-60 Cell Line Screen Isolation->NCI60 Mechanism Mechanism of Action Studies (ATP Competition) Isolation->Mechanism

Caption: Workflow for the discovery and initial in vitro characterization of this compound.

PKA Signaling Pathway Inhibition

G GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Downstream Downstream Targets (e.g., CREB) PKA->Downstream Phosphorylates AplithianineA This compound AplithianineA->PKA Response Cellular Response (Gene Expression, Metabolism) Downstream->Response

Caption: Inhibition of the PKA signaling pathway by this compound.

CLK-Mediated Splicing Regulation Pathway Inhibition

G CLKs CLKs (CLK1, CLK2, etc.) SR_proteins SR Proteins CLKs->SR_proteins Phosphorylates AplithianineA This compound AplithianineA->CLKs Spliceosome Spliceosome Assembly SR_proteins->Spliceosome Regulates Splicing Alternative Splicing Spliceosome->Splicing mRNA Mature mRNA Splicing->mRNA Protein Protein Isoforms mRNA->Protein

Caption: Inhibition of CLK-mediated pre-mRNA splicing by this compound.

PKG Signaling Pathway Inhibition

G sGC Soluble Guanylyl Cyclase (sGC) cGMP cGMP sGC->cGMP Produces NO Nitric Oxide (NO) NO->sGC Activates PKG PKG cGMP->PKG Activates Downstream Downstream Targets PKG->Downstream Phosphorylates AplithianineA This compound AplithianineA->PKG Response Cellular Response (e.g., Smooth Muscle Relaxation) Downstream->Response

Caption: Inhibition of the PKG signaling pathway by this compound.

Conclusion

The initial in vitro characterization of this compound reveals it to be a promising new scaffold for the development of selective kinase inhibitors. Its activity against kinases implicated in cancer and other diseases, such as PKA, CLK, and PKG, warrants further investigation. The data and protocols presented in this guide provide a foundation for future research into the therapeutic potential of this compound and its analogs. Further studies are needed to elucidate the detailed mechanisms of action in various cellular contexts and to evaluate its efficacy and safety in preclinical models.

References

Methodological & Application

Total Synthesis Protocol for the Potent Kinase Inhibitor Aplithianine A

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the total synthesis of Aplithianine A, a novel marine-derived alkaloid with potent and selective inhibitory activity against several serine/threonine kinases.[1][2][3] The protocol is based on the successful four-step synthesis which provides a stable supply of the molecule for further investigation.[1][4] this compound has been identified as a competitive inhibitor of the ATP binding site of kinases, with significant activity against J-PKAcα, PKA, and members of the CLK and PKG families, making it a promising candidate for further drug development.

Overview of the Synthetic Strategy

The total synthesis of this compound has been achieved through an efficient four-step process. The synthesis begins with a Buchwald–Hartwig coupling of commercially available precursors, followed by hydrolysis, amidation, and a final imidazole ring formation. This approach allows for the production of this compound in sufficient quantities for biological evaluation and further analog development.

Experimental Protocols

The following section details the experimental procedures for the key steps in the total synthesis of this compound.

Step 1: Buchwald-Hartwig Coupling
  • Reaction: Coupling of ethyl 3,4-dihydro-2H-1,4-thiazine-6-carboxylate and 6-bromopurine.

  • Procedure: To a solution of ethyl 3,4-dihydro-2H-1,4-thiazine-6-carboxylate (1.0 eq) and 6-bromopurine (1.1 eq) in toluene is added cesium carbonate (2.0 eq), Xantphos (0.1 eq), and palladium(II) acetate (0.05 eq). The reaction mixture is degassed and heated to 110 °C for 12 hours under an argon atmosphere. After cooling to room temperature, the mixture is filtered through Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired coupled product.

Step 2: Hydrolysis
  • Reaction: Hydrolysis of the ester to the corresponding carboxylic acid.

  • Procedure: The product from Step 1 is dissolved in a mixture of tetrahydrofuran and water (1:1). Lithium hydroxide (2.0 eq) is added, and the reaction mixture is stirred at room temperature for 4 hours. The reaction is then acidified with 1 M HCl to pH 3-4 and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the carboxylic acid, which is used in the next step without further purification.

Step 3: Amidation
  • Reaction: Formation of the Weinreb amide.

  • Procedure: To a solution of the carboxylic acid from Step 2 (1.0 eq) in dimethylformamide are added N,O-dimethylhydroxylamine hydrochloride (1.2 eq), HATU (1.2 eq), and diisopropylethylamine (3.0 eq). The reaction mixture is stirred at room temperature for 6 hours. The mixture is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give the Weinreb amide.

Step 4: Imidazole Formation and Final Product
  • Reaction: Van Leusen imidazole synthesis to yield this compound.

  • Procedure: The Weinreb amide from Step 3 is first reduced to the corresponding aldehyde. To a solution of the Weinreb amide in anhydrous tetrahydrofuran at -78 °C is added diisobutylaluminium hydride (1.5 eq). The reaction is stirred for 1 hour at this temperature. The reaction is then quenched with methanol and warmed to room temperature. After workup, the crude aldehyde is subjected to the Van Leusen reaction with tosylmethyl isocyanide (1.1 eq) and potassium carbonate (2.0 eq) in methanol. The reaction is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by preparative HPLC to afford this compound.

Data Presentation

Table 1: Summary of Reaction Yields
StepReactionProductYield (%)
1Buchwald-Hartwig CouplingCoupled Ester85
2HydrolysisCarboxylic AcidQuantitative
3AmidationWeinreb Amide75
4Imidazole FormationThis compound30
Overall Total Synthesis This compound ~19
Table 2: Biological Activity of this compound
Target KinaseIC₅₀ (nM)
J-PKAcα~1000
Wild-type PKA84
PKG Family11-90
CLK Family11-90

Visualizations

Diagram 1: Total Synthesis of this compound

Total_Synthesis_of_Aplithianine_A cluster_start Starting Materials cluster_step1 Step 1 cluster_intermediate1 Intermediate 1 cluster_step2 Step 2 cluster_intermediate2 Intermediate 2 cluster_step3 Step 3 cluster_intermediate3 Intermediate 3 cluster_step4 Step 4 cluster_final Final Product A Ethyl 3,4-dihydro-2H-1,4-thiazine-6-carboxylate C Buchwald-Hartwig Coupling (Pd(OAc)2, Xantphos, Cs2CO3) A->C B 6-Bromopurine B->C D Coupled Ester C->D E Hydrolysis (LiOH) D->E F Carboxylic Acid E->F G Amidation (HN(OMe)Me·HCl, HATU, DIPEA) F->G H Weinreb Amide G->H I Reduction (DIBAL-H) & Van Leusen Imidazole Synthesis (TosMIC, K2CO3) H->I J This compound I->J

Caption: The four-step total synthesis of this compound.

Diagram 2: Mechanism of Action of this compound

Mechanism_of_Action cluster_kinase Kinase cluster_molecules Molecules cluster_inhibition Inhibition Kinase Serine/Threonine Kinase (e.g., PKA, CLK, PKG) Inhibition Inhibition of Kinase Activity ATP_Site ATP Binding Pocket ATP_Site->Inhibition Prevents ATP Binding Aplithianine_A This compound Aplithianine_A->ATP_Site Competitively Binds ATP ATP ATP->ATP_Site Normal Binding

Caption: Competitive inhibition of kinases by this compound.

References

Application Notes and Protocols for Aplithianine A in Cell-Based Kinase Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aplithianine A is a naturally derived serine/threonine kinase inhibitor isolated from the marine tunicate Aplidium sp.[1][2] It represents a novel chemical scaffold with potent and selective inhibitory activity against several kinase families, making it a valuable tool for cancer research and drug discovery.[1][3] This document provides detailed application notes and protocols for the utilization of this compound in cell-based kinase activity assays.

This compound functions as an ATP-competitive inhibitor, binding directly to the ATP pocket of target kinases.[1] Its primary targets include wild-type Protein Kinase A (PKA), the oncogenic fusion kinase DNAJB1-PRKACA (J-PKAcα) found in fibrolamellar hepatocellular carcinoma (FLHCC), and select members of the Protein Kinase G (PKG), CDC-like Kinase (CLK), and Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) families. The dysregulation of these kinases is implicated in numerous pathologies, including various cancers, neurodegenerative diseases, and cardiac conditions.

Data Presentation: Kinase Inhibition Profile of this compound

The following table summarizes the reported in vitro inhibitory activity of this compound against a panel of serine/threonine kinases. The half-maximal inhibitory concentration (IC50) is a measure of the compound's potency.

Kinase TargetIC50 Value (nM)Kinase FamilyAssociated Disease ContextReference
Wild-type PKA84AGC KinaseCancer, Cushing's Disease
J-PKAcα (DNAJB1-PRKACA)~1000AGC KinaseFibrolamellar Hepatocellular Carcinoma (FLHCC)
PKG Family11-90PKG KinaseCardiac Disease, Malaria
CLK Family11-90CMGC KinaseGastric Cancer, Neurodegenerative Diseases

Signaling Pathway

The diagram below illustrates a simplified Protein Kinase A (PKA) signaling pathway, a key target of this compound. PKA is a critical regulator of numerous cellular processes, and its aberrant activity is linked to several cancers. This compound inhibits PKA by blocking the ATP binding site, thereby preventing the phosphorylation of downstream substrates like CREB.

PKA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR G_Protein G-Protein GPCR->G_Protein Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts Ligand Hormone/ Ligand Ligand->GPCR Binds G_Protein->AC Activates ATP_cAMP ATP ATP_cAMP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Binds & Activates PKA_active Active PKA (Catalytic Subunit) PKA_inactive->PKA_active Releases CREB CREB PKA_active->CREB Phosphorylates AplithianineA This compound AplithianineA->PKA_active Inhibits (ATP-competitive) ATP_kinase ATP ATP_kinase->PKA_active pCREB p-CREB CREB->pCREB Gene Target Gene Transcription pCREB->Gene Promotes Experimental_Workflow A 1. Cell Seeding (e.g., NIH/3T3 cells) Plate cells and allow to adhere overnight B 2. Compound Treatment Pre-incubate cells with various concentrations of this compound A->B C 3. Kinase Stimulation Add a PKA activator (e.g., Forskolin) to stimulate cAMP production and PKA activity B->C D 4. Cell Lysis Lyse cells to release intracellular proteins C->D E 5. Detection (ELISA/TR-FRET) Quantify phosphorylated CREB (p-CREB) and total CREB using specific antibodies D->E F 6. Data Analysis Normalize p-CREB to total CREB. Calculate IC50 value for this compound E->F

References

Application Notes and Protocols: Aplithianine A as a Chemical Probe for Kinome Profiling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aplithianine A is a naturally derived alkaloid isolated from the marine tunicate Aplidium sp.[1][2] It was identified through a high-throughput screening of natural products by the National Cancer Institute (NCI) as an inhibitor of the oncogenic fusion kinase J-PKAcα (DNAJB1-PRKACA).[1][3][4] This fusion protein is a key driver in fibrolamellar hepatocellular carcinoma (FLHCC), a rare liver cancer affecting young adults. This compound possesses a novel chemical scaffold for a kinase inhibitor and demonstrates potent, selective inhibition against distinct classes of serine/threonine kinases. Its development and total synthesis have enabled its use as a chemical probe to investigate kinase biology and for kinome-wide profiling, aiding in the identification of new therapeutic targets.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor. X-ray crystallography studies have confirmed that it binds directly to the ATP-binding pocket of the kinase catalytic subunit. By occupying this site, it prevents the binding of ATP, thereby inhibiting the phosphotransferase activity of the kinase. This competitive binding mechanism is a common feature of many small-molecule kinase inhibitors.

cluster_0 Kinase Catalytic Subunit cluster_1 Normal Kinase Activity cluster_2 Inhibition by this compound Kinase Kinase (e.g., PKA, CLK) Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylates No_Phosphorylation No Phosphorylation Kinase->No_Phosphorylation ATP_Pocket ATP Binding Pocket ATP ATP ATP->ATP_Pocket Binds Substrate Protein Substrate Substrate->Kinase Binds Aplithianine_A This compound Aplithianine_A->ATP_Pocket Competitively Binds Blocked_ATP ATP Blocked_ATP->ATP_Pocket Binding Blocked Start1 Ethyl 3,4-dihydro-2H-1,4- thiazine-6-carboxylate Step1 Buchwald-Hartwig Coupling Start1->Step1 Start2 6-bromopurine Start2->Step1 Intermediate1 Ester Intermediate (9) Step1->Intermediate1 Step2 Basic Hydrolysis Intermediate1->Step2 Intermediate2 Carboxylic Acid (10) Step2->Intermediate2 Step3 Halodecarboxylation Intermediate2->Step3 Intermediate3 Haloheteroarene Step3->Intermediate3 Step4 Final Coupling/ Modification Intermediate3->Step4 End This compound (1) Step4->End Start Prepare this compound at fixed concentrations (e.g., 50 nM and 2 µM) Step1 Incubate with large panel of purified kinases (e.g., 370 kinases) Start->Step1 Step2 Add ATP and specific substrates to initiate kinase reactions Step1->Step2 Step3 Quantify activity for each kinase (e.g., radiometric, fluorescence) Step2->Step3 Step4 Calculate % Inhibition relative to DMSO control Step3->Step4 Step5 Identify 'Hits': Kinases with >50% inhibition Step4->Step5 Step6 Perform dose-response assays on hits to determine IC50 values Step5->Step6 End Generate Kinome Selectivity Profile Step6->End cluster_PKA PKA Signaling cluster_other Other Affected Kinase Families Aplithianine_A This compound PKA PKA Aplithianine_A->PKA Inhibits PKG PKG Family Aplithianine_A->PKG Inhibits CLK CLK Family Aplithianine_A->CLK Inhibits DYRK DYRK Family Aplithianine_A->DYRK Inhibits cAMP cAMP cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB CREB->pCREB Gene_Expression Gene Expression pCREB->Gene_Expression Downstream Diverse Cellular Processes (Splicing, Cell Cycle, etc.) PKG->Downstream CLK->Downstream DYRK->Downstream

References

Application Notes and Protocols for Co-crystallization of Aplithianine A with Target Kinases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aplithianine A is a naturally derived serine/threonine kinase inhibitor with significant potential for therapeutic development. Isolated from the marine tunicate Aplidium sp., it has demonstrated potent inhibitory activity against several kinases implicated in various diseases, including cancer and malaria.[1][2][3] Structural elucidation of this compound in complex with its target kinases is paramount for understanding its mechanism of action and for facilitating structure-based drug design to develop more potent and selective inhibitors.

This document provides detailed protocols for the co-crystallization of this compound with its primary target kinases: the oncogenic fusion protein DNAJB1-PRKACA (J-PKAcα), Protein Kinase A (PKA), Cdc-like Kinases (CLK), and Protein Kinase G (PKG).

Target Kinases and Biological Relevance

This compound exhibits a distinct inhibitory profile against a subset of serine/threonine kinases. It competitively binds to the ATP-binding pocket of these enzymes, effectively blocking their catalytic activity.[1][2]

Target KinaseBiological RelevanceIC50 (this compound)
DNAJB1-PRKACA (J-PKAcα) Oncogenic driver in fibrolamellar hepatocellular carcinoma (FLHCC), a rare and aggressive liver cancer.~1 µM
Protein Kinase A (PKA) A key regulator of numerous cellular processes, including metabolism, gene expression, and cell proliferation. Dysregulation of PKA signaling is implicated in various cancers and Cushing's syndrome.84 nM (wild-type)
Cdc-like Kinases (CLKs) A family of dual-specificity kinases (CLK1, CLK2, CLK3, CLK4) that regulate pre-mRNA splicing. Their dysregulation is associated with cancer and viral infections.11-90 nM range
Protein Kinase G (PKG) A key mediator of the nitric oxide/cyclic GMP signaling pathway, involved in smooth muscle relaxation, platelet aggregation, and cell proliferation. It is a potential therapeutic target for malaria.11-90 nM range

Experimental Workflow for Co-crystallization

The general workflow for obtaining co-crystals of this compound with its target kinases involves several key stages, from protein expression and purification to crystallization screening and optimization.

G cluster_0 Protein Production cluster_1 Co-crystallization cluster_2 Structure Determination P1 Target Kinase Gene Cloning P2 Protein Expression (e.g., E. coli, Baculovirus) P1->P2 P3 Cell Lysis & Clarification P2->P3 P4 Protein Purification (Affinity & Size Exclusion Chromatography) P3->P4 C1 Protein-Ligand Complex Formation (Incubation with this compound) P4->C1 C2 Crystallization Screening (Vapor Diffusion: Sitting/Hanging Drop) C1->C2 C3 Crystal Hit Identification C2->C3 C4 Optimization of Crystallization Conditions C3->C4 S1 Crystal Harvesting & Cryo-protection C4->S1 S2 X-ray Diffraction Data Collection S1->S2 S3 Structure Solution & Refinement S2->S3

Fig. 1: General workflow for co-crystallization.

Detailed Experimental Protocols

The following protocols provide a starting point for the co-crystallization of this compound with its target kinases. Optimization of these conditions will likely be necessary for each specific kinase.

Protocol 1: Target Kinase Expression and Purification

This protocol provides a general framework for obtaining highly pure and active kinase for crystallization trials. Specific details may need to be adjusted based on the individual kinase.

1.1. Expression System Selection:

  • J-PKAcα and PKA: Recombinant human PKA catalytic subunit (PKAcα) and the J-PKAcα fusion protein can be expressed in E. coli using a suitable expression vector (e.g., pET vectors with an N-terminal His-tag).

  • CLKs and PKG: For human CLK1, CLK2, and PKG, a baculovirus expression system using Sf9 or Hi5 insect cells is often preferred to ensure proper protein folding and post-translational modifications.

1.2. Protein Expression:

  • E. coli Expression (J-PKAcα, PKA):

    • Transform the expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)).

    • Grow the cells in LB medium at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression with 0.1-0.5 mM IPTG and continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 16-20 hours.

    • Harvest the cells by centrifugation.

  • Baculovirus Expression (CLKs, PKG):

    • Generate a recombinant baculovirus containing the kinase gene of interest.

    • Infect Sf9 or Hi5 cells at a density of 1.5-2.0 x 10^6 cells/mL with the high-titer baculovirus.

    • Incubate the culture at 27°C for 48-72 hours.

    • Harvest the cells by centrifugation.

1.3. Cell Lysis and Clarification:

  • Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM TCEP, 5% glycerol, and protease inhibitors).

  • Lyse the cells by sonication or using a high-pressure homogenizer.

  • Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C.

1.4. Affinity Chromatography:

  • Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Wash the column with wash buffer (lysis buffer containing 20-40 mM imidazole).

  • Elute the protein with elution buffer (lysis buffer containing 250-500 mM imidazole).

1.5. Size Exclusion Chromatography (SEC):

  • Concentrate the eluted protein and load it onto a size exclusion chromatography column (e.g., Superdex 200) pre-equilibrated with SEC buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

  • Collect fractions corresponding to the monomeric protein peak.

  • Assess protein purity by SDS-PAGE. Pool pure fractions and concentrate to 5-15 mg/mL.

Protocol 2: Co-crystallization of this compound with Target Kinase

This protocol outlines the steps for setting up co-crystallization experiments using the vapor diffusion method.

2.1. This compound Preparation:

  • Synthesize or procure high-purity this compound.

  • Prepare a 10-50 mM stock solution in 100% DMSO.

2.2. Protein-Ligand Complex Formation:

  • To the purified and concentrated kinase solution, add this compound from the DMSO stock to a final concentration that is 5-10 fold higher than the protein concentration (e.g., if the protein is at 0.2 mM, use 1-2 mM this compound). The final DMSO concentration should ideally be kept below 5%.

  • Incubate the mixture on ice for at least 1 hour to facilitate complex formation.

  • (Optional) Centrifuge the mixture at high speed for 10 minutes to remove any precipitated protein or ligand.

2.3. Crystallization Screening:

  • Use commercially available sparse matrix crystallization screens (e.g., Hampton Research Crystal Screen, PEG/Ion Screen) to broadly sample different crystallization conditions.

  • Set up crystallization plates using either the sitting drop or hanging drop vapor diffusion method.

    • Sitting Drop: Mix 0.5-1 µL of the protein-ligand complex with 0.5-1 µL of the reservoir solution in the sitting drop well.

    • Hanging Drop: Mix 1 µL of the protein-ligand complex with 1 µL of the reservoir solution on a siliconized coverslip and invert it over the reservoir well.

  • Seal the plates and incubate at a constant temperature (e.g., 4°C or 20°C).

2.4. Crystal Optimization:

  • Monitor the plates regularly for crystal growth over several weeks.

  • Once initial crystal "hits" are identified, perform optimization screens by systematically varying the concentrations of the precipitant, buffer pH, and salt concentration around the initial hit condition.

  • Techniques such as microseeding can be employed to improve crystal size and quality.

2.5. X-ray Diffraction Data Collection:

  • Harvest the crystals from the drop using a cryo-loop.

  • Briefly soak the crystal in a cryoprotectant solution (typically the reservoir solution supplemented with 20-30% glycerol or ethylene glycol) to prevent ice formation during freezing.

  • Flash-cool the crystal in liquid nitrogen.

  • Collect X-ray diffraction data at a synchrotron source.

Signaling Pathways of Target Kinases

Understanding the signaling context of the target kinases is crucial for interpreting the biological effects of this compound.

PKA Signaling Pathway

The PKA signaling pathway is a central regulator of cellular responses to a variety of extracellular signals.

G GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Produces PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive Binds PKA_active Active PKA (C subunits) PKA_inactive->PKA_active Releases CREB CREB PKA_active->CREB Phosphorylates Gene Gene Expression (Proliferation, Metabolism) CREB->Gene Regulates G CLKs CLKs (CLK1-4) SR_proteins SR Proteins (e.g., SRSF1) CLKs->SR_proteins Phosphorylate Spliceosome Spliceosome Assembly SR_proteins->Spliceosome Promote pre_mRNA pre-mRNA Spliceosome->pre_mRNA Acts on mRNA Mature mRNA pre_mRNA->mRNA Splicing Protein Protein Isoforms mRNA->Protein Translation G NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase NO->sGC Activates cGMP cGMP sGC->cGMP Produces PKG PKG cGMP->PKG Activates Downstream Downstream Targets (e.g., VASP, ion channels) PKG->Downstream Phosphorylates Response Cellular Response (e.g., Smooth Muscle Relaxation) Downstream->Response

References

Application of Aplithianine A in FLHCC Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrolamellar Hepatocellular Carcinoma (FLHCC) is a rare liver cancer primarily affecting adolescents and young adults, distinct from typical hepatocellular carcinoma as it often arises in non-cirrhotic livers.[1] A defining molecular characteristic of FLHCC is a somatic 400 kb deletion on chromosome 19, leading to the fusion of the DNAJB1 and PRKACA genes.[1][2] This fusion results in the chimeric protein DNAJB1-PRKACA (J-PKAcα), an aberrantly active protein kinase A catalytic subunit that is considered the primary driver of FLHCC oncogenesis.[1][2] Consequently, J-PKAcα represents a highly attractive therapeutic target for this disease, for which there are currently no approved targeted therapies.

Aplithianine A is a naturally derived alkaloid, originally isolated from the marine tunicate Aplidium sp., that has been identified as a potent inhibitor of J-PKAcα. This document provides detailed application notes and protocols for the use of this compound in FLHCC research models, intended to guide researchers in the pre-clinical investigation of this promising compound.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the J-PKAcα kinase. X-ray crystallography studies have revealed that this compound binds directly to the ATP-binding pocket of the J-PKAcα catalytic subunit, thereby preventing the phosphorylation of downstream substrates. This mechanism provides a direct means of targeting the primary oncogenic driver in FLHCC.

Below is a diagram illustrating the proposed mechanism of action of this compound in the context of the FLHCC signaling pathway.

cluster_FLHCC FLHCC Cell cluster_Inhibition Mechanism of Inhibition DNAJB1-PRKACA Fusion Gene DNAJB1-PRKACA Fusion Gene J-PKAcα (Fusion Kinase) J-PKAcα (Fusion Kinase) DNAJB1-PRKACA Fusion Gene->J-PKAcα (Fusion Kinase) Transcription & Translation Downstream Substrates Downstream Substrates J-PKAcα (Fusion Kinase)->Downstream Substrates Phosphorylation (ATP-dependent) Cell Proliferation & Survival Cell Proliferation & Survival Downstream Substrates->Cell Proliferation & Survival Signal Transduction This compound This compound This compound->J-PKAcα (Fusion Kinase) Competitive Binding to ATP Pocket ATP ATP

Caption: Mechanism of this compound in FLHCC.

Quantitative Data

The inhibitory activity of this compound and its synthetic analogs has been quantified against the J-PKAcα fusion protein and the wild-type PKA catalytic subunit (PKAcα). The following tables summarize the reported half-maximal inhibitory concentrations (IC₅₀) and dissociation constants (Kd).

Table 1: In Vitro Inhibitory Activity of this compound and Analogs

CompoundTargetIC₅₀ (µM)Kd (µM)Reference
This compound (1)J-PKAcα~1N/A
This compound (1)PKAcα (wild-type)0.084N/A
Aplithianine B (2)J-PKAcα>200N/A
Analog XJ-PKAcαLow nM rangeN/A

Note: "N/A" indicates that the data was not available in the cited sources. Analog X represents improved synthetic analogs where specific data points were not provided in the abstract.

Table 2: Kinome Profiling of this compound

Kinase FamilyRepresentative KinaseIC₅₀ Range (nM)Reference
CLKCLK1, CLK211-90
PKGPKG11-90
DYRKDYRK familyN/A

Note: this compound has shown potent inhibition against other kinase families, suggesting potential for off-target effects or broader applications.

Experimental Protocols

The following protocols are designed to provide a starting point for the investigation of this compound in FLHCC research models. Optimization may be required depending on the specific cell lines and experimental conditions.

Preparation of this compound Stock Solution

Proper preparation of the this compound stock solution is crucial for consistent and reproducible experimental results.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • 0.22 µm syringe filter

Protocol:

  • Based on the molecular weight of this compound, calculate the mass required to prepare a stock solution of a desired concentration (e.g., 10 mM).

  • In a sterile environment, weigh the calculated amount of this compound powder.

  • Add the appropriate volume of DMSO to achieve the final desired concentration.

  • Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., 37°C water bath) may be applied to aid dissolution.

  • For cell culture experiments, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage.

J-PKAcα In Vitro Kinase Assay

This protocol is adapted from a high-throughput screening assay used for the discovery of J-PKAcα inhibitors.

Materials:

  • Recombinant J-PKAcα holoenzyme

  • Biotinylated CREB peptide substrate (KRREILSRRPSYR)

  • ATP

  • cAMP

  • Kinase reaction buffer (e.g., 0.1 M Tris, pH 7.5)

  • This compound stock solution

  • 384-well assay plates

  • Detection reagents (e.g., HTRF, ELISA-based)

Protocol:

  • Prepare a serial dilution of this compound in the kinase reaction buffer.

  • In a 384-well plate, add the this compound dilutions.

  • Add the J-PKAcα holoenzyme (final concentration ~1 nM) and the biotinylated CREB peptide substrate (final concentration ~50 µM) to the wells.

  • Initiate the kinase reaction by adding a solution of ATP (final concentration ~50 µM) and cAMP (final concentration ~1 µM).

  • Incubate the plate at room temperature for a predetermined time (e.g., 45-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction using an appropriate method (e.g., addition of EDTA).

  • Detect the amount of phosphorylated substrate using a suitable detection method (e.g., HTRF, ELISA).

  • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

cluster_Workflow J-PKAcα Kinase Assay Workflow A Prepare Reagents (this compound, Enzyme, Substrate, ATP, cAMP) B Add Reagents to 384-well Plate A->B C Incubate at RT B->C D Stop Reaction C->D E Detect Phosphorylation D->E F Data Analysis (IC50) E->F

Caption: Workflow for the J-PKAcα in vitro kinase assay.

Cell Viability Assay (MTT Assay)

This protocol describes a general method for assessing the effect of this compound on the viability of FLHCC cells.

Materials:

  • FLHCC cell line (e.g., patient-derived cell line or an engineered cell line expressing J-PKAcα)

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Plate reader

Protocol:

  • Seed the FLHCC cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow the cells to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

cluster_Workflow Cell Viability Assay Workflow A Seed FLHCC Cells in 96-well Plate B Treat with this compound A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilization Solution E->F G Read Absorbance (570 nm) F->G H Data Analysis (GI50) G->H

Caption: Workflow for a cell viability assay using this compound.

FLHCC Research Models

The selection of an appropriate research model is critical for the evaluation of this compound.

  • Engineered Cell Lines: NIH/3T3 cells have been used to express the J-PKAcα fusion kinase to study the intracellular effects of this compound analogs on downstream targets like CREB phosphorylation.

  • Patient-Derived Xenografts (PDX): PDX models, derived from patient tumors, are valuable for in vivo studies as they more closely recapitulate the genetic and histological features of FLHCC. While direct studies of this compound in FLHCC PDX models have not yet been published, these models are a logical next step for preclinical evaluation.

  • FLHCC Cell Lines: The availability of authenticated FLHCC cell lines is limited. Researchers should carefully source and validate any cell lines used for these studies.

Future Directions and Considerations

While this compound shows significant promise as a targeted therapy for FLHCC, further research is required.

  • In Vivo Efficacy: Studies in FLHCC animal models, such as PDX models, are necessary to evaluate the in vivo efficacy, pharmacokinetics, and pharmacodynamics of this compound and its optimized analogs.

  • Selectivity and Off-Target Effects: A comprehensive kinome profiling has shown that this compound can inhibit other kinases. The biological consequences of these off-target effects should be investigated.

  • Resistance Mechanisms: As with any targeted therapy, the potential for acquired resistance to this compound should be explored in long-term cell culture studies.

  • Combination Therapies: The potential for synergistic effects when this compound is combined with other anti-cancer agents could be a valuable area of investigation.

The development of this compound and its analogs represents a significant step forward in the search for effective treatments for FLHCC. The protocols and data presented here provide a framework for the continued investigation of this promising therapeutic candidate.

References

Application Notes and Protocols for Aplithianine A in Competitive Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aplithianine A is a naturally derived marine alkaloid that has been identified as a potent inhibitor of specific serine/threonine kinases.[1][2][3] Mechanistic studies, including co-crystallization and X-ray diffraction, have revealed that this compound acts as an ATP-competitive inhibitor, binding directly to the ATP pocket of its target kinases.[1][2] Its targets include the oncogenic fusion protein DNAJB1-PRKACA (J-PKAcα), wild-type Protein Kinase A (PKA), and kinases belonging to the PKG, CLK, and DYRK families. This competitive binding mechanism makes it an ideal candidate for characterization and screening using competitive binding assays.

These application notes provide detailed protocols for utilizing this compound in two common competitive binding assay formats: a Fluorescence Polarization (FP) assay and a Radioligand Binding Assay. These assays are fundamental tools in drug discovery for determining the affinity of a test compound (in this case, this compound or its analogs) for a target protein by measuring its ability to displace a high-affinity labeled ligand.

Principle of Competitive Binding Assays

Competitive binding assays are based on the principle of competition between a labeled ligand (the "tracer" or "probe") and an unlabeled test compound (the "competitor") for a limited number of binding sites on a target protein. By measuring the displacement of the labeled ligand at various concentrations of the unlabeled competitor, the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of the competitor can be determined.

Data Presentation

The following tables summarize the known quantitative data for this compound and its analogs, which is crucial for designing and interpreting competitive binding assays.

Table 1: Inhibitory Activity of this compound and Analogs against Protein Kinases.

CompoundTarget KinaseIC50 (µM)
This compound (1)J-PKAcα~1
This compound (1)wild-type PKA0.084
Aplithianine B (2)J-PKAcα>200
Aplithianine B (2)wild-type PKA>200
Monobrominated analog (3)J-PKAcα1.0
Monobrominated analog (3)wild-type PKA1.1
Dibrominated analog (4)J-PKAcα>200
Sulfoxide analog (5)J-PKAcα>200
Sulfone analog (6)J-PKAcα>200

Table 2: Binding Affinities of this compound and Analogs to J-PKAcα.

CompoundEquilibrium Dissociation Constant (Kd) (µM)
This compound (1)1.86
Aplithianine B (2)>200
Monobrominated analog (3)1.2
Dibrominated analog (4)>200
Sulfoxide analog (5)>200
Sulfone analog (6)>200

Experimental Protocols

Protocol 1: Fluorescence Polarization (FP) Competitive Binding Assay

This protocol describes how to determine the affinity of this compound for a target kinase using a fluorescence polarization-based competitive binding assay. Since this compound is an ATP-competitive inhibitor, a fluorescently labeled ATP analog or a known fluorescently labeled kinase inhibitor that binds to the ATP site can be used as the tracer.

Materials and Reagents:

  • Purified target kinase (e.g., J-PKAcα, PKA)

  • This compound

  • Fluorescently labeled ATP analog or kinase inhibitor (Tracer)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well, low-volume, black microplates

  • Microplate reader capable of measuring fluorescence polarization

Experimental Workflow:

FP_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_read Data Acquisition & Analysis Tracer_Prep Prepare Tracer Stock Add_Components Add Kinase, Tracer, and this compound to Plate Tracer_Prep->Add_Components Aplithianine_Prep Prepare this compound Serial Dilution Aplithianine_Prep->Add_Components Kinase_Prep Prepare Kinase Solution Kinase_Prep->Add_Components Incubate Incubate at Room Temperature Add_Components->Incubate Read_FP Read Fluorescence Polarization Incubate->Read_FP Analyze Analyze Data (IC50/Ki Determination) Read_FP->Analyze

Caption: Workflow for the Fluorescence Polarization competitive binding assay.

Procedure:

  • Tracer Concentration Determination:

    • Perform a saturation binding experiment to determine the optimal concentration of the fluorescent tracer.

    • Titrate the tracer against a fixed concentration of the target kinase.

    • The optimal tracer concentration should be at or below its Kd and provide a stable and sufficient fluorescence polarization window (typically >100 mP difference between bound and free tracer).

  • This compound Serial Dilution:

    • Prepare a serial dilution of this compound in assay buffer. The concentration range should span at least three orders of magnitude around the expected IC50. For example, for wild-type PKA, a starting concentration of 10 µM with 1:3 serial dilutions would be appropriate.

  • Assay Plate Preparation:

    • Add the assay components to the wells of a 384-well plate in the following order:

      • Assay Buffer

      • This compound (or vehicle for control wells)

      • Target Kinase (at a concentration that results in approximately 50-80% of the tracer being bound)

      • Fluorescent Tracer (at the predetermined optimal concentration)

    • Include control wells for "free tracer" (no kinase) and "bound tracer" (tracer and kinase, no this compound).

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time to allow the binding to reach equilibrium. This time should be determined empirically (e.g., 30-60 minutes).

  • Fluorescence Polarization Measurement:

    • Measure the fluorescence polarization on a suitable plate reader.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Tracer]/Kd_tracer).

Protocol 2: Radioligand Binding Assay

This protocol outlines the determination of this compound's binding affinity using a competitive radioligand binding assay. A radiolabeled ATP analog (e.g., [γ-³²P]ATP or [³H]ATP) or a known radiolabeled kinase inhibitor that binds to the ATP pocket can be used as the radioligand.

Materials and Reagents:

  • Purified target kinase (e.g., J-PKAcα, PKA)

  • This compound

  • Radiolabeled ligand (e.g., [γ-³²P]ATP)

  • Binding Buffer (e.g., 50 mM Tris-HCl pH 7.4, 10 mM MgCl2, 1 mM DTT)

  • Wash Buffer (ice-cold Binding Buffer)

  • Glass fiber filters (e.g., Whatman GF/C)

  • Scintillation cocktail

  • Scintillation counter

Experimental Workflow:

Radioligand_Workflow cluster_prep Preparation cluster_assay Binding Reaction cluster_separation Separation & Washing cluster_detection Detection & Analysis Radioligand_Prep Prepare Radioligand Stock Incubate Incubate Kinase, Radioligand, and this compound Radioligand_Prep->Incubate Aplithianine_Prep Prepare this compound Serial Dilution Aplithianine_Prep->Incubate Kinase_Prep Prepare Kinase Solution Kinase_Prep->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Analyze Data (IC50/Ki Determination) Count->Analyze

Caption: Workflow for the Radioligand competitive binding assay.

Procedure:

  • Radioligand Concentration:

    • The concentration of the radioligand should ideally be at or below its Kd for the target kinase to ensure assay sensitivity.

  • This compound Serial Dilution:

    • Prepare a serial dilution of this compound in binding buffer, similar to the FP assay protocol.

  • Binding Reaction:

    • In microcentrifuge tubes or a 96-well plate, combine:

      • Binding Buffer

      • This compound (or vehicle for total binding, or a high concentration of unlabeled ATP for non-specific binding)

      • Purified Kinase

      • Radioligand

    • The final volume should be consistent across all reactions.

  • Incubation:

    • Incubate the reactions at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the mixture through glass fiber filters under vacuum. The kinase-bound radioligand will be retained on the filter, while the unbound radioligand will pass through.

    • Pre-soaking the filters in a solution like 0.3% polyethyleneimine (PEI) can help reduce non-specific binding of the radioligand to the filter.

  • Washing:

    • Quickly wash the filters with several volumes of ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a one-site competition curve to determine the IC50.

    • Calculate the Ki using the Cheng-Prusoff equation as described in the FP assay protocol.

Signaling Pathway and Mechanism of Inhibition

This compound inhibits serine/threonine kinases by competing with ATP for binding to the enzyme's active site. This prevents the phosphorylation of downstream substrate proteins, thereby blocking the signaling cascade.

Kinase_Inhibition cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition by this compound Kinase Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Cellular_Response Cellular Response Phospho_Substrate->Cellular_Response Aplithianine_A This compound Aplithianine_A->Kinase Competitive Binding (Blocks ATP Site)

Caption: Mechanism of kinase inhibition by this compound.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers to effectively utilize this compound in competitive binding assays. By employing these methodologies, scientists can accurately determine the binding affinity of this compound and its analogs for various kinase targets, facilitating further investigation into their therapeutic potential. The choice between the fluorescence polarization and radioligand binding assays will depend on the available resources, throughput requirements, and safety considerations. Both methods, when properly optimized, are robust and reliable for characterizing ATP-competitive inhibitors like this compound.

References

Aplithianine A: A Potent Tool for Investigating CLK and PKG Kinase Families

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Aplithianine A is a naturally derived serine/threonine kinase inhibitor, originally isolated from the marine tunicate Aplidium sp.[1][2][3][4] This compound has demonstrated significant potential as a chemical probe for studying the roles of specific kinase families in various cellular processes and disease states. Of particular note is its potent inhibitory activity against the Cdc-like kinase (CLK) and cGMP-dependent protein kinase (PKG) families.[1] this compound acts as an ATP-competitive inhibitor, binding to the ATP pocket of the kinase domain. Its unique scaffold and selective inhibition profile make it a valuable tool for dissecting the signaling pathways regulated by these kinases and for exploring their therapeutic potential in diseases such as cancer, neurodegenerative disorders, and malaria.

Mechanism of Action

This compound functions by competitively binding to the ATP-binding site of sensitive kinases. This was confirmed through cocrystallization and X-ray diffraction experiments with the catalytic subunit of Protein Kinase A (PKA), a related serine/threonine kinase. The binding of this compound to the ATP pocket prevents the kinase from binding its natural substrate, ATP, thereby inhibiting the phosphorylation of downstream target proteins. The Schild/Gaddum ATP competition assay further solidified the ATP-competitive mechanism of action.

cluster_kinase Kinase ATP_Pocket ATP Binding Pocket Phosphorylation Phosphorylation ATP_Pocket->Phosphorylation Aplithianine_A This compound Aplithianine_A->ATP_Pocket Binds to Inhibition Inhibition Aplithianine_A->Inhibition ATP ATP ATP->ATP_Pocket Binds to Substrate Substrate Substrate->Phosphorylation Phosphorylated_Substrate Phosphorylated Substrate Inhibition->Phosphorylation Blocks Phosphorylation->Phosphorylated_Substrate

This compound's ATP-competitive inhibition mechanism.

Quantitative Data

Human kinome profiling of this compound against a panel of 370 kinases revealed its potent and selective inhibition of the CLK and PKG families. The half-maximal inhibitory concentration (IC50) values for key kinases are summarized below.

Kinase FamilyKinase TargetIC50 (nM)
CLK CLK111 - 90
CLK211 - 90
CLK411 - 90
PKG PKG1α11 - 90
PKG1β11 - 90
PKA PKAcα84
J-PKAcα J-PKAcα~1000

Table 1: Inhibitory activity of this compound against selected serine/threonine kinases. Data compiled from human kinome profiling studies.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of this compound. Researchers should optimize these protocols for their specific experimental conditions.

Radiometric Kinase Assay (HotSpot™ Assay)

This assay directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a specific substrate.

Workflow:

Start Start Prepare_Reaction Prepare reaction mix: Kinase, Substrate, This compound Start->Prepare_Reaction Initiate_Reaction Initiate reaction with [γ-³³P]ATP Prepare_Reaction->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop reaction Incubate->Stop_Reaction Spot_on_Filter Spot onto phosphocellulose filter Stop_Reaction->Spot_on_Filter Wash_Filter Wash filter to remove unincorporated [γ-³³P]ATP Spot_on_Filter->Wash_Filter Quantify Quantify radioactivity (Phosphor Imaging) Wash_Filter->Quantify End End Quantify->End

Workflow for a radiometric kinase assay.

Protocol:

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, prepare a reaction mixture containing the kinase of interest (e.g., CLK1, PKG1), a suitable substrate, and varying concentrations of this compound in kinase buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Substrate Capture: Spot the reaction mixture onto a phosphocellulose filter membrane. The phosphorylated substrate will bind to the membrane.

  • Washing: Wash the filter extensively to remove unincorporated [γ-³³P]ATP.

  • Quantification: Quantify the amount of incorporated radiolabel using a phosphor imager or scintillation counter.

  • Data Analysis: Determine the IC50 value of this compound by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Microscale Thermophoresis (MST)

MST is a biophysical technique used to quantify the binding affinity between molecules in solution by measuring the motion of molecules in a microscopic temperature gradient.

Protocol:

  • Protein Labeling: Label the kinase of interest with a fluorescent dye according to the manufacturer's protocol.

  • Sample Preparation: Prepare a series of dilutions of this compound in the assay buffer. Mix each dilution with a constant concentration of the fluorescently labeled kinase.

  • Capillary Loading: Load the samples into MST capillaries.

  • MST Measurement: Place the capillaries into the MST instrument. The instrument will induce a microscopic temperature gradient and measure the fluorescence change as the molecules move along this gradient.

  • Data Analysis: The change in thermophoresis is plotted against the logarithm of the this compound concentration. The dissociation constant (Kd) is determined by fitting the data to a binding model.

Schild/Gaddum ATP Competition Assay

This assay is used to determine if an inhibitor is competitive with respect to ATP.

Protocol:

  • Dose-Response Curves: Generate ATP dose-response curves for the kinase in the absence and presence of fixed concentrations of this compound.

  • Data Plotting: Plot the kinase activity against the logarithm of the ATP concentration for each concentration of this compound.

  • Schild Plot: Create a Schild plot by plotting the log of (dose ratio - 1) against the log of the this compound concentration. The dose ratio is the ratio of the EC50 of ATP in the presence of the inhibitor to the EC50 of ATP in the absence of the inhibitor.

  • Analysis: A linear Schild plot with a slope of 1 is indicative of competitive inhibition.

Cellular Activity

This compound has demonstrated antiproliferative activity in the NCI-60 Human Tumor Cell Lines Screen, with GI50 values between 1 and 10 μM in several cancer cell lines, including non-small cell lung cancer, colon cancer, and breast cancer. Furthermore, selected this compound analogs have been shown to inhibit the intracellular phosphorylation of the CREB peptide substrate in NIH/3T3 cells, confirming their cell permeability and target engagement in a cellular context.

Conclusion

This compound is a valuable research tool for studying the CLK and PKG kinase families. Its potent and selective inhibitory activity, coupled with its ATP-competitive mechanism of action, makes it suitable for a range of in vitro and cell-based assays. The protocols outlined in this document provide a starting point for researchers to utilize this compound to investigate the roles of CLK and PKG kinases in health and disease. Further optimization of the Aplithianine scaffold may lead to the development of more selective and potent inhibitors for therapeutic applications.

References

Application Notes and Protocols for Testing Aplithianine A Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the preclinical evaluation of Aplithianine A analogs as potential anti-cancer agents. The protocols outlined below detail the experimental design for assessing their biological activity, from initial cell viability screening to in vivo efficacy studies.

Introduction

This compound is a marine-derived natural product that has demonstrated potent inhibitory activity against several serine/threonine kinases.[1][2][3] Analogs of this compound are being synthesized to explore their therapeutic potential, particularly in oncology.[1][4] This document outlines a systematic approach to testing these analogs, focusing on their effects on cancer cell proliferation, apoptosis, cell cycle progression, and their impact on a key signaling pathway. The protocols are designed to generate robust and reproducible data to guide further drug development efforts.

Experimental Workflow

The experimental design follows a logical progression from in vitro characterization to in vivo validation. The workflow is designed to comprehensively assess the anti-cancer properties of this compound analogs.

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation Cell_Viability_Assay Cell Viability Assay (MTT/XTT) IC50_Determination IC50 Determination Cell_Viability_Assay->IC50_Determination Identify potent analogs Apoptosis_Assay Apoptosis Assay (Caspase/TUNEL) IC50_Determination->Apoptosis_Assay Select lead analogs Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) IC50_Determination->Cell_Cycle_Analysis Western_Blot Western Blot Analysis (Signaling Pathway) IC50_Determination->Western_Blot Xenograft_Model Tumor Xenograft Model in Mice Western_Blot->Xenograft_Model Confirm in vivo mechanism Efficacy_Study Efficacy & Toxicity Study Xenograft_Model->Efficacy_Study

Caption: A streamlined workflow for the preclinical evaluation of this compound analogs.

Proposed Signaling Pathway for Investigation

This compound and its analogs have been shown to inhibit Protein Kinase A (PKA). PKA is a key regulator of numerous cellular processes, including cell proliferation and survival. One of the critical downstream effectors of PKA is the CREB (cAMP response element-binding protein) transcription factor. Upon activation, PKA phosphorylates CREB, which in turn promotes the transcription of genes involved in cell growth and survival, such as Bcl-2 and Cyclin D1. Inhibition of PKA by this compound analogs is hypothesized to suppress CREB phosphorylation, leading to decreased expression of these pro-survival genes and ultimately inducing apoptosis and cell cycle arrest in cancer cells.

G Aplithianine_A_Analog This compound Analog PKA PKA Aplithianine_A_Analog->PKA CREB CREB PKA->CREB Phosphorylation pCREB pCREB (Active) CREB->pCREB Gene_Expression Gene Expression (Bcl-2, Cyclin D1) pCREB->Gene_Expression Transcription Cell_Survival Cell Proliferation & Survival Gene_Expression->Cell_Survival

Caption: Proposed PKA-CREB signaling pathway inhibited by this compound analogs.

Data Presentation

Quantitative data from the following experiments should be summarized in the tables below for clear comparison of the different this compound analogs.

Table 1: IC50 Values of this compound Analogs in Cancer Cell Lines

Analog Cancer Cell Line IC50 (µM) after 48h
This compound MCF-7 (Breast)
Analog 1 MCF-7 (Breast)
Analog 2 MCF-7 (Breast)
... ... ...
This compound HCT116 (Colon)
Analog 1 HCT116 (Colon)
Analog 2 HCT116 (Colon)

| ... | ... | ... |

Table 2: Apoptosis Induction by this compound Analogs in HCT116 Cells

Treatment (Concentration) % Early Apoptotic Cells % Late Apoptotic Cells % Total Apoptotic Cells
Vehicle Control
This compound (IC50)
Analog 1 (IC50)

| Analog 2 (IC50) | | | |

Table 3: Cell Cycle Analysis of HCT116 Cells Treated with this compound Analogs

Treatment (Concentration) % G0/G1 Phase % S Phase % G2/M Phase
Vehicle Control
This compound (IC50/2)
This compound (IC50)
Analog 1 (IC50/2)

| Analog 1 (IC50) | | | |

Table 4: In Vivo Efficacy of Lead Analog in Xenograft Model

Treatment Group Average Tumor Volume (mm³) at Day 21 % Tumor Growth Inhibition Body Weight Change (%)
Vehicle Control 0
Lead Analog (X mg/kg)

| Positive Control | | | |

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This assay determines the concentration of the this compound analog that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound analogs dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the analogs in complete growth medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium and add 100 µL of the diluted compound solutions.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 values using a suitable software (e.g., GraphPad Prism).

Protocol 2: Apoptosis Assay (TUNEL Assay)

This protocol is for quantifying apoptosis or programmed cell death by detecting DNA fragmentation.

Materials:

  • Cancer cells treated with this compound analogs

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Preparation: Culture and treat cells with the analogs at their respective IC50 concentrations for 24-48 hours.

  • Fixation and Permeabilization: Harvest the cells, wash with PBS, and fix them. Subsequently, permeabilize the cells to allow entry of the TUNEL reagents.

  • TUNEL Staining: Incubate the permeabilized cells with the TUNEL reaction mixture according to the manufacturer's instructions. This allows the TdT enzyme to label the 3'-OH ends of fragmented DNA.

  • Analysis: Analyze the stained cells using a fluorescence microscope to visualize apoptotic cells or a flow cytometer for quantification.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cells treated with this compound analogs

  • PBS

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with the analogs for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content.

Protocol 4: Western Blot Analysis for PKA-CREB Pathway

This protocol is to assess the effect of the analogs on the phosphorylation of CREB.

Materials:

  • Cancer cells treated with this compound analogs

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-pCREB, anti-CREB, anti-Bcl-2, anti-Cyclin D1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Protein Extraction: Treat cells with the analogs, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash and then incubate with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using a chemiluminescence imaging system.

Protocol 5: In Vivo Tumor Xenograft Model

This protocol evaluates the anti-tumor efficacy of a lead this compound analog in an animal model.

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID mice)

  • Cancer cell line (e.g., HCT116)

  • Matrigel (optional)

  • Lead this compound analog formulated for in vivo administration

  • Vehicle control

  • Positive control drug

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells in 100 µL PBS/Matrigel) into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups (vehicle, lead analog, positive control). Administer treatment as per the determined schedule (e.g., daily intraperitoneal injection).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: At the end of the study (e.g., day 21 or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., western blot, immunohistochemistry).

  • Data Analysis: Calculate tumor growth inhibition and assess for any signs of toxicity.

References

Determining the Potency of Aplithianine A: Application Notes and Protocols for IC50 Measurement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to measuring the half-maximal inhibitory concentration (IC50) of Aplithianine A, a marine-derived alkaloid with potent kinase inhibitory activity. The protocols outlined below are designed to ensure accurate and reproducible results for both biochemical and cell-based assays, facilitating the evaluation of this compound's therapeutic potential.

Introduction to this compound

This compound is a novel marine natural product that has demonstrated significant inhibitory activity against specific serine/threonine kinases. Its mechanism of action involves competitive binding to the ATP pocket of these kinases, thereby blocking their catalytic activity.[1][2][3] This targeted inhibition makes this compound a promising candidate for further investigation in oncology and other therapeutic areas where these kinases are implicated.[1] Accurate determination of its IC50 is a critical first step in its preclinical development.

Data Presentation: Known IC50 Values of this compound

The following table summarizes the reported IC50 values of this compound against various purified kinases. This data is crucial for designing experiments and for comparison with results obtained from in-house assays.

Target KinaseIC50 ValueAssay Type
J-PKAcα~1 µMBiochemical Kinase Assay
Wild-type PKA84 nMBiochemical Kinase Assay
CLK Family Kinases11-90 nMHuman Kinome Profiling
PKG Family Kinases11-90 nMHuman Kinome Profiling

Table 1: Reported biochemical IC50 values for this compound against selected serine/threonine kinases.[1]

Experimental Protocols

Two primary types of assays are recommended for determining the IC50 of this compound: biochemical kinase assays to assess direct inhibition of purified enzymes and cell-based cytotoxicity/antiproliferative assays to evaluate its effect on cancer cell lines.

Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical)

This protocol is designed to measure the direct inhibitory effect of this compound on the activity of a purified target kinase.

Materials:

  • Purified active target kinase (e.g., PKA, CLK2)

  • Kinase-specific peptide substrate

  • ATP (Adenosine Triphosphate)

  • Kinase reaction buffer (typically containing Tris-HCl, MgCl2, DTT)

  • This compound stock solution (in DMSO)

  • Kinase detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate-reading luminometer or fluorescence reader

Procedure:

  • Reagent Preparation:

    • Prepare the kinase reaction buffer according to the kinase manufacturer's recommendations.

    • Prepare a stock solution of this compound in 100% DMSO.

    • Create a serial dilution series of this compound in the kinase reaction buffer. It is recommended to start with a high concentration (e.g., 100 µM) and perform 1:3 or 1:10 serial dilutions to cover a broad range of concentrations. Ensure the final DMSO concentration in the assay is low (<1%) and consistent across all wells.

    • Prepare the kinase and substrate solutions in the kinase reaction buffer to the desired concentrations. The optimal concentrations should be determined empirically for each kinase-substrate pair.

  • Assay Setup:

    • Add the diluted this compound solutions or vehicle control (DMSO in kinase reaction buffer) to the wells of the assay plate.

    • Add the kinase solution to each well.

    • Initiate the kinase reaction by adding the ATP and substrate solution. The final reaction volume is typically 5-25 µL.

  • Incubation:

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the assay.

  • Detection:

    • Stop the kinase reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. For example, with the ADP-Glo™ assay, the detection reagent is added to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis:

    • Subtract the background luminescence/fluorescence (no enzyme control) from all readings.

    • Normalize the data by setting the luminescence/fluorescence of the DMSO control (no inhibitor) as 100% activity and a control with a high concentration of a known potent inhibitor (or no kinase) as 0% activity.

    • Plot the percentage of kinase activity against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.

experimental_workflow_biochemical cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, this compound dilutions, Kinase, Substrate, ATP) add_inhibitor Add this compound/Vehicle to Plate prep_reagents->add_inhibitor add_kinase Add Kinase add_inhibitor->add_kinase start_reaction Add ATP/Substrate (Initiate Reaction) add_kinase->start_reaction incubation Incubate start_reaction->incubation detection Add Detection Reagent (Measure Signal) incubation->detection data_norm Normalize Data detection->data_norm curve_fit Dose-Response Curve Fitting data_norm->curve_fit ic50_calc Calculate IC50 curve_fit->ic50_calc

Biochemical IC50 Determination Workflow
Protocol 2: Cell-Based Cytotoxicity/Antiproliferative Assay (MTT Assay)

This protocol measures the effect of this compound on the viability and proliferation of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.

Materials:

  • Selected cancer cell lines (e.g., from the NCI-60 panel such as leukemia, colon, melanoma, lung, or CNS cancer cell lines)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well clear tissue culture plates

  • Multichannel pipettes

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium. Based on its reported nanomolar activity in the NCI-60 screen, it is recommended to start with a high concentration of 10 µM and perform 1:3 or 1:10 serial dilutions down to the low nanomolar range.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (medium with the same final concentration of DMSO).

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 5-15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells (100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (often referred to as GI50 for growth inhibition in this context).

experimental_workflow_cellular cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay_execution MTT Assay cluster_data_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_attach Incubate Overnight (Cell Attachment) seed_cells->incubate_attach prep_dilutions Prepare this compound Dilutions incubate_attach->prep_dilutions treat_cells Add Compound to Cells prep_dilutions->treat_cells incubate_treat Incubate (48-72h) treat_cells->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50/GI50 plot_curve->calc_ic50

Cell-Based IC50 Determination Workflow (MTT Assay)
Alternative Cell-Based Assay: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B. It is a reliable alternative to the MTT assay. The general workflow is similar to the MTT assay, with the key difference being the fixation and staining steps after compound incubation.

Signaling Pathway Diagrams

This compound is known to inhibit several serine/threonine kinases, including PKA, PKG, and CLK. Understanding the signaling pathways in which these kinases are involved is crucial for interpreting the biological effects of this compound.

pka_pathway ext_signal Extracellular Signal (e.g., Hormones) receptor GPCR ext_signal->receptor g_protein G Protein receptor->g_protein ac Adenylyl Cyclase g_protein->ac camp cAMP ac->camp ATP pka_inactive Inactive PKA camp->pka_inactive pka_active Active PKA pka_inactive->pka_active substrates Substrate Proteins (e.g., CREB) pka_active->substrates Phosphorylation phospho_substrates Phosphorylated Substrates substrates->phospho_substrates response Cellular Response (Gene Expression, Metabolism) phospho_substrates->response aplithianine This compound aplithianine->pka_active Inhibition

Simplified PKA Signaling Pathway and this compound Inhibition

clk2_pathway clk2 CLK2 sr_proteins SR Proteins clk2->sr_proteins Phosphorylation phospho_sr Phosphorylated SR Proteins sr_proteins->phospho_sr spliceosome Spliceosome Assembly phospho_sr->spliceosome splicing Alternative Splicing spliceosome->splicing mrna Mature mRNA splicing->mrna protein Protein Isoforms mrna->protein function Cellular Function protein->function aplithianine This compound aplithianine->clk2 Inhibition

Role of CLK2 in Pre-mRNA Splicing and Inhibition by this compound

By following these detailed protocols and considering the known targets and signaling pathways of this compound, researchers can effectively and accurately determine its IC50 value, a critical parameter for its continued development as a potential therapeutic agent.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Total Synthesis of Aplithianine A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield of the total synthesis of Aplithianine A. The following sections detail frequently asked questions (FAQs), troubleshooting guides for key reactions, quantitative data summaries, detailed experimental protocols, and visual workflows to address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main stages of the this compound total synthesis?

A1: The total synthesis of this compound is a multi-step process that can be broadly divided into three main stages:

  • Core Assembly: This stage involves the coupling of the two key heterocyclic building blocks, a purine derivative and a dihydro-1,4-thiazine derivative, via a Buchwald-Hartwig amination reaction.

  • Side Chain Elaboration: Following the core assembly, the ester functional group on the dihydro-1,4-thiazine ring is converted into a methyl-imidazole moiety. This involves a series of reactions including hydrolysis, Weinreb amide formation, reduction, and subsequent cyclization.

  • Final Product Formation: The final step involves the formation of the imidazole ring to yield this compound.

Q2: Which step in the synthesis is reported to have the lowest yield and is the most critical to optimize?

A2: Based on the reported synthesis, the two-step sequence involving the reaction with methylamine and the subsequent TosMIC (tosylmethyl isocyanide) cyclization to form the imidazole ring has a combined yield of 15%. This makes it a significant bottleneck in the overall synthesis and a prime target for optimization efforts.

Q3: Are there any particularly sensitive reagents or conditions in this synthesis that I should be aware of?

A3: Yes, several steps require careful control of reaction conditions. The Buchwald-Hartwig coupling is sensitive to the quality of the catalyst, ligand, base, and solvent, and requires an inert atmosphere. The reduction of the Weinreb amide using Lithium Aluminium Hydride (LiAlH₄) must be performed under strictly anhydrous conditions, as LiAlH₄ reacts violently with water.

Q4: I am having trouble purifying the final this compound product. What strategies can I employ?

A4: this compound is a polar, nitrogen-rich heterocyclic compound, which can make purification by standard silica gel chromatography challenging due to strong interactions with the stationary phase, leading to peak tailing and poor separation. Consider using alternative chromatography techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography with an appropriate mobile phase modifier (e.g., formic acid or ammonia) to improve peak shape and resolution. Using a deactivated silica gel or alumina can also be beneficial.

Troubleshooting Guides for Key Reactions

Buchwald-Hartwig Amination

Issue: Low yield or no reaction in the coupling of ethyl 3,4-dihydro-2H-1,4-thiazine-6-carboxylate and 6-bromopurine.

Potential Cause Troubleshooting Step
Inactive Catalyst/Ligand Use a pre-catalyst to ensure the active Pd(0) species is generated. Ensure the phosphine ligand is not oxidized; store under inert gas and handle in a glovebox if possible.
Inappropriate Base The choice of base is crucial. While Cs₂CO₃ is reported, other bases like NaOtBu or K₃PO₄ could be screened. Ensure the base is finely powdered and dry.
Solvent Quality Use anhydrous and degassed solvent (e.g., DMF or toluene). Traces of water or oxygen can deactivate the catalyst.
Reaction Temperature The reported temperature is 110 °C. If the reaction is sluggish, a slight increase in temperature might be beneficial, but monitor for decomposition.
Starting Material Purity Ensure the purity of both the thiazine derivative and 6-bromopurine. Impurities can poison the catalyst.
Weinreb Amide Formation and Reduction

Issue: Low yield in the formation of the Weinreb amide or over-reduction to the alcohol.

Potential Cause Troubleshooting Step
Inefficient Amide Coupling Ensure the carboxylic acid is fully activated. If using HATU, ensure it is fresh. Other coupling agents like HOBt/EDC can be explored. The reaction should be run under anhydrous conditions.
Over-reduction with LiAlH₄ The key to preventing over-reduction of the Weinreb amide is the stability of the intermediate chelate. Add the LiAlH₄ solution slowly at a low temperature (e.g., 0 °C or -78 °C) and do not let the reaction warm up prematurely.
Incomplete Reduction If the reaction is sluggish, ensure the LiAlH₄ is fresh and the THF is strictly anhydrous. A slight excess of LiAlH₄ may be required.
Difficult Work-up Quenching of LiAlH₄ reactions can be tricky. A Fieser work-up (sequential addition of water, 15% NaOH, and more water) can help to generate a granular precipitate of aluminum salts that is easier to filter.
TosMIC Cyclization

Issue: Low yield (reported as 15% over two steps) in the formation of the imidazole ring.

Potential Cause Troubleshooting Step
Side Reactions of TosMIC TosMIC can undergo self-condensation or other side reactions. Add the TosMIC solution slowly to the reaction mixture. Ensure the stoichiometry of the base (K₂CO₃) is optimized.
Reaction Temperature and Time The reported temperature is 60 °C. A systematic optimization of the reaction temperature and time could lead to improved yields. Monitor the reaction progress by TLC or LC-MS to avoid product decomposition.
Base Strength While K₂CO₃ is a relatively mild base, stronger non-nucleophilic bases like DBU or t-BuOK could be screened carefully, although this might also promote side reactions.
Solvent The choice of solvent (MeOH is reported) can influence the reaction outcome. Other polar aprotic solvents like DMF or DMSO could be investigated.

Quantitative Data Summary

The following table summarizes the reported yields for each step in the total synthesis of this compound.

Step Reaction Reagents and Conditions Yield (%)
a Buchwald-Hartwig CouplingXantphos Pd G3, Cs₂CO₃, DMF, 4 Å MS, N₂, 110 °C36
b Ester Hydrolysis2 M NaOH/THF, 1:1, rt90
c Weinreb Amide FormationMeO(Me)NH·HCl, HATU, DIPEA, DMF, 4 Å MS, rt93
d Weinreb Amide ReductionLiAlH₄, THF, 0 °C60
e/f Imidazole Formation1. 33% NH₂Me in EtOH, 4 Å MS, rt; 2. TosMIC, K₂CO₃, MeOH, 4 Å MS, 60 °C15 (over two steps)
g Bromination (for analogue synthesis)NBS, Et₃N, DMF, 4 Å MS, N₂, 0 °C to rt45
h Suzuki Coupling (for analogue synthesis)Xantphos Pd G3, Cs₂CO₃, DMF, H₂O, N₂, 95 °C67

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination
  • To an oven-dried Schlenk flask, add ethyl 3,4-dihydro-2H-1,4-thiazine-6-carboxylate (1.0 eq), 6-bromopurine (1.1 eq), Cs₂CO₃ (2.0 eq), and Xantphos Pd G3 (0.05 eq).

  • Add activated 4 Å molecular sieves.

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous, degassed DMF via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 2: TosMIC Cyclization
  • To a solution of the aldehyde intermediate (1.0 eq) in anhydrous ethanol, add a 33% solution of methylamine in ethanol (5.0 eq) and activated 4 Å molecular sieves.

  • Stir the mixture at room temperature for 2 hours.

  • In a separate flask, add K₂CO₃ (3.0 eq) to anhydrous methanol.

  • To the methanolic suspension of K₂CO₃, add a solution of TosMIC (1.2 eq) in methanol.

  • Add the crude imine solution from step 2 to the TosMIC mixture.

  • Heat the reaction to 60 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction, filter, and concentrate the filtrate.

  • Purify the crude product by an appropriate chromatographic method (e.g., HILIC or reversed-phase).

Visualizations

Aplithianine_A_Synthesis_Workflow cluster_0 Core Assembly cluster_1 Side Chain Elaboration cluster_2 Final Product Formation Start_Thiazine Ethyl 3,4-dihydro-2H-1,4-thiazine-6-carboxylate Buchwald_Hartwig Buchwald-Hartwig Coupling Start_Thiazine->Buchwald_Hartwig Start_Purine 6-Bromopurine Start_Purine->Buchwald_Hartwig Coupled_Product Ester 9 Buchwald_Hartwig->Coupled_Product Hydrolysis Hydrolysis Coupled_Product->Hydrolysis Carboxylic_Acid Carboxylic Acid 10 Hydrolysis->Carboxylic_Acid Weinreb_Amide_Formation Weinreb Amide Formation Carboxylic_Acid->Weinreb_Amide_Formation Weinreb_Amide Weinreb Amide Weinreb_Amide_Formation->Weinreb_Amide Reduction Reduction (LiAlH4) Weinreb_Amide->Reduction Aldehyde Aldehyde Reduction->Aldehyde Imine_Formation Imine Formation (Methylamine) Aldehyde->Imine_Formation TosMIC_Cyclization TosMIC Cyclization Imine_Formation->TosMIC_Cyclization Aplithianine_A This compound TosMIC_Cyclization->Aplithianine_A

Caption: Workflow for the total synthesis of this compound.

Troubleshooting_Logic Start Low Yield in a Synthetic Step Check_Reagents Verify Purity and Activity of Reagents Start->Check_Reagents Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Atmosphere Ensure Inert Atmosphere (if required) Start->Check_Atmosphere Optimize Systematically Optimize Parameters Check_Reagents->Optimize Check_Conditions->Optimize Check_Atmosphere->Optimize Temp Temperature Optimize->Temp Conc Concentration Optimize->Conc Time Reaction Time Optimize->Time Stoich Stoichiometry Optimize->Stoich Success Improved Yield Temp->Success Conc->Success Time->Success Stoich->Success

Caption: A logical workflow for troubleshooting low-yielding reactions.

Overcoming solubility issues with Aplithianine A in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming potential solubility issues with Aplithianine A in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a marine-derived alkaloid that has been identified as a potent inhibitor of specific serine/threonine kinases.[1][2][3][4] It competitively binds to the ATP pocket of these kinases, thereby inhibiting their catalytic activity.[1] Key targets include Protein Kinase A (PKA), Clyin-Dependent Kinase-Like (CLK), and Protein Kinase G (PKG) family members.

Q2: What are the known physicochemical properties of this compound?

PropertyValueSource
Molecular FormulaC13H13N7S
Molecular Weight299.36 g/mol
XLogP30.7
AppearanceWhite solid

XLogP3 is a computed measure of hydrophobicity. A lower value suggests higher aqueous solubility.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

For initial stock solution preparation, Dimethyl sulfoxide (DMSO) is a commonly used and effective solvent for many organic compounds, including kinase inhibitors. It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.

Q4: I am observing precipitation when I dilute my this compound DMSO stock into my aqueous assay buffer. What should I do?

This is a common issue for compounds with limited aqueous solubility. The final concentration of DMSO in your assay should be high enough to maintain solubility, but low enough to not affect the biological system (typically ≤0.5%). If precipitation occurs, consider the following troubleshooting steps outlined in the guide below.

Troubleshooting Guide: Overcoming this compound Solubility Issues

This guide provides a systematic approach to addressing solubility challenges with this compound in your experiments.

Problem: Precipitate formation upon dilution of DMSO stock in aqueous buffer.

Initial Steps:

  • Visual Confirmation: Ensure that what you are observing is indeed precipitation and not another artifact. Centrifuge a small aliquot of the final solution; if a pellet forms, it is likely the compound.

  • Check Final DMSO Concentration: Verify that the final concentration of DMSO in your assay medium is sufficient. While aiming for a low percentage to avoid toxicity, a slight increase (e.g., from 0.1% to 0.5%) might be necessary.

Experimental Solutions:

StrategyDetailed ProtocolConsiderations
Co-Solvent Optimization 1. Prepare a 10 mM stock solution of this compound in 100% DMSO. 2. Instead of a single dilution, perform a serial dilution of the DMSO stock in your aqueous assay buffer. 3. Test alternative water-miscible organic solvents such as ethanol, N,N-Dimethylformamide (DMF), or dimethylacetamide (DMA) to prepare the initial stock solution. 4. Evaluate the tolerance of your assay to these solvents.The final solvent concentration must be compatible with your biological system. Always run a solvent-only control to account for any effects of the solvent on the assay.
pH Adjustment 1. Determine the pKa of this compound (if available) or assess its structure for ionizable groups. This compound contains several nitrogen atoms, suggesting it may have basic properties. 2. Prepare your aqueous buffer at a slightly acidic pH (e.g., pH 5.0-6.5) to potentially increase the solubility of the protonated form. 3. Ensure the chosen pH is within the functional range of your assay and target protein.The activity of your target kinase and other assay components may be pH-sensitive.
Use of Solubilizing Excipients 1. Consider the use of cyclodextrins, which can encapsulate hydrophobic compounds and increase their aqueous solubility. 2. Prepare a solution of β-cyclodextrin or a derivative (e.g., HP-β-CD) in your assay buffer. 3. Add the this compound DMSO stock to the cyclodextrin-containing buffer.Excipients may interfere with your assay. Run appropriate controls.
Sonication and Warming 1. After diluting the DMSO stock, sonicate the solution in a water bath for 5-10 minutes. 2. Alternatively, gently warm the solution to 37°C.Be cautious with warming, as it may degrade the compound or affect protein stability. Assess the thermal stability of this compound if possible.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing solubility issues with this compound.

G start Start: Solubility Issue (Precipitation Observed) check_dmso Verify Final DMSO Concentration (<=0.5%) start->check_dmso optimize_cosolvent Optimize Co-solvent (e.g., Ethanol, DMF) check_dmso->optimize_cosolvent DMSO conc. OK fail Issue Persists: Re-evaluate Assay Conditions or Compound Concentration check_dmso->fail DMSO conc. too low adjust_ph Adjust Buffer pH (Slightly Acidic) optimize_cosolvent->adjust_ph Precipitation persists success Success: Compound Solubilized Proceed with Assay optimize_cosolvent->success Soluble use_excipients Use Solubilizing Excipients (e.g., Cyclodextrins) adjust_ph->use_excipients Precipitation persists adjust_ph->success Soluble physical_methods Apply Physical Methods (Sonication, Gentle Warming) use_excipients->physical_methods Precipitation persists use_excipients->success Soluble serial_dilution Test Serial Dilution physical_methods->serial_dilution Precipitation persists physical_methods->success Soluble serial_dilution->success Soluble serial_dilution->fail Precipitation persists

Caption: Troubleshooting workflow for this compound solubility.

Signaling Pathway of Key this compound Targets

This compound has been shown to inhibit several serine/threonine kinases. The diagram below illustrates a simplified representation of a generic signaling pathway involving PKA, a primary target of this compound.

G ext_signal External Signal (e.g., Hormone) receptor GPCR ext_signal->receptor g_protein G Protein receptor->g_protein ac Adenylyl Cyclase g_protein->ac atp ATP ac->atp camp cAMP atp->camp converts to pka PKA camp->pka activates substrate Substrate Protein pka->substrate phosphorylates aplithianine This compound aplithianine->pka inhibits p_substrate Phosphorylated Substrate substrate->p_substrate response Cellular Response p_substrate->response

Caption: Simplified PKA signaling pathway and the inhibitory action of this compound.

References

Technical Support Center: Enhancing the Selectivity of Aplithianine A Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experiments aimed at increasing the selectivity of Aplithianine A analogs.

Frequently Asked Questions (FAQs)

Q1: My this compound analog shows potent inhibition of the target kinase but has significant off-target effects. How can I improve its selectivity?

A1: Improving selectivity is a common challenge in kinase inhibitor development. Here are several strategies to consider:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the this compound scaffold to understand which chemical moieties contribute to both on-target potency and off-target binding. Focus on regions of the molecule that interact with non-conserved residues in the ATP-binding pocket of your target kinase.

  • Exploit Differences in the Gatekeeper Residue: The "gatekeeper" residue in the ATP-binding pocket varies among kinases. Designing analogs with bulky substituents that create a steric clash with larger gatekeeper residues in off-target kinases, while being accommodated by a smaller gatekeeper in the target kinase, can significantly enhance selectivity.

  • Target Allosteric Sites: Instead of competing directly with ATP, design analogs that bind to allosteric sites, which are generally less conserved than the ATP-binding pocket. This can lead to highly selective inhibitors.

  • Introduce Covalent Warheads: If your target kinase has a non-conserved cysteine residue near the active site, you can design an analog with a reactive group (a "warhead") that forms a covalent bond with this cysteine. This can provide high selectivity and potency.

  • Modulate Electrostatic Interactions: Optimizing the electrostatic potential of your analog to be more complementary to the target's binding site compared to off-targets can improve selectivity. This involves a careful balance between favorable interactions and the penalty of desolvation upon binding.

Q2: I am synthesizing new this compound analogs. Which parts of the molecule are the most promising to modify for improved selectivity?

A2: Based on available research, modifications to the following regions of the this compound scaffold have shown promise for altering potency and selectivity:

  • The Purine Moiety: The core purine scaffold is essential for ATP-competitive binding. Modifications here can be subtle. For instance, monobromination of the imidazole portion has been shown to improve potency against DYRK kinases.

  • The Dihydro-1,4-thiazine Ring: This unusual moiety is a key feature of the Aplithianine scaffold. Modifications to this ring could influence the orientation of the molecule in the ATP-binding pocket and impact interactions with surrounding residues.

  • Side Chains and Substituents: Adding or modifying substituents that can interact with specific pockets or residues within the target kinase's active site is a rational approach. The goal is to create interactions that are unique to the target kinase.

Q3: What are the key kinase targets of this compound and its analogs?

A3: this compound has been shown to be a potent inhibitor of several serine/threonine kinases. The primary targets identified include:

  • Protein Kinase A (PKA) and its oncogenic fusion protein DNAJB1-PRKACA (J-PKAcα) .

  • Protein Kinase G (PKG) family kinases.

  • Cdc2-like Kinase (CLK) family kinases.

  • Dual-specificity tyrosine-regulated kinase (DYRK) family kinases.

Troubleshooting Guides

Problem 1: Low Potency of a Newly Synthesized Analog
Possible Cause Troubleshooting Step
Loss of Key H-Bonding Interactions Analyze the co-crystal structure of this compound with its target. Ensure your modification does not disrupt critical hydrogen bonds with the kinase hinge region.
Steric Hindrance Your modification may be too bulky for the ATP-binding pocket. Try synthesizing analogs with smaller substituents in the same position.
Unfavorable Electrostatics The introduced functional group may have unfavorable electrostatic interactions with the binding site. Consider bioisosteric replacements with different electronic properties.
Incorrect Binding Mode The analog may be adopting a different, less favorable binding orientation. Computational docking studies can help predict the binding mode and guide further design.
Problem 2: Inconsistent Results in Kinase Profiling Assays
Possible Cause Troubleshooting Step
Compound Precipitation Poor solubility of the analog at the tested concentration can lead to variable results. Determine the aqueous solubility of your compound and ensure it is tested below its solubility limit.
Assay Interference The analog might interfere with the assay technology (e.g., fluorescence quenching, luciferase inhibition). Run control experiments without the kinase to check for assay artifacts.
ATP Concentration The inhibitory potency of ATP-competitive inhibitors is dependent on the ATP concentration in the assay. Ensure you are using a consistent and reported ATP concentration, ideally close to the Km of the kinase.
Enzyme Quality The activity of the recombinant kinase can vary between batches. Always qualify new batches of enzyme and use a reference inhibitor to ensure consistency.
Problem 3: Good Biochemical Potency but Poor Cellular Activity
Possible Cause Troubleshooting Step
Low Cell Permeability The analog may not be efficiently crossing the cell membrane. Assess the physicochemical properties of your compound (e.g., cLogP, polar surface area). Consider designing prodrugs to improve cell entry.
Efflux by Transporters The compound might be a substrate for cellular efflux pumps like P-glycoprotein. Co-incubation with known efflux pump inhibitors can help diagnose this issue.
Metabolic Instability The analog could be rapidly metabolized within the cell. Perform metabolic stability assays using liver microsomes or hepatocytes.
High Protein Binding Extensive binding to plasma proteins can reduce the free concentration of the compound available to engage the target. Measure the plasma protein binding of your analog.

Quantitative Data Summary

The following table summarizes hypothetical IC50 data for this compound and a series of its analogs against a panel of kinases, illustrating how modifications can impact potency and selectivity. This data is for illustrative purposes to guide experimental design.

CompoundTarget Kinase A (IC50, nM)Off-Target Kinase B (IC50, nM)Off-Target Kinase C (IC50, nM)Selectivity Ratio (B/A)Selectivity Ratio (C/A)
This compound 841505001.86.0
Analog 1-Br 452006004.413.3
Analog 2-Me 1201807001.55.8
Analog 3-cPr 60800>10,00013.3>166.7
Analog 4-Ph 5006001,2001.22.4
  • Analog 1-Br: Bromination at a key position improves potency against the target kinase and shows a modest increase in selectivity.

  • Analog 2-Me: Addition of a methyl group reduces potency.

  • Analog 3-cPr: Introduction of a cyclopropyl group enhances both potency and selectivity, likely by exploiting a specific hydrophobic pocket in the target kinase.

  • Analog 4-Ph: A bulky phenyl group is detrimental to activity, likely due to steric hindrance.

Experimental Protocols

Protocol 1: General Procedure for Synthesis of this compound Analogs (via Buchwald-Hartwig Coupling)

This protocol describes a generalized approach for the synthesis of this compound analogs, focusing on the key C-N bond formation.

  • Materials:

    • Substituted 6-halopurine

    • Substituted ethyl 3,4-dihydro-2H-1,4-thiazine-6-carboxylate

    • Palladium catalyst (e.g., Pd2(dba)3)

    • Ligand (e.g., Xantphos)

    • Base (e.g., Cs2CO3)

    • Anhydrous solvent (e.g., dioxane)

  • Reaction Setup:

    • To an oven-dried reaction vessel, add the 6-halopurine (1.0 eq), ethyl 3,4-dihydro-2H-1,4-thiazine-6-carboxylate derivative (1.2 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.1 eq), and Cs2CO3 (2.0 eq).

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

    • Add anhydrous dioxane via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Hydrolysis (if applicable):

    • Dissolve the purified ester in a mixture of THF and water.

    • Add LiOH and stir at room temperature until the reaction is complete.

    • Acidify the reaction mixture and extract with an organic solvent.

    • Dry the organic layer, concentrate, and purify to yield the carboxylic acid analog.

Protocol 2: In Vitro Kinase Profiling using a Luminescence-Based Assay

This protocol outlines a typical workflow for assessing the selectivity of an this compound analog against a panel of kinases.

  • Materials:

    • Kinase panel (recombinant enzymes)

    • Substrates for each kinase

    • ATP

    • Kinase buffer

    • Test compound (this compound analog)

    • Luminescence-based ADP detection reagent (e.g., ADP-Glo™)

    • White, opaque 384-well assay plates

  • Assay Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Create a serial dilution of the test compound in kinase buffer containing DMSO (final DMSO concentration in the assay should be ≤1%).

    • Prepare a kinase/substrate master mix for each kinase in the panel according to the manufacturer's recommendations.

  • Assay Procedure:

    • Add 2.5 µL of the diluted test compound or vehicle (DMSO control) to the appropriate wells of the 384-well plate.

    • Initiate the kinase reaction by adding 2.5 µL of the kinase/substrate master mix to each well.

    • Incubate the plate at room temperature for 1 hour.

    • Stop the kinase reaction and detect the amount of ADP produced by adding 5 µL of the ADP-Glo™ reagent.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of the Kinase Detection Reagent.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence signal using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

G General Strategy for Improving Kinase Inhibitor Selectivity cluster_0 Initial Analog cluster_1 Problem Identification cluster_2 Rational Design Strategies cluster_3 Experimental Validation cluster_4 Outcome Initial Analog Initial Analog Low Potency Low Potency Initial Analog->Low Potency Off-Target Activity Off-Target Activity Initial Analog->Off-Target Activity SAR Studies SAR Studies Low Potency->SAR Studies Target Allosteric Sites Target Allosteric Sites Off-Target Activity->Target Allosteric Sites Exploit Gatekeeper Residue Exploit Gatekeeper Residue Off-Target Activity->Exploit Gatekeeper Residue Covalent Inhibition Covalent Inhibition Off-Target Activity->Covalent Inhibition Biochemical Assays Biochemical Assays SAR Studies->Biochemical Assays Target Allosteric Sites->Biochemical Assays Kinome Profiling Kinome Profiling Exploit Gatekeeper Residue->Kinome Profiling Cell-Based Assays Cell-Based Assays Covalent Inhibition->Cell-Based Assays Optimized Analog Optimized Analog Biochemical Assays->Optimized Analog Kinome Profiling->Optimized Analog Cell-Based Assays->Optimized Analog

Caption: A flowchart illustrating the iterative process of improving kinase inhibitor selectivity.

G Experimental Workflow for Kinase Inhibitor Selectivity Profiling Start Start Compound Synthesis Compound Synthesis Start->Compound Synthesis Biochemical Potency Assay (IC50) Biochemical Potency Assay (IC50) Compound Synthesis->Biochemical Potency Assay (IC50) Kinome-wide Profiling Kinome-wide Profiling Biochemical Potency Assay (IC50)->Kinome-wide Profiling Cellular Target Engagement Cellular Target Engagement Kinome-wide Profiling->Cellular Target Engagement Phenotypic Screening Phenotypic Screening Cellular Target Engagement->Phenotypic Screening Data Analysis & SAR Data Analysis & SAR Phenotypic Screening->Data Analysis & SAR Data Analysis & SAR->Compound Synthesis Iterate Lead Optimization Lead Optimization Data Analysis & SAR->Lead Optimization

Caption: A sequential workflow for characterizing the selectivity of novel kinase inhibitors.

G Simplified PKA Signaling Pathway Hormone Hormone GPCR GPCR Hormone->GPCR Adenylyl Cyclase Adenylyl Cyclase GPCR->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP ATP ATP ATP->cAMP Converts PKA (inactive) PKA (inactive) cAMP->PKA (inactive) Binds PKA (active) PKA (active) PKA (inactive)->PKA (active) Activates Substrate Phosphorylation Substrate Phosphorylation PKA (active)->Substrate Phosphorylation Aplithianine_A_Analog Aplithianine_A_Analog Aplithianine_A_Analog->PKA (active) Inhibits Cellular Response Cellular Response Substrate Phosphorylation->Cellular Response

Caption: Inhibition of the PKA signaling pathway by an this compound analog.

Technical Support Center: Troubleshooting Aplithianine A Instability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with Aplithianine A in solution. The following information is curated to address common challenges during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has visible precipitate after dilution in an aqueous buffer. What is happening?

A1: This is likely due to the low aqueous solubility of this compound. Like many small molecule kinase inhibitors, this compound is hydrophobic and can precipitate when transferred from a high-concentration organic stock solution (e.g., DMSO) into an aqueous environment.

Q2: How can I prevent my this compound from precipitating during experimental setup?

A2: Several strategies can be employed to improve the solubility and prevent precipitation of this compound in your experiments:

  • Optimize Final Concentration: The simplest approach is to use a lower final concentration of this compound in your assay.

  • Adjust pH: The solubility of compounds with ionizable groups can be pH-dependent. Experiment with slightly acidic or basic buffers to see if solubility improves.

  • Use of Co-solvents: A small percentage of a water-miscible organic solvent, such as ethanol or polyethylene glycol (PEG), in your final solution can help maintain solubility.

  • Incorporate Surfactants: Non-ionic surfactants like Tween-20 or Triton X-100 at low concentrations (e.g., 0.01-0.1%) can aid in keeping the compound in solution.

Q3: I suspect my this compound is degrading in solution over time. What are the common causes of degradation?

A3: Degradation of small molecule inhibitors like this compound in solution can be influenced by several factors:

  • Hydrolysis: The presence of water can lead to the hydrolysis of susceptible functional groups.

  • Oxidation: Exposure to oxygen can cause oxidative degradation.

  • Photodegradation: Exposure to light, especially UV light, can induce degradation.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • pH: Extreme pH values can catalyze degradation reactions.

Q4: What are the recommended storage and handling conditions for this compound?

A4: To ensure the stability of this compound:

  • Solid Compound: Store the solid form of this compound at room temperature, protected from light and moisture.

  • Stock Solutions: Prepare high-concentration stock solutions in an anhydrous organic solvent like DMSO. It is advisable to store these stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]

  • Working Solutions: Prepare fresh working solutions from the stock for each experiment. Avoid long-term storage of diluted aqueous solutions.

Troubleshooting Guides

Issue 1: Observation of Precipitation

If you observe precipitation after diluting your this compound stock solution, follow this troubleshooting workflow:

G start Precipitation Observed lower_conc Lower Final Concentration start->lower_conc still_precipitates1 Still Precipitates? lower_conc->still_precipitates1 adjust_ph Adjust Buffer pH still_precipitates1->adjust_ph Yes resolved Issue Resolved still_precipitates1->resolved No still_precipitates2 Still Precipitates? adjust_ph->still_precipitates2 add_cosolvent Add Co-solvent (e.g., Ethanol, PEG) still_precipitates2->add_cosolvent Yes still_precipitates2->resolved No still_precipitates3 Still Precipitates? add_cosolvent->still_precipitates3 add_surfactant Add Surfactant (e.g., Tween-20) still_precipitates3->add_surfactant Yes still_precipitates3->resolved No add_surfactant->resolved

Caption: Troubleshooting workflow for this compound precipitation.

Issue 2: Suspected Compound Degradation

If you suspect that this compound is degrading in your experimental setup, consider the following steps:

G start Suspected Degradation (e.g., Loss of Activity) prepare_fresh Prepare Fresh Solutions Daily start->prepare_fresh issue_persists1 Issue Persists? prepare_fresh->issue_persists1 protect_from_light Protect from Light issue_persists1->protect_from_light Yes resolved Issue Resolved issue_persists1->resolved No issue_persists2 Issue Persists? protect_from_light->issue_persists2 degas_buffer Degas Buffer to Remove Oxygen issue_persists2->degas_buffer Yes issue_persists2->resolved No issue_persists3 Issue Persists? degas_buffer->issue_persists3 stability_study Conduct Formal Stability Study (HPLC/LC-MS) issue_persists3->stability_study Yes issue_persists3->resolved No stability_study->resolved

Caption: Workflow for investigating suspected this compound degradation.

A hypothetical degradation pathway for a heterocyclic compound like this compound might involve hydrolysis or oxidation of the heterocyclic rings.

G Aplithianine_A This compound Hydrolysis_Product Hydrolysis Product(s) Aplithianine_A->Hydrolysis_Product H2O, pH Oxidation_Product Oxidation Product(s) Aplithianine_A->Oxidation_Product O2, Light, Heat

Caption: Potential degradation pathways of this compound.

Data Presentation

To systematically troubleshoot and identify the optimal conditions for your experiments, we recommend maintaining a detailed record of your observations.

Table 1: Solubility Optimization of this compound

ConditionBuffer pHCo-solvent (% v/v)Surfactant (% w/v)Observation (Precipitation)
17.4NoneNoneSevere
26.5NoneNoneModerate
37.41% EthanolNoneMild
47.4None0.05% Tween-20None

Table 2: Stability Assessment of this compound in Solution

ConditionStorage Temp.Light Exposure% Recovery (Time 0)% Recovery (24h)
A4°CDark100%95%
B4°CAmbient100%80%
CRoom TempDark100%85%
DRoom TempAmbient100%60%

Experimental Protocols

Protocol 1: Small-Scale Solubility Assessment
  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Prepare a series of aqueous buffers with varying pH values (e.g., 5.5, 6.5, 7.4, 8.5).

  • In separate microcentrifuge tubes, dilute the this compound stock solution to the desired final concentration in each buffer.

  • Vortex briefly and visually inspect for any precipitation immediately and after 1 hour.

  • For conditions that show precipitation, test the addition of co-solvents (e.g., ethanol up to 5%) or surfactants (e.g., Tween-20 up to 0.1%).

Protocol 2: Short-Term Stability Study using HPLC
  • Prepare a solution of this compound at the desired experimental concentration in the chosen buffer.

  • Immediately inject a sample (T=0) onto an appropriate HPLC system with UV detection to determine the initial peak area of this compound.

  • Divide the remaining solution into different conditions (e.g., protected from light at 4°C, exposed to light at room temperature).

  • At various time points (e.g., 2, 4, 8, 24 hours), inject samples from each condition onto the HPLC.

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. The appearance of new peaks may indicate degradation products.[1]

References

Technical Support Center: Optimizing Aplithianine A for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Aplithianine A in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a naturally derived, ATP-competitive protein kinase inhibitor.[1][2] It selectively targets and inhibits the catalytic activity of several serine/threonine kinases by binding to their ATP pocket.[1][2] Its primary known targets include Protein Kinase A (PKA), CDC-like Kinases (CLK), cGMP-dependent Protein Kinase (PKG), and Dual-specificity tyrosine-regulated kinases (DYRK).[1]

Q2: What is a good starting concentration for this compound in my cell-based assay?

A2: A good starting point is to perform a dose-response experiment ranging from nanomolar to micromolar concentrations. Based on in vitro biochemical assays, the IC50 values for this compound against its targets can provide a preliminary range. For instance, the IC50 for wild-type PKA is approximately 84 nM, while for J-PKAcα it is around 1 µM. However, cellular permeability and the specific context of your cell line will influence the effective concentration. A typical starting range for a cell-based assay could be from 10 nM to 10 µM.

Q3: How should I prepare and store my this compound stock solution?

A3: It is recommended to dissolve this compound in a high-quality, anhydrous solvent such as DMSO to create a concentrated stock solution (e.g., 10 mM). To minimize degradation, store the stock solution in small, single-use aliquots at -20°C or -80°C and protect it from light. Avoid repeated freeze-thaw cycles.

Q4: I'm observing unexpected or inconsistent results with this compound. What are the potential causes?

A4: Inconsistent results with small molecule inhibitors like this compound can stem from several factors, including:

  • Compound Solubility: Precipitation of the compound upon dilution in aqueous cell culture media.

  • Cell Health and Density: Variations in cell passage number, confluency, and overall health can alter cellular responses.

  • Off-Target Effects: At higher concentrations, this compound may inhibit other kinases, leading to unexpected phenotypes.

  • Experimental Variability: Inconsistencies in incubation times, reagent preparation, and assay procedures.

Troubleshooting Guides

Issue 1: Compound Precipitation in Cell Culture Medium

Symptoms:

  • Visible particulate matter or cloudiness in the culture medium after adding this compound.

  • Inconsistent or lower-than-expected efficacy.

Possible Causes and Solutions:

Cause Solution
Poor Aqueous Solubility While this compound's solubility in aqueous media may be limited, ensure your final DMSO concentration is low (typically ≤ 0.5%) to minimize solvent effects and improve solubility.
"Solvent Shock" When diluting the DMSO stock, add it to a small volume of medium first and mix well before adding to the final culture volume. This gradual dilution can prevent the compound from crashing out of solution.
High Final Concentration The desired experimental concentration may exceed the solubility limit of this compound in your specific medium. Perform a solubility test by preparing serial dilutions in your cell culture medium and visually inspecting for precipitation after incubation at 37°C.
Issue 2: High Variability in IC50 Values Between Experiments

Symptoms:

  • Significant fluctuations in the calculated IC50 value of this compound across replicate experiments.

Possible Causes and Solutions:

Cause Solution
Inconsistent Cell Seeding Density The ratio of inhibitor to cells is critical. Ensure you are seeding the same number of cells for each experiment. Use a cell counter for accuracy.
Variable Incubation Time The duration of exposure to this compound will impact the observed effect. Maintain a consistent and optimized incubation time for all experiments.
Cell Passage Number and Health Use cells within a defined, low passage number range. Regularly monitor cell morphology and viability to ensure consistency.
Reagent Preparation Prepare fresh dilutions of this compound from a frozen stock for each experiment to avoid degradation of the compound.
Issue 3: Unexpected Cellular Phenotype or Off-Target Effects

Symptoms:

  • Cellular effects that are inconsistent with the known function of the target kinases (PKA, CLK, PKG, DYRK).

  • Cell toxicity at concentrations where the primary target should be inhibited without causing cell death.

Possible Causes and Solutions:

Cause Solution
Inhibition of Other Kinases At higher concentrations, this compound may inhibit other kinases. It is crucial to use the lowest effective concentration that inhibits the target of interest.
Activation of Compensatory Signaling Pathways Inhibition of one pathway can sometimes lead to the upregulation of alternative survival pathways.
Cell Line-Specific Effects The genetic background and expression profile of your cell line can influence its response to this compound.

To address these, perform control experiments such as:

  • Use a structurally different inhibitor for the same target to see if the phenotype is reproducible.

  • Perform a rescue experiment by overexpressing a downstream effector of the target pathway.

  • Profile the kinome of your cell line to identify potential off-target kinases.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

Target KinaseIC50 (nM)
J-PKAcα~1000
Wild-type PKA84
CLK family11-90
PKG family11-90
DYRK family11-90

Note: These IC50 values were determined in biochemical assays and should be used as a reference for designing cell-based experiments. The effective concentration in a cellular context may vary.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound (Dose-Response Curve)

This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line of interest using a cell viability assay.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (anhydrous)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere and grow for 24 hours.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM). Also, prepare a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration).

  • Cell Treatment:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. Include a "no-cell" control with medium only.

  • Incubation:

    • Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate as required by the assay protocol.

  • Data Acquisition and Analysis:

    • Measure the absorbance or luminescence using a plate reader.

    • Subtract the background from the "no-cell" control wells.

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the normalized cell viability against the logarithm of the this compound concentration and fit a non-linear regression curve to determine the IC50 value.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways involving the primary targets of this compound.

PKA_Signaling_Pathway GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive Binds PKA_active Active PKA (C subunits) PKA_inactive->PKA_active Releases CREB CREB PKA_active->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates AplithianineA This compound AplithianineA->PKA_active Inhibits

Caption: PKA signaling pathway and the inhibitory action of this compound.

CLK_Signaling_Pathway CLKs CLKs (CLK1-4) SR_proteins SR Proteins CLKs->SR_proteins Phosphorylates pre_mRNA pre-mRNA SR_proteins->pre_mRNA Binds to Spliceosome Spliceosome Assembly pre_mRNA->Spliceosome Recruits mRNA_splicing Alternative Splicing Spliceosome->mRNA_splicing Leads to AplithianineA This compound AplithianineA->CLKs Inhibits PKG_Signaling_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP Converts PKG PKG cGMP->PKG Activates Cellular_Effects Cellular Effects (e.g., Smooth Muscle Relaxation) PKG->Cellular_Effects Mediates AplithianineA This compound AplithianineA->PKG Inhibits DYRK_Signaling_Pathway DYRKs DYRKs Transcription_Factors Transcription Factors (e.g., NFAT, CREB) DYRKs->Transcription_Factors Phosphorylates Splicing_Factors Splicing Factors DYRKs->Splicing_Factors Phosphorylates Cell_Cycle_Regulators Cell Cycle Regulators (e.g., Cyclin D1) DYRKs->Cell_Cycle_Regulators Phosphorylates Cellular_Processes Cellular Processes (Proliferation, Differentiation) Transcription_Factors->Cellular_Processes Splicing_Factors->Cellular_Processes Cell_Cycle_Regulators->Cellular_Processes AplithianineA This compound AplithianineA->DYRKs Inhibits Experimental_Workflow Start Start: Optimize this compound Concentration Prepare_Stock Prepare 10 mM Stock in DMSO Start->Prepare_Stock Dose_Response Perform Dose-Response (e.g., 0.1 nM to 10 µM) Prepare_Stock->Dose_Response Determine_IC50 Determine IC50 for Cell Viability/Target Inhibition Dose_Response->Determine_IC50 Select_Concentration Select Working Concentration (e.g., 2-5x IC50 for target inhibition) Determine_IC50->Select_Concentration Functional_Assay Perform Functional Assays Select_Concentration->Functional_Assay Troubleshoot Troubleshoot Unexpected Results Functional_Assay->Troubleshoot If issues arise End End: Optimized Experiment Functional_Assay->End Successful Troubleshoot->Dose_Response Re-optimize

References

Technical Support Center: Scaling Up Aplithianine A Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the large-scale synthesis of Aplithianine A.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of this compound?

A1: Scaling up the synthesis of this compound from laboratory to production scale introduces several challenges. These primarily revolve around maintaining yield and purity, ensuring safety, and managing costs. Key areas of concern include the efficiency of the Buchwald-Hartwig coupling, the handling of reagents in the amidation step, ensuring complete hydrolysis, and the final purification of the polar this compound molecule. Each stage of the multi-step synthesis requires careful optimization of reaction conditions to address issues like heat transfer, mixing, and potential side reactions that are less prominent at a smaller scale.[1][2][3]

Q2: Are there specific safety precautions to consider during the scale-up?

A2: Yes, safety is a critical consideration. The Buchwald-Hartwig coupling often utilizes palladium catalysts and phosphine ligands, which can be pyrophoric and require handling under an inert atmosphere.[4] Amidation reagents can be toxic and corrosive.[1] When working with larger quantities, exothermic reactions need to be carefully controlled to prevent thermal runaways. A thorough risk assessment for each step is essential before commencing any large-scale synthesis.

Q3: How can the purification of the final this compound product be optimized at a larger scale?

A3: this compound is a polar compound, which can make purification challenging. Traditional column chromatography, while effective at the lab scale, can be inefficient and costly for large quantities. Alternative strategies such as crystallization, preparative HPLC, or the use of specialized stationary phases like polar-copolymerized C18 columns or hydrophilic interaction liquid chromatography (HILIC) should be explored. Developing a robust purification method that minimizes solvent usage and maximizes product recovery is a key aspect of a successful scale-up.

Troubleshooting Guides

Problem Area 1: Buchwald-Hartwig Coupling (Step 1)

Issue: Low or inconsistent yields when scaling up the Buchwald-Hartwig coupling reaction.

Potential Cause Troubleshooting/Optimization Strategy
Inefficient Mixing In large reactors, inadequate agitation can lead to localized concentration gradients and "hot spots," impacting reaction rates and selectivity. Ensure the use of appropriate impeller types and agitation speeds for the reactor geometry.
Catalyst Deactivation The palladium catalyst can be sensitive to air and moisture, leading to deactivation. Ensure all reagents and solvents are anhydrous and the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon).
Base Incompatibility Harsh, insoluble inorganic bases can lead to poor tolerance of sensitive functional groups and scale-up issues. Consider screening alternative soluble organic bases like DBU.
Sub-optimal Ligand Choice The choice of phosphine ligand is crucial for the efficiency of the coupling reaction. A ligand that performs well at a small scale may not be optimal for the conditions of a large-scale reaction. Consider re-screening ligands at the intended scale.
Problem Area 2: Ester Hydrolysis (Step 2)

Issue: Incomplete hydrolysis of the ester intermediate.

Potential Cause Troubleshooting/Optimization Strategy
Reversible Reaction Acid-catalyzed hydrolysis is a reversible reaction. To drive the reaction to completion, use a large excess of water.
Insufficient Catalyst Ensure a sufficient concentration of the acid catalyst is used to maintain a reasonable reaction rate at a larger volume.
Phase Separation If the ester has poor solubility in the aqueous acidic medium, this can slow down the reaction. Consider the use of a co-solvent to improve miscibility, but be mindful of its impact on the subsequent workup.
Product Inhibition The accumulation of the carboxylic acid product could potentially slow down the reaction. Monitor the reaction progress and adjust conditions if necessary.
Problem Area 3: Amidation (Step 3)

Issue: Formation of impurities and difficulties in purification during the amidation step.

Potential Cause Troubleshooting/Optimization Strategy
Side Reactions with Coupling Reagents Common coupling reagents can lead to side reactions, especially with longer reaction times and potential temperature fluctuations at scale. Optimize the stoichiometry of the coupling reagent and consider the use of additives like HOBt to suppress side reactions.
Racemization For chiral carboxylic acids, there is a risk of racemization during activation. The choice of coupling reagent, base, and solvent can significantly impact stereochemical integrity.
Difficult Removal of By-products By-products from the coupling reagent can be challenging to remove during purification. Select a coupling reagent that generates by-products that are easily removed through simple aqueous washes or crystallization.
Solvent Selection Solvents like DMF and NMP, while common in amidation reactions, have safety and environmental concerns. Explore greener solvent alternatives such as 2-MeTHF or CPME.
Problem Area 4: Final Product Purification

Issue: Difficulty in obtaining high purity this compound at a large scale.

Potential Cause Troubleshooting/Optimization Strategy
Streaking on Silica Gel This compound's polarity and basicity can cause streaking on standard silica gel columns, leading to poor separation. Consider using alumina or reverse-phase chromatography.
Low Recovery from Chromatography Large-scale column chromatography can lead to significant product loss. Optimize the loading capacity and gradient profile to maximize recovery.
In-process Impurity Formation Impurities may form during workup or prolonged storage of intermediate steps. Analyze each step to identify and minimize the formation of impurities.
Crystallization Failure The product may not readily crystallize from common solvent systems. Conduct a thorough crystallization screening with a variety of solvents and conditions.

Quantitative Data Summary

Reaction Step Parameter Laboratory Scale (Reported) Potential Scale-Up Target Key Challenges
Buchwald-Hartwig Coupling Yield~36%>70%Catalyst deactivation, mixing, base selection
Ester Hydrolysis ConversionQuantitative>98%Reaction equilibrium, phase separation
Amidation YieldNot explicitly reported>85%Side reactions, purification of by-products
Overall Yield Not explicitly reported>20%Cost-effectiveness, process efficiency

Experimental Protocols

General Scale-Up Considerations for Buchwald-Hartwig Amination:
  • Reactor Setup: All glassware must be oven-dried and the reaction assembled under a positive pressure of an inert gas (nitrogen or argon).

  • Reagent Addition: Solids (base, substrates, catalyst) should be added to the cooled reactor, followed by purging with an inert gas. Anhydrous solvent is then added via a cannula or a pressure-equalizing dropping funnel.

  • Temperature Control: The reaction vessel should be heated using a jacketed system with precise temperature control to avoid overheating.

  • Monitoring: The reaction progress should be monitored by a suitable analytical technique (e.g., HPLC, GC-MS) to determine the optimal reaction time.

Visualizations

Aplithianine_A_Synthesis_Workflow cluster_0 Step 1: Buchwald-Hartwig Coupling cluster_1 Step 2: Ester Hydrolysis cluster_2 Step 3 & 4: Amidation & Final Product Precursors Ethyl 3,4-dihydro-2H-1,4-thiazine-6-carboxylate + 6-bromopurine Coupling Pd-catalyzed Buchwald-Hartwig Coupling Precursors->Coupling Pd catalyst, ligand, base Intermediate_1 Ester Intermediate Coupling->Intermediate_1 Hydrolysis Basic Hydrolysis Intermediate_1->Hydrolysis e.g., NaOH Intermediate_2 Carboxylic Acid Intermediate Hydrolysis->Intermediate_2 Amidation Amidation Intermediate_2->Amidation Amine source, coupling agent Aplithianine_A This compound Amidation->Aplithianine_A Scale_Up_Troubleshooting_Logic Start Low Yield or Purity in Scale-Up Check_Mixing Evaluate Mixing Efficiency Start->Check_Mixing Check_Purity Verify Reagent & Solvent Purity Start->Check_Purity Check_Atmosphere Ensure Inert Atmosphere Start->Check_Atmosphere Check_Temp Monitor Temperature Control Start->Check_Temp Optimize_Conditions Adjust Stoichiometry & Time Check_Mixing->Optimize_Conditions Optimize_Reagents Re-screen Catalysts/Reagents Check_Purity->Optimize_Reagents Check_Atmosphere->Optimize_Reagents Check_Temp->Optimize_Conditions Improve_Purification Develop New Purification Method Optimize_Reagents->Improve_Purification Optimize_Conditions->Improve_Purification Success Improved Yield & Purity Improve_Purification->Success

References

Technical Support Center: Interpreting Off-Target Effects of Aplithianine A in Kinome Screens

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aplithianine A, a novel protein kinase inhibitor. The focus is on interpreting and validating potential off-target effects observed in kinome-wide screening assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known primary targets?

A1: this compound is a naturally derived protein kinase inhibitor that acts as an ATP-competitive inhibitor.[1][2][3] Its primary known targets are serine/threonine kinases, including the oncogenic fusion kinase J-PKAcα, wild-type Protein Kinase A (PKA), and it shows potent inhibition of the CLK and PKG kinase families.[1][2] Kinome profiling has also suggested potential activity against the DYRK kinase family.

Q2: I performed a kinome screen with this compound and found several potential off-target hits. How do I differentiate true off-targets from experimental artifacts?

A2: Distinguishing true off-target interactions from artifacts is a critical step. Common reasons for false positives in kinase assays include compound interference (e.g., fluorescence), non-specific inhibition, and impurities in reagents. A systematic approach to validate these hits is essential. This typically involves orthogonal assays that use different detection methods and technologies to confirm direct binding and functional inhibition.

Q3: What are the recommended initial steps for validating a potential off-target kinase identified in a primary screen?

A3: The first step is to confirm the hit using a dose-response experiment in a secondary, often more robust, biochemical assay. If the inhibitory activity is confirmed, the next step is to use a biophysical assay to confirm direct binding of this compound to the putative off-target kinase. Techniques like Isothermal Titration Calorimetry (ITC) or Cellular Thermal Shift Assay (CETSA) are highly recommended for this purpose.

Q4: My compound shows cytotoxicity in cell-based assays. How can I determine if this is due to on-target or off-target effects?

A4: This is a common and critical question in drug development. A powerful method to address this is to use genetic approaches like CRISPR-Cas9 to knock out the intended primary target of this compound in your cancer cell line. If the cells lacking the primary target are still sensitive to this compound, it strongly suggests that the observed cytotoxicity is mediated through one or more off-target kinases.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values for this compound against a putative off-target in different assay formats.
  • Possible Cause: Assay-specific artifacts or different assay conditions (e.g., ATP concentration). Many kinase inhibitors are ATP-competitive, and their apparent potency can be influenced by the ATP concentration in the assay.

  • Troubleshooting Steps:

    • Standardize ATP Concentration: Ensure that the ATP concentration is consistent across different assays, ideally at or near the Km for each specific kinase.

    • Use Orthogonal Assays: Employ an assay with a different readout mechanism. For example, if the primary screen was a fluorescence-based assay, use a radiometric or luminescence-based assay for confirmation.

    • Check for Compound Interference: Run control experiments to check if this compound interferes with the assay signal (e.g., auto-fluorescence).

Issue 2: A confirmed off-target in biochemical assays does not show engagement in cellular assays.
  • Possible Cause: Poor cell permeability of this compound, or the kinase may not be in an active conformation in the cellular context.

  • Troubleshooting Steps:

    • Assess Cell Permeability: Use analytical methods like LC-MS/MS to determine the intracellular concentration of this compound.

    • Perform a Cellular Thermal Shift Assay (CETSA): This technique directly measures target engagement in a cellular environment by assessing changes in protein thermal stability upon ligand binding.

    • Utilize Phosphoproteomics: Analyze changes in the phosphorylation of known substrates of the off-target kinase in cells treated with this compound. A lack of change suggests a lack of target engagement or functional inhibition in the cellular context.

Data Presentation

Table 1: Hypothetical Kinome Profiling Data for this compound

This table presents a hypothetical summary of kinome profiling data for this compound at a concentration of 1 µM, illustrating how to structure such data to identify on- and off-target kinases.

Kinase TargetKinase Family% Inhibition at 1 µMOn/Off-Target
J-PKAcαAGC98On-Target
PKAAGC95On-Target
CLK1CLK92On-Target
PKG1AGC88On-Target
DYRK1ACMGC75Potential Off-Target
GSK3βCMGC65Potential Off-Target
ROCK1AGC55Potential Off-Target
p38αCMGC30Weak Off-Target
MEK1STE15Negligible
EGFRTK5Negligible

Table 2: Orthogonal Validation of Potential Off-Target Kinases

This table provides a template for presenting data from secondary and biophysical assays used to validate the potential off-target hits identified in the primary kinome screen.

Kinase TargetBiochemical IC50 (nM)Biophysical Binding (Kd, nM) - ITCCellular Target Engagement (EC50, nM) - CETSA
DYRK1A80120150
GSK3β250400>1000
ROCK1500800Not Determined
p38α>1000>5000Not Determined

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To determine if this compound directly binds to and stabilizes a target kinase in a cellular environment.

Methodology:

  • Cell Treatment: Treat cultured cells with either vehicle (DMSO) or a specified concentration of this compound for a designated time (e.g., 1-2 hours) at 37°C.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermocycler. Include a no-heat control.

  • Cell Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.

  • Centrifugation: Pellet the aggregated proteins by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of the target protein remaining using Western blotting or other quantitative protein detection methods.

  • Data Analysis: Plot the amount of soluble protein against the temperature for both vehicle and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Direct Binding

Objective: To quantitatively measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy) of this compound to a purified kinase.

Methodology:

  • Sample Preparation: Prepare a solution of the purified kinase in a suitable buffer and a separate solution of this compound in the same buffer.

  • Titration: Fill the ITC syringe with the this compound solution and place the purified kinase solution in the sample cell.

  • Measurement: Perform a series of small injections of this compound into the kinase solution while monitoring the heat change.

  • Data Analysis: Integrate the heat change peaks and plot them against the molar ratio of this compound to the kinase. Fit the resulting isotherm to a suitable binding model to determine the Kd, n, ΔH, and ΔS.

Mandatory Visualization

Aplithianine_A_Off_Target_Validation_Workflow cluster_0 Primary Screening cluster_1 Hit Triage & Initial Validation cluster_2 Biophysical Validation cluster_3 Cellular Validation Kinome_Screen Kinome Screen (e.g., >300 kinases) Dose_Response Dose-Response Assay (Biochemical) Kinome_Screen->Dose_Response Identify Hits Selectivity_Analysis Selectivity Analysis (On-target vs. Off-target) Dose_Response->Selectivity_Analysis Confirm IC50 Direct_Binding Direct Binding Assay (e.g., ITC, SPR) Selectivity_Analysis->Direct_Binding Prioritize Hits Target_Engagement Cellular Target Engagement (e.g., CETSA) Direct_Binding->Target_Engagement Confirm Direct Binding Functional_Assay Functional Cellular Assay (e.g., Phospho-substrate Western) Target_Engagement->Functional_Assay Confirm Cellular Activity Genetic_Validation Genetic Validation (e.g., CRISPR KO) Functional_Assay->Genetic_Validation Link to Phenotype

Caption: Workflow for validating off-target hits of this compound.

On_vs_Off_Target_Signaling cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathway Aplithianine_A This compound PKA PKA Aplithianine_A->PKA inhibits DYRK1A DYRK1A Aplithianine_A->DYRK1A inhibits CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Tau Tau DYRK1A->Tau phosphorylates Microtubule_Stability Microtubule Stability Tau->Microtubule_Stability

Caption: On-target vs. potential off-target signaling of this compound.

References

Strategies to reduce non-specific binding of Aplithianine A

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Aplithianine A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the non-specific binding of this compound in various experimental assays.

Troubleshooting Guides

This section offers step-by-step solutions to common issues encountered during experiments with this compound, a novel marine-derived alkaloid known for its moderate hydrophobicity and fluorescent properties.

Issue 1: High Background Signal in Biochemical Assays (e.g., ELISA, Kinase Assays)

Q: I am observing a high background signal in my biochemical assay when using this compound, suggesting significant non-specific binding. How can I resolve this?

A: High background is a frequent challenge with hydrophobic small molecules like this compound. Non-specific binding can occur due to interactions with the assay plate, other proteins, or assay components.[1][2] The following steps can help mitigate this issue:

Step 1: Optimize Blocking and Assay Buffers

  • Incorporate Blocking Agents: The addition of a blocking agent to your assay buffer can prevent this compound from binding to the surfaces of microplates.[3] Bovine Serum Albumin (BSA) is a commonly used blocking agent for this purpose.[4][5]

  • Add Non-Ionic Detergents: Non-ionic detergents are effective at disrupting the hydrophobic interactions that often lead to non-specific binding. Consider adding a low concentration of Tween-20 or Triton X-100 to your assay and wash buffers.

  • Adjust Ionic Strength: For non-specific binding driven by electrostatic interactions, increasing the salt concentration in your buffer can create a shielding effect.

Step 2: Modify Incubation and Wash Steps

  • Optimize Incubation Time and Temperature: The duration and temperature of incubation can influence non-specific binding. Shorter incubation times or lower temperatures may reduce non-specific interactions. However, these conditions should be tested empirically to ensure they do not negatively impact the specific binding signal.

  • Increase Wash Steps: Thorough washing is essential to remove unbound or weakly bound this compound. Increasing the number and duration of wash steps can significantly reduce background noise. Soaking the plate with wash buffer for a short period between washes can also be beneficial.

Step 3: Perform Control Experiments

  • No-Target Control: Run your assay on a surface without the immobilized target protein to quantify the binding of this compound to the assay plate and blocking agents.

  • Competitive Binding Assay: To confirm that the observed signal is due to specific binding, include a high concentration of a known, non-labeled ligand for the target protein. This will compete with this compound for the specific binding sites, and any remaining signal can be attributed to non-specific binding.

Parameter Recommended Starting Concentration/Condition Purpose
BSA 0.1% - 1% (w/v)Reduces binding to plastic surfaces.
Tween-20 0.01% - 0.05% (v/v)Disrupts hydrophobic interactions.
NaCl 150 mM (adjust as needed)Shields electrostatic interactions.
Incubation Time Test shorter durations (e.g., 1 hour vs. 2 hours)Minimizes time for non-specific interactions.
Incubation Temp. Test lower temperatures (e.g., 4°C vs. room temp)Reduces the kinetics of non-specific binding.
Wash Steps Increase from 3 to 5 washesEnhances removal of unbound compound.

Issue 2: High Background in Cell-Based Assays (e.g., Immunofluorescence, Flow Cytometry)

Q: My cell-based imaging or flow cytometry experiments with a fluorescent analog of this compound show high background fluorescence. What strategies can I employ to improve the signal-to-noise ratio?

A: High background in cell-based assays can be caused by the non-specific uptake of this compound into cells or its binding to cellular components and experimental plasticware.

Step 1: Optimize Staining and Wash Protocols

  • Titrate this compound Concentration: Use the lowest concentration of the fluorescent this compound analog that still provides a detectable specific signal.

  • Increase Wash Steps: After incubating with the compound, increase the number and duration of wash steps with a suitable buffer like PBS to remove unbound and non-specifically bound molecules. Adding a low concentration of a non-ionic detergent to the wash buffer can also be beneficial.

  • Include a Blocking Step: Pre-incubating cells with a protein-based blocking solution, such as one containing BSA or serum, can help to reduce non-specific binding to the cell surface.

Step 2: Control for Non-Specific Uptake and Binding

  • Use a Non-Fluorescent Competitor: To distinguish specific from non-specific binding, pre-incubate cells with a high concentration of non-fluorescent this compound before adding the fluorescent analog. A significant reduction in fluorescence intensity would indicate specific binding.

  • Negative Control Cells: If possible, use a cell line that does not express the target of this compound as a negative control to assess the level of non-specific binding and uptake.

Parameter Recommended Action Rationale
Compound Concentration Perform a dose-response curve to find the optimal concentration.Minimizes excess compound available for non-specific binding.
Wash Buffer Add 0.01% - 0.05% Tween-20 to PBS.Aids in the removal of hydrophobically bound compound.
Blocking Agent 1% - 5% BSA or serum in PBS for 30-60 minutes.Saturates non-specific binding sites on the cell surface.
Incubation Time Test shorter incubation times.Reduces the time for non-specific uptake to occur.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding for a compound like this compound?

A1: The primary causes of non-specific binding for a moderately hydrophobic compound like this compound are:

  • Hydrophobic Interactions: The compound can adsorb to the hydrophobic surfaces of plasticware (e.g., microplates, tubes).

  • Electrostatic Interactions: Charged regions of the molecule can interact with oppositely charged surfaces or biomolecules.

  • Binding to Abundant Proteins: The compound may bind to highly abundant proteins in the assay system, such as albumin in serum-containing media.

Q2: Which blocking agent is better for reducing non-specific binding: BSA or casein?

A2: Both BSA and casein are effective protein-based blocking agents.

  • BSA is a common choice and is effective at preventing non-specific adsorption to plastic surfaces.

  • Casein is another widely used blocking agent. However, since casein is a phosphoprotein, it should be avoided in assays where phosphorylation is being studied. Additionally, milk-based blockers like casein may contain biotin, which can interfere with streptavidin-based detection systems. The choice between BSA and casein may require empirical testing for your specific assay.

Q3: Can detergents like Tween-20 or Triton X-100 affect my target protein or assay?

A3: Yes, while non-ionic detergents are excellent for reducing non-specific hydrophobic interactions, high concentrations can potentially denature proteins or disrupt cell membranes. It is crucial to use them at low concentrations (typically 0.01% to 0.05%) and to empirically determine the optimal concentration that reduces background without compromising the integrity of your assay.

Q4: How do I design a proper control experiment to quantify non-specific binding?

A4: A robust control experiment is key to understanding and correcting for non-specific binding. The best approach is to measure binding in the absence of the specific target or in the presence of a saturating concentration of a known competitor.

  • For biochemical assays: Use wells that lack the target protein or that have been incubated with a high concentration of a non-labeled competitor. The signal in these wells represents non-specific binding.

  • For cell-based assays: Use a cell line that does not express the target protein or pre-treat the cells with a high concentration of a non-labeled competitor before adding the labeled this compound.

Visualizing Experimental Workflows

experimental_workflow Workflow for Reducing Non-Specific Binding cluster_prep Assay Preparation cluster_execution Assay Execution cluster_analysis Analysis and Controls start Start: High Non-Specific Binding Observed optimize_buffer Optimize Assay Buffer (Add BSA, Detergent, Adjust Salt) start->optimize_buffer Step 1 modify_incubation Modify Incubation (Time and Temperature) optimize_buffer->modify_incubation Step 2 increase_washes Increase Wash Steps (Number and Duration) modify_incubation->increase_washes Step 3 run_controls Run Control Experiments (No Target, Competition) increase_washes->run_controls Step 4 analyze Analyze Data (Subtract Non-Specific Binding) run_controls->analyze Step 5 end End: Optimized Assay analyze->end

Caption: A stepwise workflow for troubleshooting and reducing non-specific binding in assays.

logical_relationship Key Factors Influencing Non-Specific Binding cluster_compound Compound Properties cluster_assay Assay Conditions cluster_surface Surface Properties nsb Non-Specific Binding (NSB) hydrophobicity Hydrophobicity hydrophobicity->nsb charge Charge charge->nsb buffer Buffer Composition (pH, Salt) buffer->nsb blocking Blocking Efficiency blocking->nsb incubation Incubation (Time, Temp) incubation->nsb washing Washing Protocol washing->nsb plasticware Plasticware Surface plasticware->nsb cell_membrane Cell Membrane cell_membrane->nsb

Caption: Factors contributing to and mitigating non-specific binding.

References

Addressing the Scarcity of Natural Aplithianine A: A Technical Resource

Author: BenchChem Technical Support Team. Date: November 2025

The limited availability of the marine-derived kinase inhibitor, Aplithianine A, from its natural source, the tunicate Aplidium sp., has historically posed a significant challenge to its research and development as a potential therapeutic agent.[1][2][3][4] To counteract this, a robust total synthesis of this compound has been successfully developed, ensuring a stable and reliable supply for ongoing and future investigations.[1] This technical guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols related to the synthetic this compound and its analogs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel alkaloid that functions as an ATP-competitive kinase inhibitor. It selectively targets a range of serine/threonine kinases by binding to their ATP pocket, thereby inhibiting their catalytic activity.

Q2: What are the primary molecular targets of this compound?

This compound has shown potent inhibitory activity against several clinically relevant kinases, including:

  • DNAJB1-PRKACA (J-PKAcα): An oncogenic fusion protein implicated in fibrolamellar hepatocellular carcinoma (FLHCC).

  • Protein Kinase A (PKA): A key enzyme in various cellular signaling pathways.

  • Protein Kinase G (PKG): Involved in the nitric oxide signaling pathway and a potential target for malaria treatment.

  • Cdc2-like Kinases (CLKs): Implicated in gastric cancer.

  • DYRK family of kinases: Associated with gastric and colon cancer, as well as parasitic infections.

Q3: How can the limited natural availability of this compound be overcome?

The issue of limited natural supply has been effectively addressed through the development of an efficient, four-step total synthesis process. This synthetic route provides a stable source of this compound for research purposes.

Q4: Are there any analogs of this compound available?

Yes, several semisynthetic and synthetic analogs of this compound have been developed. These analogs have been created to explore structure-activity relationships, improve kinase selectivity, and enhance cellular activity. For instance, bromination of the imidazole moiety has been shown to improve potency against DYRK kinases.

Q5: What are the potential therapeutic applications of this compound and its analogs?

Given its kinase inhibitory profile, this compound and its derivatives hold promise for a variety of therapeutic areas, including:

  • Cancer: Particularly fibrolamellar hepatocellular carcinoma, as well as other cancers such as NSCLC, colon, and breast cancer.

  • Infectious Diseases: Including malaria and other parasitic infections.

  • Other Conditions: Such as Cushing's Disease.

Troubleshooting Guide

Problem 1: Inconsistent results in kinase inhibition assays.

  • Possible Cause: Purity of the synthetic this compound.

    • Solution: Ensure the purity of the compound using standard analytical techniques like HPLC and NMR. Refer to the published total synthesis protocols for purification details.

  • Possible Cause: ATP concentration in the assay.

    • Solution: As this compound is an ATP-competitive inhibitor, its apparent potency (IC50) will be influenced by the ATP concentration. Standardize the ATP concentration across all experiments, ideally at or near the Km value for the specific kinase.

Problem 2: Poor cellular activity observed despite high biochemical potency.

  • Possible Cause: Low cell permeability.

    • Solution: Consider using analogs with modified physicochemical properties to improve cell membrane penetration. Structure-activity relationship studies of different Aplithianine analogs may provide insights into modifications that enhance cellular uptake.

  • Possible Cause: Efflux by cellular transporters.

    • Solution: Co-incubate with known efflux pump inhibitors to determine if this is a contributing factor.

Problem 3: Difficulty in reproducing the total synthesis of this compound.

  • Possible Cause: Issues with the Buchwald-Hartwig coupling step.

    • Solution: This crucial step requires careful optimization of the catalyst, ligand, base, and solvent. Ensure all reagents are of high purity and the reaction is performed under an inert atmosphere. Refer to the detailed synthetic procedures for specific conditions.

  • Possible Cause: Incomplete hydrolysis of the ester intermediate.

    • Solution: Monitor the reaction progress by TLC or LC-MS to ensure complete conversion to the carboxylic acid. The hydrolysis is reported to be quantitative under basic conditions.

Quantitative Data Summary

The following tables summarize the reported inhibitory activities of this compound and its analogs against various kinases.

Table 1: IC50 Values of this compound Against Key Kinases

Kinase TargetIC50 ValueReference
J-PKAcα~1 µM
Wild-type PKA84 nM
CLK Family~11-90 nM
PKG Family~11-90 nM

Table 2: Antiproliferative Activity of this compound

Cancer TypeGI50 ValuesReference
Various (15 cell lines)1-10 µM

Experimental Protocols

Key Experiment: Total Synthesis of this compound

This protocol is a summarized representation based on published literature.

Step 1: Buchwald-Hartwig Coupling

  • Reactants: Ethyl 3,4-dihydro-2H-1,4-thiazine-6-carboxylate and 6-bromopurine.

  • Catalyst/Ligand: A suitable palladium catalyst and phosphine ligand (e.g., Pd2(dba)3 and Xantphos).

  • Base: A non-nucleophilic base (e.g., Cs2CO3).

  • Solvent: Anhydrous, deoxygenated solvent (e.g., dioxane).

  • Procedure: Combine the reactants, catalyst, ligand, and base in the solvent under an inert atmosphere (e.g., argon). Heat the reaction mixture until the starting materials are consumed (monitor by TLC or LC-MS). After completion, cool the reaction, dilute with a suitable solvent, and purify the resulting ester by column chromatography.

Step 2: Hydrolysis

  • Reactant: The ester product from Step 1.

  • Reagent: A strong base (e.g., LiOH or NaOH) in a water/alcohol mixture.

  • Procedure: Dissolve the ester in the solvent mixture and add the base. Stir at room temperature until the hydrolysis is complete. Acidify the reaction mixture to precipitate the carboxylic acid, which can then be isolated by filtration. This step is reported to be quantitative.

Step 3 & 4: Amide Coupling and Final Steps

  • The subsequent steps involve amide bond formation and cyclization to yield this compound. The specific reagents and conditions for these steps are detailed in the supporting information of the primary literature.

Visualizations

experimental_workflow cluster_synthesis Total Synthesis of this compound start Starting Materials (Commercial Precursors) step1 Buchwald-Hartwig Coupling start->step1 intermediate Carboxylic Acid Intermediate step1->intermediate Ester step2 Basic Hydrolysis final_steps Amide Coupling & Cyclization step2->final_steps intermediate->step2 product This compound final_steps->product

Caption: Workflow for the total synthesis of this compound.

signaling_pathway cluster_pathway This compound Mechanism of Action Aplithianine_A This compound Kinase Kinase (e.g., J-PKAcα, PKA) Aplithianine_A->Kinase Binds to ATP Pocket ATP ATP ATP->Kinase Binds to ATP Pocket Substrate Substrate Kinase->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Biological_Response Downstream Biological Response Phosphorylated_Substrate->Biological_Response

Caption: ATP-competitive inhibition of kinases by this compound.

References

Technical Support Center: Refining Purification Methods for Aplithianine A Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining purification methods for Aplithianine A analogs. The information is presented in a direct question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the initial purification steps for this compound and its analogs from a crude extract?

A1: The initial purification typically involves bioassay-guided fractionation using solid-phase extraction (SPE) followed by high-performance liquid chromatography (HPLC). A common starting point is to use a C8 SPE cartridge to generate several fractions by eluting with a gradient of methanol in water. The active fractions are then subjected to further purification using preparative HPLC.[1]

Q2: What type of HPLC columns are suitable for the purification of this compound analogs?

A2: Reversed-phase columns are effective for purifying this compound and its analogs. The initial preparative HPLC can be performed on a C18 column, while further purification of fractions can be achieved using a pentafluorophenyl (F5) column for different selectivity.[1]

Q3: My this compound analog appears to be unstable on the silica gel of the chromatography column. What can I do?

A3: Compound instability on silica gel can be a significant issue.[2] First, confirm the instability by performing a 2D TLC. If the compound is indeed unstable, consider alternative stationary phases such as alumina or Florisil.[2] Another approach is to use deactivated silica gel, which is less acidic and may not degrade your compound.[2]

Q4: I am observing poor peak shape (tailing or fronting) during HPLC purification. What are the likely causes and solutions?

A4: Poor peak shape is a common issue in chromatography.

  • Peak Tailing in polar compounds can be due to secondary interactions with the stationary phase. Using a mobile phase with an acidic additive like trifluoroacetic acid (TFA) can help to protonate basic sites on the analytes and improve peak shape.

  • Peak Fronting can be a sign of sample overload. Try reducing the amount of sample injected onto the column.

  • General Poor Peak Shape can also result from using a sample solvent that is stronger than the mobile phase. Whenever possible, dissolve your sample in the initial mobile phase.

Q5: How can I improve the resolution between my target this compound analog and a closely eluting impurity?

A5: To improve resolution, you can try several strategies:

  • Optimize the Mobile Phase: Adjusting the gradient slope or the organic solvent ratio can significantly impact selectivity.

  • Change the Stationary Phase: Switching to a column with a different chemistry, such as from a C18 to a PFP (F5) column, can alter the elution order and improve separation.

  • Adjust the Flow Rate: Lowering the flow rate can sometimes increase resolution, although it will also increase the run time.

  • Temperature Control: Operating the column at a controlled, elevated temperature can improve peak shape and sometimes resolution.

Troubleshooting Guides

Issue 1: Low Recovery of the Target Analog

Problem: After purification, the yield of the this compound analog is significantly lower than expected.

Potential Cause Troubleshooting Step
Compound Instability The analog may be degrading on the stationary phase. Test for stability on silica. If unstable, switch to a different stationary phase like alumina or use a deactivated silica column.
Irreversible Adsorption The compound may be strongly and irreversibly binding to the column. Try flushing the column with a very strong solvent. If this doesn't work, the column may need to be replaced.
Precipitation on Column The analog may be precipitating at the head of the column if the sample solvent is not compatible with the mobile phase. Ensure the sample is fully dissolved and consider dry loading.
Fractions are too dilute to detect the compound Concentrate the fractions where you expect your compound to elute and re-analyze.
Issue 2: The Compound Does Not Elute from the Column

Problem: The this compound analog is loaded onto the column but is not observed in any of the collected fractions.

Potential Cause Troubleshooting Step
Compound is too Polar For highly polar compounds, they may not move from the baseline even with 100% ethyl acetate in normal phase chromatography. Consider using a more polar mobile phase or switching to reversed-phase chromatography.
Compound Decomposed on the Column Perform a stability test on a small scale to see if the compound degrades on contact with the stationary phase.
Incorrect Solvent System Double-check that the mobile phase composition is correct and that the bottles were not switched.
Compound Eluted in the Solvent Front The compound is very non-polar in the chosen solvent system. Check the very first fractions collected.

Experimental Protocols

Preparative HPLC for this compound Isolation

This protocol is adapted from the published method for the isolation of this compound.

1. Initial Fractionation (Solid-Phase Extraction):

  • Load the organic solvent extract onto a C8 SPE cartridge.
  • Elute with a stepwise gradient of methanol (MeOH) in water (H₂O): 5%, 20%, 40%, 60%, 80%, and 100% MeOH.
  • Follow with an elution of 50% MeOH in acetonitrile (MeCN).
  • Collect the fractions and identify the active fraction(s) through bioassay.

2. First Preparative HPLC Separation:

  • Column: Kinetex 5 µm EVO C18, 250 x 21.2 mm.
  • Mobile Phase: A gradient of 5% to 100% MeCN with 0.1% trifluoroacetic acid (TFA).
  • Flow Rate: 10 mL/min.
  • Collect subfractions based on the resulting chromatogram.

3. Second Semi-Preparative HPLC Purification:

  • Column: Kinetex 5 µm F5, 250 x 10 mm.
  • Mobile Phase: An isocratic elution with an appropriate percentage of MeCN with 0.1% TFA (e.g., 12% MeCN for this compound).
  • Flow Rate: 4 mL/min.
  • Collect the pure compound.

Visualizations

experimental_workflow crude_extract Crude Organic Extract spe Solid-Phase Extraction (C8) crude_extract->spe fractions Fractions (5-100% MeOH/H2O) spe->fractions active_fraction Active Fraction fractions->active_fraction prep_hplc Preparative HPLC (C18) active_fraction->prep_hplc subfractions Subfractions prep_hplc->subfractions semi_prep_hplc Semi-Preparative HPLC (F5) subfractions->semi_prep_hplc pure_analog Pure this compound Analog semi_prep_hplc->pure_analog

Caption: Purification workflow for this compound analogs.

troubleshooting_logic start Poor Peak Shape in HPLC check_overload Is the peak fronting? start->check_overload reduce_load Reduce Sample Load check_overload->reduce_load Yes check_tailing Is the peak tailing? check_overload->check_tailing No end Improved Peak Shape reduce_load->end add_modifier Add Mobile Phase Modifier (e.g., TFA) check_tailing->add_modifier Yes check_solvent Is sample solvent stronger than mobile phase? check_tailing->check_solvent No add_modifier->end change_solvent Dissolve sample in mobile phase check_solvent->change_solvent Yes check_solvent->end No change_solvent->end

Caption: Troubleshooting logic for poor HPLC peak shape.

References

Validation & Comparative

A Comparative Guide to PKA Inhibitors: Aplithianine A and Other Key Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Aplithianine A, a novel Protein Kinase A (PKA) inhibitor, with other well-established PKA inhibitors. The content is designed to offer an objective analysis of their performance, supported by experimental data, to aid in the selection of appropriate research tools and to inform drug discovery efforts.

Introduction to PKA and its Inhibition

Protein Kinase A (PKA) is a key enzyme in cellular signaling, playing a crucial role in a multitude of physiological processes, including metabolism, gene transcription, and cell cycle regulation.[1] The PKA holoenzyme is a tetramer composed of two regulatory and two catalytic subunits.[2] Upon binding of cyclic AMP (cAMP), the catalytic subunits are released and become active, phosphorylating downstream substrate proteins.[3][4] Dysregulation of PKA signaling is implicated in various diseases, including cancer and cardiovascular disorders, making it an important therapeutic target.[5] PKA inhibitors are valuable tools for studying these pathways and for developing novel therapeutics.

This compound is a naturally derived alkaloid that has demonstrated potent inhibition of PKA. This guide compares its biochemical and pharmacological properties to those of other widely used PKA inhibitors: the small molecules H-89 and Staurosporine, and the highly specific peptide inhibitor, PKI.

Quantitative Comparison of PKA Inhibitors

The following table summarizes the key quantitative data for this compound and other selected PKA inhibitors. These values provide a basis for comparing their potency and, where available, their selectivity.

InhibitorTypePKA IC50/KiOther Notable Targets (IC50/Ki)Mechanism of Action
This compound Small Molecule84 nM (IC50)CLK family (11-90 nM), PKG family (11-90 nM)ATP-competitive
H-89 Small Molecule48 nM (IC50)PKG (~500 nM), PKCμ (~500 nM), S6K1 (80 nM), MSK1 (120 nM)ATP-competitive
Staurosporine Small Molecule7 nM (IC50)Broad-spectrum inhibitor of many kinases, including PKC (3 nM), p60v-src (6 nM), CaM kinase II (20 nM)ATP-competitive
PKI (5-24) amide Peptide2.3 nM (Ki)Highly selective for PKAPseudosubstrate, competitive with protein substrates

Signaling Pathway and Mechanism of Action

The diagram below illustrates the canonical PKA signaling pathway and the points of intervention for ATP-competitive inhibitors like this compound, H-89, and Staurosporine, as well as the distinct mechanism of the peptide inhibitor PKI.

Caption: PKA signaling pathway and inhibitor intervention points.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.

Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a common method for measuring kinase activity and inhibition by quantifying the amount of ADP produced during the kinase reaction.

Materials:

  • PKA enzyme

  • Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)

  • ATP solution

  • PKA substrate (e.g., Kemptide)

  • Test inhibitors (e.g., this compound, H-89, Staurosporine) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitors in DMSO. Prepare a kinase reaction mix containing kinase buffer, PKA enzyme, and substrate.

  • Kinase Reaction:

    • To each well of a 384-well plate, add the test inhibitor solution.

    • Initiate the kinase reaction by adding the kinase reaction mix and ATP. The final reaction volume is typically 5 µL.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 values for each inhibitor are determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Microscale Thermophoresis (MST) for Binding Affinity Determination

MST is a biophysical technique used to quantify the binding affinity between a kinase and an inhibitor in solution.

Materials:

  • Fluorescently labeled PKA

  • Unlabeled inhibitor (e.g., this compound)

  • MST buffer (e.g., 50 mM Tris-HCl, pH 7.6, 150 mM NaCl, 10 mM MgCl2, 0.05% Tween-20)

  • MST instrument (e.g., Monolith NT.115)

  • MST capillaries

Procedure:

  • Sample Preparation:

    • Prepare a series of 16 dilutions of the unlabeled inhibitor in MST buffer.

    • Prepare a solution of fluorescently labeled PKA at a constant concentration.

    • Mix each inhibitor dilution with the labeled PKA solution in a 1:1 ratio. The final concentration of the labeled PKA should be kept constant across all samples.

  • Capillary Loading: Load the samples into MST capillaries.

  • MST Measurement:

    • Place the capillaries into the MST instrument.

    • The instrument uses an infrared laser to create a microscopic temperature gradient in the sample.

    • The movement of the fluorescently labeled PKA along this temperature gradient (thermophoresis) is measured. The binding of an inhibitor to the PKA will alter its size, charge, or hydration shell, leading to a change in its thermophoretic movement.

  • Data Analysis:

    • The change in thermophoresis is plotted against the logarithm of the inhibitor concentration.

    • The dissociation constant (Kd) is determined by fitting the resulting binding curve.

Experimental Workflow for PKA Inhibitor Screening

The following diagram illustrates a typical workflow for the screening and characterization of PKA inhibitors.

Kinase_Inhibitor_Screening_Workflow cluster_screening Primary Screening cluster_validation Hit Validation and Potency cluster_characterization Mechanism of Action and Selectivity cluster_preclinical Preclinical Development HTS High-Throughput Screening (e.g., ADP-Glo Assay) Hits Initial Hits HTS->Hits DoseResponse Dose-Response and IC50 Determination Hits->DoseResponse ConfirmedHits Confirmed Hits DoseResponse->ConfirmedHits BindingAssay Binding Affinity Measurement (e.g., Microscale Thermophoresis) ConfirmedHits->BindingAssay KinomeScan Selectivity Profiling (Kinome Scan) ConfirmedHits->KinomeScan LeadCompounds Lead Compounds BindingAssay->LeadCompounds KinomeScan->LeadCompounds CellAssays Cell-Based Assays LeadCompounds->CellAssays InVivo In Vivo Studies CellAssays->InVivo Candidate Drug Candidate InVivo->Candidate

Caption: Workflow for PKA inhibitor screening and development.

Conclusion

This compound is a potent, ATP-competitive inhibitor of PKA with an IC50 in the nanomolar range. Its potency is comparable to that of the well-established inhibitor H-89. While more selective than the broad-spectrum inhibitor Staurosporine, this compound also demonstrates activity against other kinases, particularly within the CLK and PKG families, suggesting opportunities for its development as a multi-targeted inhibitor. In contrast, the peptide inhibitor PKI offers the highest selectivity for PKA. The choice of inhibitor will therefore depend on the specific experimental needs, balancing potency, selectivity, and cell permeability. The experimental protocols and workflows provided in this guide offer a framework for the continued investigation and comparison of these and other PKA inhibitors. Further studies involving head-to-head kinome-wide selectivity profiling under identical conditions would be invaluable for a more definitive comparison of their selectivity profiles.

References

A Comparative Guide to the Kinase Inhibition Profiles of Aplithianine A and Staurosporine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase inhibition profiles of two noteworthy compounds: Aplithianine A, a novel marine-derived alkaloid, and staurosporine, a classic broad-spectrum kinase inhibitor. The information presented herein is intended to assist researchers in understanding the distinct characteristics of these molecules and their potential applications in kinase-targeted drug discovery and chemical biology.

Executive Summary

This compound and staurosporine are both potent, ATP-competitive kinase inhibitors. However, they exhibit markedly different selectivity profiles. Staurosporine is a powerful but non-selective inhibitor, targeting a vast array of kinases with high affinity. This broad activity has established it as a valuable research tool for inducing apoptosis and studying general kinase function, but its lack of specificity limits its therapeutic potential.

In contrast, this compound demonstrates a more selective inhibition profile, showing potent activity against specific families of serine/threonine kinases, namely the CLK, PKG, and DYRK families. This selectivity suggests that this compound and its analogs could serve as valuable starting points for the development of more targeted therapeutic agents with potentially fewer off-target effects.

Kinase Inhibition Profile: A Quantitative Comparison

The following table summarizes the in vitro inhibitory activities (IC50 values) of this compound and staurosporine against a selection of protein kinases. It is important to note that these values are compiled from different studies and experimental conditions may vary.

Kinase Target FamilySpecific KinaseThis compound IC50 (nM)Staurosporine IC50 (nM)
Serine/Threonine Kinase J-PKAcα~1000[1]-
PKA (wild-type)84[1][2]7[3]
PKG FamilyPotent (11-90 nM range)8.5
CLK FamilyPotent (11-90 nM range)-
DYRK FamilyPotent-
PKCα-0.7 - 3
CaM Kinase II-20
Tyrosine Kinase p60v-src-6

Experimental Protocols: In Vitro Kinase Inhibition Assay

The determination of kinase inhibition profiles is typically achieved through in vitro kinase assays. Below are generalized protocols for two common methods.

Radiometric Kinase Assay (e.g., [³²P]-ATP Filter Binding Assay)

This traditional method measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP onto a specific substrate.

Materials:

  • Purified kinase

  • Kinase-specific substrate (peptide or protein)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • [γ-³²P]ATP

  • Non-radiolabeled ATP

  • Test compounds (this compound, staurosporine) dissolved in DMSO

  • P81 phosphocellulose paper

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a reaction mixture containing the kinase, substrate, and kinase assay buffer.

  • Add serial dilutions of the test compound or DMSO (vehicle control) to the reaction mixture and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.

  • Measure the amount of incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase activity relative to the DMSO control and plot against the inhibitor concentration to determine the IC50 value.

Luminescence-Based Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This method quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Purified kinase

  • Kinase-specific substrate

  • Kinase assay buffer

  • ATP

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White, opaque multi-well plates

  • Luminometer

Procedure:

  • Set up the kinase reaction in a multi-well plate containing the kinase, substrate, ATP, and serial dilutions of the test compound or DMSO.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate as per the manufacturer's instructions (e.g., 30 minutes at room temperature).

  • Measure the luminescence signal using a plate reader.

  • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of kinase activity and determine the IC50 value as described for the radiometric assay.

Signaling Pathway Inhibition

The distinct kinase inhibition profiles of this compound and staurosporine translate to their differential effects on cellular signaling pathways.

This compound: Targeting Specific Serine/Threonine Kinase Pathways

This compound's selective inhibition of PKA, PKG, CLK, and DYRK family kinases suggests its potential to modulate specific signaling cascades. These kinases are implicated in a variety of cellular processes, including gene expression, cell cycle regulation, and development.

Aplithianine_A_Signaling_Pathway cluster_PKA PKA Signaling cluster_PKG PKG Signaling cluster_CLK CLK Signaling cluster_DYRK DYRK Signaling Aplithianine_A This compound PKA PKA Aplithianine_A->PKA PKG PKG Aplithianine_A->PKG CLK CLK Aplithianine_A->CLK DYRK DYRK Aplithianine_A->DYRK CREB CREB PKA->CREB Gene_Expression_PKA Gene Expression CREB->Gene_Expression_PKA Smooth_Muscle_Relaxation Smooth Muscle Relaxation PKG->Smooth_Muscle_Relaxation SR_Proteins SR Proteins CLK->SR_Proteins Alternative_Splicing Alternative Splicing SR_Proteins->Alternative_Splicing Transcription_Factors Transcription Factors DYRK->Transcription_Factors Cell_Cycle_Control Cell Cycle Control Transcription_Factors->Cell_Cycle_Control

Caption: this compound inhibits PKA, PKG, CLK, and DYRK signaling pathways.

Staurosporine: Broad-Spectrum Inhibition of Multiple Pathways

Staurosporine's promiscuous nature leads to the simultaneous inhibition of a wide range of signaling pathways, including those regulated by PKC, PKA, and the Hippo pathway. This widespread inhibition is responsible for its potent induction of apoptosis in a variety of cell types.

Staurosporine_Signaling_Pathway cluster_PKC PKC Signaling cluster_PKA PKA Signaling cluster_Hippo Hippo Pathway Staurosporine Staurosporine PKC PKC Staurosporine->PKC PKA PKA Staurosporine->PKA LATS1_2 LATS1/2 Staurosporine->LATS1_2 Apoptosis Apoptosis Staurosporine->Apoptosis Cell_Proliferation_PKC Cell Proliferation PKC->Cell_Proliferation_PKC Gene_Expression_PKA Gene Expression PKA->Gene_Expression_PKA YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Gene_Expression_Hippo Gene Expression YAP_TAZ->Gene_Expression_Hippo Kinase_Inhibitor_Profiling_Workflow Compound_Prep Compound Preparation Primary_Screen Primary Kinase Screen Compound_Prep->Primary_Screen Dose_Response Dose-Response (IC50 Determination) Primary_Screen->Dose_Response Kinome_Scan Kinome-Wide Profiling Dose_Response->Kinome_Scan Data_Analysis Data Analysis & Comparison Kinome_Scan->Data_Analysis

References

Unveiling Aplithianine A and its Synthetic Analogs: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the biochemical activity and therapeutic potential of the novel kinase inhibitor Aplithianine A and its derivatives reveals a promising scaffold for the development of targeted cancer therapies and treatments for other diseases. This guide provides a comparative analysis of this compound and its key synthetic analogs, presenting quantitative data on their biological activity, detailed experimental protocols, and visualizations of their mechanism of action.

This compound, a natural product isolated from the marine tunicate Aplidium sp., has emerged as a potent inhibitor of several serine/threonine kinases.[1][2] Its unique chemical structure, featuring an unfused, unoxidized dihydro-1,4-thiazine moiety, presents a novel scaffold for kinase inhibitor design.[1][2] Extensive research has focused on its synthesis and the generation of analogs to explore structure-activity relationships and enhance its therapeutic potential.[1]

Comparative Biological Activity

This compound and its analogs have been evaluated for their inhibitory activity against a panel of kinases. The data reveals that specific modifications to the this compound scaffold can significantly impact potency and selectivity. Below is a summary of the inhibitory concentrations (IC50) and dissociation constants (Kd) for this compound and its key semi-synthetic analogs against the oncogenic fusion kinase J-PKAcα and the wild-type protein kinase A catalytic subunit α (PKAcα).

CompoundJ-PKAcα IC50 (µM)PKAcα IC50 (µM)J-PKAcα Kd (µM)
This compound (1) ~11.10.84
Monobrominated analog (3) 1.01.1Not Reported
Dibrominated analog (4) >200>200Not Reported
Sulfoxide analog (5) >200>200Not Reported
Sulfone analog (6) >200>200Not Reported

Kinome profiling has revealed that this compound also potently inhibits other kinase families, including PKG, CLK, and DYRK, with IC50 values in the nanomolar range. Notably, monobromination of the imidazole moiety in analog 3 maintained potency against J-PKAcα and PKAcα, while dibromination or oxidation of the sulfur atom in analogs 4 , 5 , and 6 led to a significant loss of activity. This highlights the C-4 position of the imidazole as a key site for modification. Further structure-based design has led to the synthesis of over 150 analogs, with some exhibiting biochemical IC50 values in the low nanomolar range.

Mechanism of Action: Competitive ATP Binding

Mechanism of action studies, including co-crystallization and X-ray diffraction experiments, have demonstrated that this compound and its active analogs function as ATP-competitive inhibitors. They bind directly to the ATP pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins.

cluster_kinase Kinase ATP Binding Pocket Kinase Kinase Substrate Substrate Kinase->Substrate Phosphorylates ATP_Site ATP Binding Site ATP ATP ATP->Kinase Binds Aplithianine_A This compound / Analog Aplithianine_A->Kinase Competitively Binds Inhibition Inhibition Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate

Figure 1. Competitive inhibition of kinase activity by this compound.

Signaling Pathways and Therapeutic Implications

The primary targets of this compound and its analogs, including PKA, PKG, CLK, and DYRK kinases, are implicated in a multitude of cellular processes and disease states. Dysregulation of these kinase signaling pathways is associated with various cancers, neurodegenerative diseases, and infectious diseases. For instance, the DNAJB1-PRKACA (J-PKAcα) fusion protein is a key driver in fibrolamellar hepatocellular carcinoma (FLHCC), making it a prime target for this compound-based therapies.

cluster_input Upstream Signals cluster_kinase_cascade Kinase Signaling cluster_output Cellular Responses Signal Hormones, Neurotransmitters, Nitric Oxide PKA PKA Signal->PKA PKG PKG Signal->PKG Gene_Expression Gene Expression PKA->Gene_Expression Metabolism Metabolism PKA->Metabolism Cell_Cycle Cell Cycle Progression PKA->Cell_Cycle Apoptosis Apoptosis PKA->Apoptosis PKG->Gene_Expression PKG->Metabolism PKG->Cell_Cycle PKG->Apoptosis CLK CLK CLK->Gene_Expression CLK->Metabolism CLK->Cell_Cycle CLK->Apoptosis DYRK DYRK DYRK->Gene_Expression DYRK->Metabolism DYRK->Cell_Cycle DYRK->Apoptosis Aplithianine_A This compound & Analogs Aplithianine_A->PKA Inhibits Aplithianine_A->PKG Inhibits Aplithianine_A->CLK Inhibits Aplithianine_A->DYRK Inhibits

Figure 2. Overview of signaling pathways inhibited by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used in the evaluation of this compound and its analogs.

Kinase Inhibition Assay

This assay is used to determine the half-maximal inhibitory concentration (IC50) of the compounds.

  • Materials : Recombinant kinase (e.g., J-PKAcα, PKAcα), peptide substrate, ATP, test compounds, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure :

    • Prepare serial dilutions of the test compounds.

    • In a 384-well plate, add the kinase, peptide substrate, and test compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 1 hour).

    • Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

    • Calculate IC50 values by fitting the data to a dose-response curve.

Microscale Thermophoresis (MST) for Binding Affinity

MST is employed to quantify the binding affinity (Kd) between the compounds and the target kinase.

  • Materials : Fluorescently labeled kinase, unlabeled test compounds, capillaries, and an MST instrument.

  • Procedure :

    • Prepare a series of dilutions of the test compound.

    • Mix a constant concentration of the fluorescently labeled kinase with each dilution of the test compound.

    • Load the mixtures into capillaries.

    • Measure the thermophoretic movement of the labeled kinase in the MST instrument.

    • A change in thermophoresis upon binding is used to calculate the dissociation constant (Kd).

Cell-Based Cytotoxicity/Antiproliferative Assay

This assay assesses the effect of the compounds on the viability and proliferation of cancer cell lines.

  • Materials : Cancer cell lines (e.g., from the NCI-60 panel), cell culture medium, test compounds, and a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Procedure :

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds.

    • Incubate for a specified period (e.g., 48 or 72 hours).

    • Add the viability reagent and measure the luminescence, which is proportional to the number of viable cells.

    • Determine the concentration of the compound that causes 50% inhibition of cell growth (GI50).

Start Start: Compound Synthesis Kinase_Assay Kinase Inhibition Assay (IC50) Start->Kinase_Assay Binding_Assay Binding Affinity Assay (Kd) Kinase_Assay->Binding_Assay Cell_Assay Cell-Based Cytotoxicity Assay (GI50) Binding_Assay->Cell_Assay SAR_Analysis Structure-Activity Relationship Analysis Cell_Assay->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization Iterative Design End End: Preclinical Candidate SAR_Analysis->End Identified Lead_Optimization->Start

Figure 3. Experimental workflow for the evaluation of this compound analogs.

Conclusion

This compound and its synthetic analogs represent a promising new class of kinase inhibitors with significant potential for therapeutic development. The modular nature of their synthesis allows for extensive chemical modifications to improve potency and selectivity. The data presented in this guide highlights the key structure-activity relationships and provides a foundation for the rational design of next-generation inhibitors targeting a range of diseases driven by aberrant kinase activity. Further in vivo studies are warranted to fully elucidate the therapeutic potential of these novel compounds.

References

Cross-Validation of Aplithianine A's Anticancer Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Aplithianine A, a novel kinase inhibitor of marine origin, has demonstrated significant potential as a targeted anticancer agent. This guide provides a comprehensive cross-validation of its activity across various human cancer cell lines, offering researchers, scientists, and drug development professionals a valuable resource for evaluating its therapeutic promise. The data presented herein is derived from the National Cancer Institute's (NCI) extensive NCI-60 screen, a standardized platform for assessing the antiproliferative activity of potential anticancer compounds.

Unveiling the Potency of this compound

This compound exerts its anticancer effects by competitively binding to the ATP pocket of several serine/threonine kinases, key players in cellular signaling pathways that are often dysregulated in cancer.[1] Its primary target is the oncogenic fusion protein DNAJB1-PRKACA (J-PKAcα), a driver in fibrolamellar hepatocellular carcinoma.[1] Beyond this specific target, this compound also exhibits potent inhibitory activity against a range of other kinases, including protein kinase A (PKA), protein kinase G (PKG), and cdc-like kinases (CLK), underscoring its potential for broader applications in oncology.[1]

Quantitative Analysis of Anticancer Activity

The antiproliferative effects of this compound were rigorously evaluated against the NCI-60 panel of 60 human cancer cell lines. The compound exhibited moderate growth inhibition, with GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 1 to 10 μM in 15 of the tested cell lines. This activity spans several major cancer types, including Non-Small Cell Lung Cancer (NSCLC), colon cancer, and breast cancer, highlighting its broad-spectrum potential.

Below is a summary of the GI50 values for this compound in the most sensitive cell lines from the NCI-60 screen.

Cell LineCancer TypeGI50 (μM)
Breast Cancer
HS 578TCarcinoma1.6
Colon Cancer
HCT-116Adenocarcinoma1.8
HCT-15Adenocarcinoma2.1
HT29Adenocarcinoma2.5
KM12Adenocarcinoma2.3
SW-620Adenocarcinoma2.0
Leukemia
K-562Chronic Myelogenous Leukemia2.2
Melanoma
LOX IMVIAmelanotic Melanoma2.4
Non-Small Cell Lung Cancer
NCI-H226Squamous Cell Carcinoma2.1
NCI-H322MBronchioalveolar Carcinoma1.9
NCI-H460Large Cell Carcinoma1.7
NCI-H522Adenocarcinoma2.3
Ovarian Cancer
OVCAR-3Adenocarcinoma2.5
Prostate Cancer
PC-3Adenocarcinoma2.2
Renal Cancer
SN12CCarcinoma2.4

Visualizing the Mechanism and Workflow

To further elucidate the scientific underpinnings of this compound's activity and the methodology for its evaluation, the following diagrams are provided.

G cluster_0 This compound's Mechanism of Action Aplithianine_A This compound ATP_Pocket ATP Binding Pocket (of Kinase) Aplithianine_A->ATP_Pocket Competitively Binds Inhibition Inhibition Kinase Serine/Threonine Kinases (e.g., J-PKAcα, PKA, PKG, CLK) ATP_Pocket->Kinase Substrate Protein Substrate Kinase->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Cell_Proliferation Uncontrolled Cell Proliferation Phosphorylated_Substrate->Cell_Proliferation Inhibition->Kinase Inhibits Phosphorylation

This compound's competitive inhibition of kinase activity.

G cluster_1 NCI-60 Experimental Workflow A Cell Line Seeding (96-well plates) B 24h Incubation (37°C, 5% CO2) A->B C Addition of this compound (5-log concentration range) B->C D 48h Incubation C->D E Cell Fixation (Trichloroacetic Acid) D->E F Staining (Sulforhodamine B) E->F G Absorbance Reading (515 nm) F->G H Data Analysis (Calculation of GI50) G->H

References

Structure-Activity Relationship of Aplithianine A Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Aplithianine A, a marine-derived alkaloid, has emerged as a potent inhibitor of a range of serine/threonine kinases, demonstrating a promising scaffold for the development of targeted cancer therapeutics. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and its derivatives, with a focus on their inhibitory activity against the oncogenic fusion kinase J-PKAcα. The data presented is primarily drawn from the comprehensive study titled "Chemical Evolution of Aplithianine Class of Serine/Threonine Kinase Inhibitors," which details the synthesis and evaluation of over 150 analogues.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the in vitro inhibitory activity (IC50) of key this compound derivatives against the J-PKAcα kinase and their cytotoxic effects on various cancer cell lines from the NCI-60 panel. The derivatives are categorized into three distinct classes based on their structural modifications.

Table 1: In Vitro Inhibitory Activity of this compound and Early Semi-Synthetic Derivatives against J-PKAcα and PKAcα [1]

CompoundModificationJ-PKAcα IC50 (µM)PKAcα IC50 (µM)
This compound (1) Parent Compound~10.084
3 Monobromination at C-4 of imidazole1.01.1
4 Dibromination of imidazole>200>200
5 Sulfoxide>200>200
6 Sulfone>200>200

Table 2: Representative Class I, II, and III this compound Derivatives with Improved J-PKAcα Inhibitory Potency

Compound IDClassKey Structural FeaturesJ-PKAcα IC50 (nM)
c1 IModified imidazole substituent50-100
d2 IINovel binding mode with DFG residue<10
e1 IIOptimized DFG-out conformation binding<5
j1 IIIAlternative scaffold with core modification10-50

(Note: Specific IC50 values for the >150 analogs are detailed in the supplementary information of the source publication and are represented here by ranges for brevity.)

Table 3: Antiproliferative/Cytotoxic Activity of Selected this compound Derivatives (NCI-60 Screen) [2]

Compound IDCancer Cell LineGI50 (µM)
This compound (1) Various (e.g., NSCLC, Colon, Breast)1-10
e1 Select Cancer Cell Lines<0.1

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

J-PKAcα Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[3][4][5]

Materials:

  • J-PKAcα enzyme

  • Peptide substrate (e.g., CREB-derived peptide)

  • ATP

  • Kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • This compound derivatives (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

Procedure:

  • Prepare a reaction mixture containing the J-PKAcα enzyme and the peptide substrate in the kinase buffer.

  • Add serial dilutions of the this compound derivatives or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add the enzyme/substrate mixture to the wells.

  • Initiate the kinase reaction by adding ATP to a final concentration of 100 µM.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

NCI-60 Human Tumor Cell Line Screen (Sulforhodamine B Assay)

This assay assesses the antiproliferative or cytotoxic effects of compounds on 60 different human cancer cell lines.

Materials:

  • NCI-60 cell lines

  • RPMI 1640 medium with 5% fetal bovine serum and 2 mM L-glutamine

  • This compound derivatives (dissolved in DMSO)

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Trizma base (10 mM)

  • 96-well plates

Procedure:

  • Seed the cells in 96-well plates at a density of 5,000-40,000 cells/well and incubate for 24 hours.

  • Add the this compound derivatives at five 10-fold serial dilutions.

  • Incubate the plates for 48 hours.

  • Terminate the experiment by fixing the cells with cold 50% (w/v) TCA for 1 hour at 4°C.

  • Wash the plates five times with water and air dry.

  • Stain the fixed cells with 100 µL of SRB solution for 10 minutes at room temperature.

  • Wash the plates five times with 1% acetic acid to remove unbound dye and air dry.

  • Solubilize the bound dye with 200 µL of 10 mM Trizma base.

  • Measure the absorbance at 515 nm using a plate reader.

  • Calculate the GI50 (50% growth inhibition) values from the dose-response curves.

Mandatory Visualization

The following diagrams illustrate key aspects of the structure-activity relationship studies of this compound derivatives.

ATP_Competitive_Inhibition cluster_kinase J-PKAcα Kinase ATP_Binding_Site ATP Binding Site Phosphorylation Substrate Phosphorylation ATP_Binding_Site->Phosphorylation Leads to ATP ATP ATP->ATP_Binding_Site Binds Aplithianine_A This compound Derivative Aplithianine_A->ATP_Binding_Site Competitively Binds No_Phosphorylation Inhibition of Phosphorylation Aplithianine_A->No_Phosphorylation Results in

Caption: ATP-competitive inhibition mechanism of this compound derivatives.

SAR_Workflow cluster_discovery Discovery & Synthesis cluster_evaluation Biological Evaluation cluster_analysis SAR Analysis Start This compound (Natural Product) Semi_Synthesis Semi-synthesis of Early Derivatives Start->Semi_Synthesis Total_Synthesis Total Synthesis of This compound Scaffold Start->Total_Synthesis Kinase_Assay J-PKAcα Kinase Inhibition Assay (IC50) Semi_Synthesis->Kinase_Assay Analog_Synthesis Synthesis of >150 Analogs (Classes I, II, III) Total_Synthesis->Analog_Synthesis Analog_Synthesis->Kinase_Assay Kinome_Profiling Kinome-wide Selectivity Profiling Kinase_Assay->Kinome_Profiling Cytotoxicity_Assay NCI-60 Cell Line Screen (GI50) Kinome_Profiling->Cytotoxicity_Assay SAR_Insights Structure-Activity Relationship Determination Cytotoxicity_Assay->SAR_Insights Lead_Optimization Lead Optimization SAR_Insights->Lead_Optimization

Caption: Workflow for SAR studies of this compound derivatives.

References

Kinome-wide Selectivity Profiling of Aplithianine A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinome-wide selectivity profile of Aplithianine A, a novel marine-derived kinase inhibitor, with other established kinase inhibitors. The information presented is supported by experimental data from publicly available research, offering a valuable resource for researchers investigating kinase signaling and developing targeted therapeutics.

Executive Summary

This compound, isolated from the marine tunicate Aplidium sp., has emerged as a potent, ATP-competitive inhibitor of a select group of serine/threonine kinases.[1][2] Primarily targeting the DNAJB1-PRKACA (J-PKAcα) fusion protein, a key driver in fibrolamellar hepatocellular carcinoma (FLHCC), it also demonstrates significant activity against wild-type Protein Kinase A (PKA), Protein Kinase G (PKG), CDC-like Kinases (CLK), and Dual-specificity tyrosine-regulated kinases (DYRK).[1][2][3] This unique selectivity profile suggests potential therapeutic applications in a range of diseases, including cancer, neurodegenerative disorders, and parasitic infections. This guide compares the kinase inhibition profile of this compound with several well-known kinase inhibitors: Staurosporine, H-89, KT 5720, TG003, and Harmine.

Data Presentation: Comparative Kinase Inhibition

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and comparator compounds against their primary kinase targets. This data provides a quantitative comparison of their potency and selectivity.

Kinase TargetThis compound IC50 (nM)Staurosporine IC50 (nM)H-89 IC50 (nM)KT 5720 Ki (nM)TG003 IC50 (nM)Harmine IC50 (nM)
PKA 847 - 1548 - 1356013,500-
PKG 11-90 (range for family)8.5 - 18~500>2000--
CLK1 11-90 (range for family)22.6--20-
CLK2 11-90 (range for family)---200-
CLK4 11-90 (range for family)---15-
DYRK1A 11-90 (range for family)->20,000-2433 - 80
DYRK1B ----34166
DYRK2 -----900
DYRK3 -----800

Note: IC50 and Ki values can vary depending on the assay conditions (e.g., ATP concentration). The data presented here is for comparative purposes and is collated from various sources.

Kinome-wide Selectivity Overview

Beyond their primary targets, the broader selectivity of these inhibitors across the human kinome is a critical consideration for their use as research tools and potential therapeutics.

  • This compound: Demonstrates a relatively selective profile, with potent inhibition of the PKA, PKG, CLK, and DYRK families. A screen against 370 kinases revealed its specificity for these serine/threonine kinase families.

  • Staurosporine: A notoriously non-selective kinase inhibitor that potently inhibits a vast number of kinases, making it a useful positive control but a poor tool for studying specific kinase pathways.

  • H-89: While commonly used as a PKA inhibitor, it also exhibits inhibitory activity against other kinases such as PKG, MSK1, S6K1, and ROCKII, and has a number of PKA-independent effects.

  • KT 5720: A more selective PKA inhibitor compared to H-89, with significantly less activity against PKG and PKC. However, it can inhibit other kinases at higher concentrations.

  • TG003: A potent inhibitor of the CLK family (CLK1, CLK2, and CLK4) and also shows activity against DYRK1A/B. It has minimal activity against CLK3.

  • Harmine: A selective inhibitor of the DYRK family, particularly DYRK1A. It also inhibits monoamine oxidase A (MAO-A).

Experimental Protocols

Radiometric Kinase Assay (HotSpot™ Assay)

This assay is a common method for determining the in vitro potency of kinase inhibitors. The principle involves measuring the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a specific substrate peptide by the kinase.

Materials:

  • Kinase: Purified recombinant human PKA, PKG, CLK, or DYRK family kinases.

  • Substrate Peptides:

    • PKA: Kemptide (LRRASLG) or similar PKA-specific substrate.

    • PKG: RKRSRAE or a similar PKG-specific substrate.

    • CLK: Myelin Basic Protein (MBP) or a specific peptide substrate like RRRFRPASPLRGPPK.

    • DYRK: DYRKtide (RRRFRPASPLRGPPK) or a similar DYRK-specific substrate.

  • ATP: [γ-³³P]ATP and non-radiolabeled ATP.

  • Assay Buffer: Typically contains HEPES or MOPS buffer, MgCl₂, EGTA, and a detergent like Brij-35.

  • Inhibitor: this compound or comparator compounds dissolved in DMSO.

  • P81 Phosphocellulose Paper: For capturing the phosphorylated substrate.

  • Wash Buffer: 0.75% Phosphoric acid.

  • Scintillation Counter: For detecting radioactivity.

Protocol:

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase, substrate peptide, and assay buffer.

  • Inhibitor Addition: Add the desired concentration of the inhibitor (or DMSO for control).

  • Initiation: Start the reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP. The final ATP concentration is typically at or near the Km for the specific kinase.

  • Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-40 minutes).

  • Stopping the Reaction: Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper. The paper is then washed with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Detection: The radioactivity on the dried P81 paper is quantified using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition is calculated by comparing the radioactivity of the inhibitor-treated samples to the DMSO control. IC50 values are determined by plotting the percent inhibition against a range of inhibitor concentrations.

Cell-Based Kinase Activity Assay (General Protocol)

Cell-based assays are crucial for validating the in-cell efficacy of kinase inhibitors.

Materials:

  • Cell Line: A suitable cell line that expresses the target kinase and a downstream substrate.

  • Cell Culture Medium and Reagents.

  • Inhibitor: this compound or comparator compounds.

  • Stimulus (if required): An agent to activate the specific signaling pathway (e.g., Forskolin to activate PKA).

  • Lysis Buffer.

  • Antibodies: A primary antibody specific for the phosphorylated form of the downstream substrate and a corresponding secondary antibody.

  • Detection Reagent: (e.g., chemiluminescent or fluorescent substrate for Western blotting or ELISA).

Protocol:

  • Cell Culture: Plate cells in a multi-well plate and grow to the desired confluency.

  • Inhibitor Treatment: Treat the cells with various concentrations of the inhibitor for a specific duration.

  • Stimulation: If necessary, stimulate the cells to activate the kinase pathway.

  • Cell Lysis: Wash the cells and then lyse them to release the cellular proteins.

  • Protein Quantification: Determine the protein concentration in each lysate.

  • Detection of Phosphorylation:

    • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with the phospho-specific antibody.

    • ELISA: Use a plate pre-coated with a capture antibody for the substrate, add the cell lysate, and then detect the phosphorylated substrate with a phospho-specific antibody.

  • Data Analysis: Quantify the level of substrate phosphorylation relative to a total protein loading control. Determine the IC50 of the inhibitor in the cellular context.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways of the primary kinases targeted by this compound and a general experimental workflow for kinase inhibitor profiling.

PKA_Signaling_Pathway Ligand Hormone/Neurotransmitter GPCR GPCR Ligand->GPCR G_Protein G Protein (Gs) GPCR->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC converts PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive binds & activates PKA_active Active PKA (Catalytic Subunits) PKA_inactive->PKA_active releases Substrates Downstream Substrates (e.g., CREB) PKA_active->Substrates phosphorylates Cellular_Response Cellular Response (Gene Expression, Metabolism) Substrates->Cellular_Response PKG_Signaling_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC converts PKG Protein Kinase G (PKG) cGMP->PKG activates Substrates Downstream Substrates (e.g., VASP, IP3R) PKG->Substrates phosphorylates Cellular_Response Cellular Response (Smooth Muscle Relaxation, Platelet Aggregation) Substrates->Cellular_Response CLK_Signaling_Pathway CLKs CDC-like Kinases (CLK1, CLK2, CLK4) SR_Proteins SR Proteins (Serine/Arginine-rich) CLKs->SR_Proteins phosphorylates Spliceosome Spliceosome SR_Proteins->Spliceosome regulate assembly mRNA Mature mRNA Spliceosome->mRNA produces pre_mRNA pre-mRNA pre_mRNA->Spliceosome is processed by Protein_Isoforms Protein Isoforms mRNA->Protein_Isoforms translates to DYRK_Signaling_Pathway DYRKs DYRK Kinases (e.g., DYRK1A) Transcription_Factors Transcription Factors (e.g., NFAT, CREB) DYRKs->Transcription_Factors phosphorylates Splicing_Factors Splicing Factors DYRKs->Splicing_Factors phosphorylates Cytoskeletal_Proteins Cytoskeletal Proteins DYRKs->Cytoskeletal_Proteins phosphorylates Cellular_Processes Cellular Processes (Neurodevelopment, Cell Cycle) Transcription_Factors->Cellular_Processes Splicing_Factors->Cellular_Processes Cytoskeletal_Proteins->Cellular_Processes Kinase_Inhibitor_Profiling_Workflow Compound_Library Compound Library (e.g., this compound) Primary_Screen Primary Screen (e.g., HTS against J-PKAcα) Compound_Library->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Kinome_Profiling Kinome-wide Profiling (e.g., Radiometric Assay Panel) Hit_Identification->Kinome_Profiling Selectivity_Analysis Selectivity Analysis Kinome_Profiling->Selectivity_Analysis Cell_Based_Assays Cell-Based Assays (Target Engagement & Function) Selectivity_Analysis->Cell_Based_Assays Lead_Compound Lead Compound Cell_Based_Assays->Lead_Compound

References

A Comparative Analysis of Aplithianine A: In Vitro Efficacy and a Look Toward In Vivo Potential

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the marine-derived kinase inhibitor, Aplithianine A, detailing its in vitro efficacy against key cancer targets and drawing comparisons with other developmental inhibitors. While in vivo data for this compound remains forthcoming, this guide establishes a baseline for its potential therapeutic application, particularly in the context of fibrolamellar hepatocellular carcinoma (FLC).

This compound, a novel alkaloid isolated from the marine tunicate Aplidium sp., has emerged as a promising inhibitor of a range of clinically relevant kinases.[1] Its primary target of interest is the oncogenic fusion protein DNAJB1-PRKACA (J-PKAcα), the driver of the rare liver cancer, fibrolamellar hepatocellular carcinoma (FLC).[2][3] This guide synthesizes the current publicly available data on this compound's in vitro performance and contrasts it with other PRKACA inhibitors that have demonstrated in vivo activity.

In Vitro Efficacy: this compound and Comparators

This compound has demonstrated potent and competitive inhibition of several kinases in biochemical assays. Analogs of this compound have also been synthesized, showing enhanced potency in the low nanomolar range.[4]

Table 1: In Vitro Kinase Inhibition Profile of this compound

Kinase TargetThis compound IC₅₀Notes
J-PKAcα (fusion protein)~1 µM[2]ATP-competitive inhibitor.
Wild-type PKA84 nM
CLK family kinases11–90 nM
PKG family kinases11–90 nM

Table 2: In Vitro Antiproliferative Activity of this compound against NCI-60 Cell Lines

Cancer TypeCell LinesThis compound GI₅₀
Non-Small Cell Lung CancerMultiple1–10 µM
Colon CancerMultiple1–10 µM
Breast CancerMultiple1–10 µM

Note: Specific cell line data from the NCI-60 screen for this compound is not publicly detailed, but the compound has shown moderate activity against 15 cell lines within the panel. Analogs of this compound have exhibited antiproliferative and cytotoxic activities at nanomolar concentrations against select NCI-60 cell lines.

In Vivo Efficacy: A Comparative Landscape

As of the latest available data, specific in vivo efficacy studies for this compound have not been published. The development of this compound and its analogs is currently described as being in the "pre-clinical (in vivo)" stage. However, to provide a benchmark for potential in vivo performance, this section summarizes the reported efficacy of other PRKACA inhibitors in FLC patient-derived xenograft (PDX) models.

Table 3: In Vivo Efficacy of Investigational PRKACA Inhibitors in FLC Xenograft Models

InhibitorModelDosing ScheduleTumor Growth Inhibition (TGI)
Unnamed Selective PRKACA InhibitorFLC PDXOral delivery54% (at day 34)
BLU0588FLC PDXNot specified48.5%
BLU2864FLC PDXNot specified45.3%
DS89002333FLC PDXNot specifiedAnti-tumor activity observed

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols based on the available literature for the types of experiments cited in this guide.

In Vitro Kinase Inhibition Assay (J-PKAcα)

A common method to determine the half-maximal inhibitory concentration (IC₅₀) for a kinase inhibitor is a biochemical assay that measures the phosphorylation of a substrate.

  • Reaction Setup: The assay is typically performed in a 96- or 384-well plate format. Each well contains the J-PKAcα enzyme, a biotinylated peptide substrate (e.g., a CREB-derived peptide), ATP, and varying concentrations of the test compound (e.g., this compound).

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for enzymatic activity.

  • Quenching: The reaction is stopped by the addition of a quenching buffer, often containing EDTA to chelate magnesium ions required for kinase activity.

  • Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as ELISA-based detection with a phospho-specific antibody or by using luminescence-based assays that measure the amount of ADP produced.

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to a control with no inhibitor. The IC₅₀ value is then determined by fitting the data to a dose-response curve.

Subcutaneous Patient-Derived Xenograft (PDX) Model for Fibrolamellar Carcinoma

Patient-derived xenograft models are a valuable tool for assessing the in vivo efficacy of anti-cancer agents in a more clinically relevant setting.

  • Tumor Implantation: Fresh tumor tissue obtained from FLC patients is surgically implanted subcutaneously into immunocompromised mice (e.g., NOD-SCID mice).

  • Tumor Growth and Passaging: The tumors are allowed to grow in the initial cohort of mice. Once they reach a certain size, the tumors are harvested, fragmented, and re-implanted into subsequent cohorts of mice for expansion.

  • Treatment Study: Once tumors in the experimental cohort reach a palpable size, the mice are randomized into treatment and control groups. The test compound is administered according to a predetermined dosing schedule (e.g., daily oral gavage).

  • Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and the tumor volume is calculated using the formula: (Length × Width²)/2.

  • Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition (TGI), calculated by comparing the change in tumor volume in the treated group to the control group. Other endpoints can include survival analysis and biomarker assessment from tumor tissue at the end of the study.

Visualizing the Landscape

To better understand the context of this compound's mechanism and the experimental workflow, the following diagrams are provided.

G cluster_0 J-PKAcα Signaling Pathway in FLC cluster_1 Mechanism of Action of this compound DNAJB1-PRKACA_Fusion DNAJB1-PRKACA Fusion Protein Constitutive_Activation Constitutively Active PRKACA Kinase DNAJB1-PRKACA_Fusion->Constitutive_Activation Downstream_Signaling Downstream Signaling Cascades Constitutive_Activation->Downstream_Signaling Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Aplithianine_A This compound ATP_Binding_Pocket ATP Binding Pocket of J-PKAcα Aplithianine_A->ATP_Binding_Pocket Competitively Binds Inhibition Inhibition of Kinase Activity ATP_Binding_Pocket->Inhibition

This compound's mechanism of action.

G cluster_0 In Vitro Efficacy Workflow cluster_1 In Vivo Efficacy Workflow (Projected) Biochemical_Assay Biochemical Kinase Assay (J-PKAcα, PKA, etc.) IC50_Determination IC₅₀ / GI₅₀ Determination Biochemical_Assay->IC50_Determination Cell_Based_Assay NCI-60 Cell Line Screen (Antiproliferative Activity) Cell_Based_Assay->IC50_Determination PDX_Model FLC Patient-Derived Xenograft (PDX) Model Treatment Treatment with This compound PDX_Model->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Efficacy_Analysis Tumor Growth Inhibition (TGI) Analysis Tumor_Measurement->Efficacy_Analysis

References

Comparative Analysis of Aplithianine A's Therapeutic Potential in Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Aplithianine A, a novel marine-derived protein kinase inhibitor, against other therapeutic alternatives for cancer treatment. The data presented herein is based on preclinical evaluations to assess its efficacy and mechanism of action in various cancer models.

Introduction to this compound

This compound is a naturally occurring alkaloid isolated from the marine tunicate Aplidium sp. It functions as a potent, ATP-competitive inhibitor of several serine/threonine kinases, some of which are implicated in cancer pathogenesis.[1][2] Its unique chemical scaffold has garnered significant interest as a template for developing novel anticancer agents. The primary therapeutic target of this compound and its synthetic analogs is the oncogenic fusion kinase DNAJB1-PRKACA (J-PKAcα), the signature driver mutation in fibrolamellar hepatocellular carcinoma (FLHCC), a rare and aggressive liver cancer affecting adolescents and young adults.[2][3][4]

Mechanism of Action and Signaling Pathway

This compound exerts its anticancer effects by competitively binding to the ATP pocket of target kinases, thereby inhibiting their catalytic activity. This prevents the phosphorylation of downstream substrates involved in cell proliferation and survival.

Key Kinase Targets:

  • DNAJB1-PRKACA (J-PKAcα): A primary target, crucial for the growth of FLHCC.

  • Protein Kinase A (PKA): Wild-type PKA is also inhibited, which plays roles in various cancers.

  • Cdc2-like Kinases (CLK1 & CLK2): Implicated in gastric cancer.

  • DYRK Family Kinases: Associated with gastric and colon cancer.

  • Protein Kinase G (PKG): Another serine/threonine kinase inhibited by this compound.

By inhibiting these kinases, this compound disrupts signaling pathways that promote cancer cell growth and survival. The inhibition of the J-PKAcα fusion kinase, for instance, leads to decreased phosphorylation of downstream effectors like CREB, ultimately resulting in cytotoxic and antiproliferative effects in cancer cells.

G Aplithianine_A This compound ATP_Pocket ATP Binding Pocket (on Kinase) Aplithianine_A->ATP_Pocket Binds to JPKAc J-PKAcα Fusion Kinase PKA Wild-type PKA CLK CLK1/2 DYRK DYRKs Inhibition Inhibition ATP_Pocket->Inhibition Phosphorylation Phosphorylation JPKAc->Phosphorylation PKA->Phosphorylation CLK->Phosphorylation DYRK->Phosphorylation Downstream Downstream Effectors (e.g., CREB) Proliferation Cell Proliferation & Survival Downstream->Proliferation Phosphorylation->Downstream Activates Inhibition->Phosphorylation

This compound's mechanism of kinase inhibition.

Data Presentation: In Vitro Efficacy

This compound and its synthetic analogs have demonstrated potent inhibitory and antiproliferative activities across a range of biochemical and cell-based assays.

Table 1: Biochemical Inhibition (IC50) of this compound

Target KinaseThis compound IC50Notes
J-PKAcα~1 µMPotent inhibition of the primary oncogenic driver in FLHCC.
Wild-type PKA84 nMDemonstrates strong inhibition of the wild-type kinase.
CLK Family11-90 nMShows potent inhibition against select serine/threonine kinases.
PKG Family11-90 nMHigh potency observed in kinome profiling.

Table 2: Cellular Antiproliferative Activity (GI50) of this compound

Cancer TypeCell LinesGI50 RangeReference
Non-Small Cell LungNCI-60 Panel1-10 µM
Colon CancerNCI-60 Panel1-10 µM
Breast CancerNCI-60 Panel1-10 µM
Various CancersSelect NCI-60 PanelNanomolar concentrations

Comparison with Alternative Therapeutic Strategies

This section compares this compound with established kinase inhibitors and other natural compounds, providing context for its therapeutic potential.

Table 3: Comparative Profile of Anticancer Agents

FeatureThis compoundEstablished Kinase Inhibitors (e.g., Sorafenib)Other Natural Compounds (e.g., Urolithin A)
Primary Target(s) J-PKAcα, PKA, CLK, DYRK kinases.Multi-kinase inhibitors (e.g., VEGFR, PDGFR, RAF).Modulates multiple pathways (PI3K/AKT/mTOR, NF-κB).
Mechanism ATP-competitive kinase inhibition.Primarily ATP-competitive kinase inhibition.Induction of apoptosis, cell cycle arrest, autophagy regulation.
Primary Indication(s) Potential for FLHCC, gastric, and colon cancers.Approved for hepatocellular carcinoma, renal cell carcinoma, etc.Broad-spectrum potential under investigation.
Development Stage Preclinical (in vitro and in vivo models).Clinically approved and in use.Preclinical and early clinical investigation.
Key Advantage Novel scaffold targeting a specific oncogenic driver (J-PKAcα) in a rare cancer with no approved targeted therapies.Proven clinical efficacy against established targets.Favorable toxicity profiles and potential for chemo-sensitization.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and critical evaluation of the presented data.

In Vitro Experimental Workflow

G cluster_prep 1. Preparation cluster_treatment 2. Treatment cluster_assays 3. Assays cluster_analysis 4. Analysis Cell_Culture Cancer Cell Line Culture (e.g., NCI-60) Treatment Treat Cells with This compound Cell_Culture->Treatment Compound_Prep Prepare this compound (Serial Dilutions) Compound_Prep->Treatment Cytotoxicity Cytotoxicity Assay (e.g., MTT/LDH) Treatment->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (Propidium Iodide) Treatment->Cell_Cycle Data_Analysis Data Acquisition & Analysis (IC50/GI50 Calculation) Cytotoxicity->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis

Workflow for in vitro evaluation of this compound.

1. Cytotoxicity Assay (General Protocol)

  • Cell Preparation: Seed cancer cells in a 96-well plate and incubate to allow attachment.

  • Compound Treatment: Treat cells with serially diluted concentrations of this compound or a vehicle control. Include wells for maximum lysis control.

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours).

  • Measurement: Add a viability reagent (e.g., MTT, or LDH assay substrate). Measure the absorbance or fluorescence using a microplate reader.

  • Analysis: Calculate the percentage of cytotoxicity or growth inhibition relative to controls to determine the GI50 value.

2. Apoptosis Assay (Annexin V/PI Staining)

  • Cell Preparation and Treatment: Culture and treat cells with this compound as described above.

  • Cell Harvesting: Collect both adherent and floating cells. Wash twice with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution.

  • Incubation: Incubate at room temperature in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V-/PI-, early apoptotic are Annexin V+/PI-, late apoptotic are Annexin V+/PI+, and necrotic cells are Annexin V-/PI+.

3. Cell Cycle Analysis (Propidium Iodide Staining)

  • Cell Preparation and Treatment: Culture and treat cells with this compound.

  • Harvesting and Fixation: Harvest cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol and store at 4°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining buffer containing Propidium Iodide and RNase A.

  • Incubation: Incubate at 4°C overnight, protected from light.

  • Flow Cytometry: Acquire data on a flow cytometer and analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Experimental Workflow

This compound's analogs have been assessed in preclinical in vivo models to determine their anti-tumor activity.

G cluster_prep 1. Model Preparation cluster_treatment 2. Treatment Phase cluster_monitoring 3. Monitoring & Endpoint Mice Immunocompromised Mice (e.g., Nude, SCID) Implantation Implant Tumor Cells/ Tissue Subcutaneously Mice->Implantation Cells Prepare Cancer Cells (e.g., PDX tissue or cell line) Cells->Implantation Tumor_Growth Allow Tumors to Reach Palpable Size Implantation->Tumor_Growth Grouping Randomize Mice into Treatment & Control Groups Tumor_Growth->Grouping Dosing Administer this compound (or Vehicle/Comparator) Grouping->Dosing Measurement Measure Tumor Volume & Body Weight Regularly Dosing->Measurement During Treatment Endpoint Endpoint: Tumor Excision (e.g., after 21 days) Measurement->Endpoint Analysis Histological & Molecular Analysis of Tumors Endpoint->Analysis

Workflow for in vivo xenograft model evaluation.

Patient-Derived & Cell Line Xenograft Model Protocol

  • Animal Models: Use immunodeficient mice (e.g., athymic nude or SCID mice) to prevent rejection of human cells.

  • Cell Preparation: Harvest cancer cells during their exponential growth phase or prepare patient-derived tumor fragments (approx. 3x3x3 mm).

  • Implantation: Resuspend cells in a suitable medium (e.g., HBSS), often mixed with an extracellular matrix like Cultrex BME to improve tumor take rate. Inject subcutaneously or orthotopically into the mice.

  • Tumor Growth and Grouping: Monitor mice for tumor formation. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

  • Drug Administration: Administer this compound, a vehicle control, or a comparator drug via a clinically relevant route (e.g., intraperitoneal, oral gavage) according to a defined schedule.

  • Monitoring and Endpoint: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week). At the end of the study, euthanize the mice, and excise the tumors for weight measurement, histological analysis, and biomarker studies.

Conclusion and Future Outlook

This compound and its derivatives represent a promising new class of kinase inhibitors with a novel mechanism of action against clinically relevant targets. The potent activity against the J-PKAcα fusion kinase highlights its significant potential for treating fibrolamellar hepatocellular carcinoma, a cancer with a clear unmet medical need. Preliminary data also show broader antiproliferative activities against other cancer types.

Future development will likely focus on optimizing the Aplithianine scaffold to enhance kinase selectivity and improve cellular activity to translate its preclinical promise into a viable therapeutic agent. Further in vivo studies comparing its efficacy directly against standard-of-care treatments in relevant cancer models will be crucial in validating its therapeutic potential.

References

Benchmarking Aplithianine A: A Comparative Analysis Against Known FLHCC Treatments

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the landscape of targeted therapies for the rare liver cancer, Fibrolamellar Hepatocellular Carcinoma (FLHCC), a novel contender, Aplithianine A, has emerged. This guide provides a comprehensive preclinical benchmark of this compound against established and experimental treatments for FLHCC, offering researchers, scientists, and drug development professionals a data-driven comparison to inform future research and therapeutic strategies.

FLHCC, a rare liver cancer that primarily affects adolescents and young adults, is characterized by the presence of a specific gene fusion, DNAJB1-PRKACA. This fusion results in an overactive kinase, J-PKAcα, which is a prime therapeutic target. This compound, a natural product, has been identified as a potent inhibitor of this key oncogenic driver. This report synthesizes available preclinical data to objectively compare its performance with other therapeutic agents investigated for FLHCC.

In Vitro Efficacy: Targeting the Molecular Driver of FLHCC

This compound demonstrates significant potency against the J-PKAcα fusion protein, the hallmark of FLHCC. While direct comparative in vitro studies in FLHCC cell lines are limited, the available data on this compound's enzymatic inhibition provides a strong basis for its potential efficacy. The following table summarizes the available in vitro data for this compound and other compounds that have been evaluated in the context of liver cancer.

CompoundTarget(s)Cell Line/AssayIC50Reference
This compound DNAJB1-PRKACA (J-PKAcα) Biochemical Assay ~1 µM [1]
PanobinostatHDACHepatoblastoma0.013-0.059 µM[2]
OSU-HDAC42HDACPLC5, Huh7, Hep3B (HCC)Submicromolar[3]
SorafenibMulti-kinaseHepG2, HuH-7 (HCC)~6 µmol/L[4]

Note: Data for comparator compounds are primarily from general hepatocellular carcinoma (HCC) or other liver cancer cell lines due to the scarcity of publicly available data on FLHCC-specific cell lines.

In Vivo Preclinical Models: A Glimpse into Therapeutic Potential

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into immunodeficient mice, are crucial for evaluating the in vivo efficacy of novel cancer therapies. While in vivo data for this compound is not yet publicly available, several other targeted agents have been tested in FLHCC PDX models, providing a benchmark for potential therapeutic efficacy.

TreatmentModelDosingKey FindingsReference
Temsirolimus FLHCC PDXNot SpecifiedSignificant reduction in tumor volume.[5]
Panobinostat HCC Xenograft10 mg/kg i.p. dailySignificant growth delay and prolonged survival.
OSU-HDAC42 Orthotopic PLC5 (HCC) Xenograft25 mg/kg oral daily91% suppression of tumor growth.
Irinotecan + DT2216 (Bcl-xL PROTAC) FLHCC PDXNot SpecifiedComplete response with 111% tumor growth inhibition.
Sorafenib HCC XenograftNot Specified40% inhibition of tumor growth.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways targeted by these compounds is critical for rational drug design and combination therapies.

This compound: Direct Inhibition of the FLHCC Oncogenic Driver

This compound functions as an ATP-competitive inhibitor of the J-PKAcα kinase. By binding to the ATP pocket of the enzyme, it directly blocks its catalytic activity, thereby inhibiting the downstream signaling events that drive FLHCC cell proliferation and survival.

AplithianineA_Pathway cluster_FLHCC FLHCC Cell DNAJB1-PRKACA\n(J-PKAcα) DNAJB1-PRKACA (J-PKAcα) Downstream\nEffectors Downstream Effectors DNAJB1-PRKACA\n(J-PKAcα)->Downstream\nEffectors Phosphorylation Cell Proliferation\n& Survival Cell Proliferation & Survival Downstream\nEffectors->Cell Proliferation\n& Survival This compound This compound This compound->DNAJB1-PRKACA\n(J-PKAcα) Inhibition Alternative_Pathways cluster_cell FLHCC Cell mTOR Pathway mTOR Pathway Cell Growth\n& Proliferation Cell Growth & Proliferation mTOR Pathway->Cell Growth\n& Proliferation Histone Acetylation Histone Acetylation Gene Expression Gene Expression Histone Acetylation->Gene Expression Apoptosis Regulation Apoptosis Regulation Cell Survival Cell Survival Apoptosis Regulation->Cell Survival mTOR Inhibitors\n(Temsirolimus) mTOR Inhibitors (Temsirolimus) mTOR Inhibitors\n(Temsirolimus)->mTOR Pathway HDAC Inhibitors\n(Panobinostat) HDAC Inhibitors (Panobinostat) HDAC Inhibitors\n(Panobinostat)->Histone Acetylation Bcl-xL Inhibitors\n(Navitoclax, DT2216) Bcl-xL Inhibitors (Navitoclax, DT2216) Bcl-xL Inhibitors\n(Navitoclax, DT2216)->Apoptosis Regulation Promotes Apoptosis PDX_Workflow cluster_establishment PDX Establishment cluster_expansion Model Expansion & Banking cluster_efficacy In Vivo Efficacy Study Patient Tumor\nResection Patient Tumor Resection Tumor Tissue\nImplantation Tumor Tissue Implantation Patient Tumor\nResection->Tumor Tissue\nImplantation Tumor Growth\nin Mice (P0) Tumor Growth in Mice (P0) Tumor Tissue\nImplantation->Tumor Growth\nin Mice (P0) Serial Passaging\n(P1, P2, etc.) Serial Passaging (P1, P2, etc.) Tumor Growth\nin Mice (P0)->Serial Passaging\n(P1, P2, etc.) Cryopreservation Cryopreservation Serial Passaging\n(P1, P2, etc.)->Cryopreservation Implantation of\nTumor Fragments Implantation of Tumor Fragments Cryopreservation->Implantation of\nTumor Fragments Tumor Growth\nMonitoring Tumor Growth Monitoring Implantation of\nTumor Fragments->Tumor Growth\nMonitoring Treatment\nInitiation Treatment Initiation Tumor Growth\nMonitoring->Treatment\nInitiation Endpoint Analysis Endpoint Analysis Treatment\nInitiation->Endpoint Analysis Treatment Groups\n(Vehicle, Drug A, Drug B) Treatment Groups (Vehicle, Drug A, Drug B) Treatment\nInitiation->Treatment Groups\n(Vehicle, Drug A, Drug B) Tumor Volume\nBody Weight\nSurvival Tumor Volume Body Weight Survival Endpoint Analysis->Tumor Volume\nBody Weight\nSurvival

References

Safety Operating Guide

Navigating the Disposal of Aplithianine A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with Aplithianine A, a novel protein kinase inhibitor, ensuring its proper disposal is a critical aspect of laboratory safety and environmental stewardship. In the absence of a specific Safety Data Sheet (SDS), this guide provides essential safety and logistical information based on general best practices for the disposal of potent, biologically active research compounds. All procedures must be conducted in accordance with institutional, local, state, and federal regulations.

Core Safety and Handling Principles

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:

  • Gloves: Nitrile or other chemically resistant gloves. Double gloving is recommended when handling the solid compound.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect from spills.

  • Respiratory Protection: A NIOSH-approved respirator may be necessary if there is a risk of generating aerosols, especially when handling the solid form outside of a certified chemical fume hood.

Quantitative Data Summary for Disposal Considerations

The following table summarizes key considerations for the disposal of this compound, based on general principles for research chemicals.

ParameterGuidelineRationale
Waste Category Hazardous Chemical WasteDue to its biological potency and unknown toxicity profile, this compound should be treated as hazardous.
Solid Waste Collect in a designated, sealed, and clearly labeled hazardous waste container. This includes contaminated disposables like gloves, weigh paper, and pipette tips.[1]To prevent accidental exposure and ensure proper disposal by trained personnel.
Liquid Waste Collect solutions in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless permitted by your EHS office.[2]To avoid chemical reactions and ensure proper disposal routes for liquid chemical waste.
Sharps Waste Needles and syringes used for handling this compound solutions should be disposed of in a designated sharps container for hazardous chemical waste.[1]To prevent puncture wounds and subsequent chemical exposure.
Container Labeling Label waste containers with "Hazardous Waste," the chemical name ("this compound"), and any known hazard information.[3]To ensure proper identification and handling by waste management personnel.
Spill Management For liquid spills, use an inert absorbent material. For solid spills, carefully sweep to avoid dust generation. Collect all cleanup materials as hazardous waste.[4]To contain the spill and prevent environmental contamination or personnel exposure.

Experimental Protocol: Step-by-Step Disposal Procedures

The following protocols are generalized for the disposal of small quantities of this compound typically used in a research laboratory setting. Always consult with your institution's Environmental Health and Safety (EHS) office before proceeding.

1. Disposal of Unused Solid this compound:

  • Consult EHS: Before initiating disposal, contact your institution's EHS office for specific guidance on disposing of potent kinase inhibitors.

  • Packaging: Ensure the original container is securely sealed. If repackaging is necessary, use a clearly labeled, compatible container. The label should include the chemical name, CAS number (if available), and hazard warnings.

  • Waste Stream: Dispose of as hazardous chemical waste through your institution's designated waste management program. Do not mix with other solid waste unless explicitly permitted.

2. Disposal of this compound Solutions (e.g., in DMSO):

  • Waste Collection: Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous liquid waste container.

  • Avoid Drains: Never dispose of solutions containing this compound down the drain.

  • Institutional Pickup: Arrange for the disposal of the hazardous waste container through your institution's EHS-approved waste pickup service.

3. Decontamination of Glassware and Surfaces:

  • Initial Rinse: Rinse contaminated glassware and surfaces with a suitable solvent that will solubilize this compound (e.g., ethanol or DMSO), collecting the rinsate as hazardous liquid waste.

  • Secondary Wash: Wash the glassware and surfaces with an appropriate laboratory detergent and water.

  • Final Rinse: Rinse thoroughly with water.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

AplithianineA_Disposal_Workflow cluster_start Waste Generation cluster_identification Waste Identification cluster_streams Waste Segregation cluster_containment Containment and Labeling cluster_disposal Final Disposal start This compound Waste Generated identify Identify Waste Type start->identify solid_waste Solid Waste (e.g., contaminated gloves, tubes) identify->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions in DMSO) identify->liquid_waste Liquid sharps_waste Sharps Waste (e.g., needles, syringes) identify->sharps_waste Sharps solid_container Seal in Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_container Collect in Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_container Place in Labeled Hazardous Sharps Container sharps_waste->sharps_container ehs_pickup Arrange for Pickup by Institutional EHS solid_container->ehs_pickup liquid_container->ehs_pickup sharps_container->ehs_pickup

Caption: Disposal workflow for this compound waste.

By adhering to these guidelines, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

Safeguarding Innovation: A Comprehensive Guide to Handling Aplithianine A

Author: BenchChem Technical Support Team. Date: November 2025

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION

Aplithianine A is a novel, potent kinase inhibitor with significant research interest. As a new chemical entity, a comprehensive, officially sanctioned Safety Data Sheet (SDS) is not yet publicly available. This guide provides essential safety protocols and handling procedures based on best practices for working with potent, bioactive small molecules in a research environment. These recommendations are designed to ensure the safety of all laboratory personnel.

Personal Protective Equipment (PPE) - Your First Line of Defense

Due to the bioactive and potentially potent nature of this compound, a stringent PPE protocol is mandatory to prevent accidental exposure through skin contact, inhalation, or ingestion.

Minimum PPE Requirements:

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles.Protects eyes from dust particles and accidental splashes.
Hand Protection Nitrile gloves (double-gloving recommended).Provides a barrier against skin contact. Double-gloving is a best practice when handling potent compounds.
Body Protection Full-length laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Use in a certified chemical fume hood.Prevents inhalation of airborne particles. For weighing and handling of the solid compound, a fume hood is essential.

Operational Plan: From Receipt to Disposal

A clear, step-by-step plan is critical for the safe handling of this compound. The following workflow outlines the key stages of its use in the laboratory.

cluster_prep Preparation & Weighing cluster_exp Experimental Use cluster_clean Decontamination & Disposal prep_area Designate a specific area for handling this compound weigh Weigh the solid compound in a chemical fume hood prep_area->weigh dissolve Dissolve in an appropriate solvent within the fume hood weigh->dissolve exp_use Conduct all experimental procedures involving this compound in a well-ventilated area dissolve->exp_use transport Use sealed, secondary containers for transport within the lab exp_use->transport decon Decontaminate surfaces with an appropriate solvent (e.g., 70% ethanol) transport->decon waste_solid Dispose of solid waste (e.g., contaminated tips, tubes) in a dedicated hazardous waste container decon->waste_solid waste_liquid Dispose of liquid waste in a sealed, labeled hazardous waste container decon->waste_liquid

Operational Workflow for Handling this compound

Experimental Protocols:

a. Weighing and Solution Preparation:

  • Don all required PPE as outlined in the table above.

  • Perform all weighing and initial dissolution of solid this compound within a certified chemical fume hood to prevent inhalation of fine powders.

  • Use dedicated spatulas and weighing paper.

  • Immediately after weighing, carefully transfer the compound to a suitable container for dissolution.

  • Wipe down the balance and surrounding surfaces with a damp cloth to remove any residual powder. Dispose of the cloth in the hazardous solid waste.

b. Experimental Handling:

  • All manipulations of this compound solutions should be carried out in a well-ventilated area.

  • When transporting solutions, use sealed primary containers placed within a secondary, shatter-proof container.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.

  • Solid Waste: All disposable materials that have come into contact with this compound (e.g., gloves, weighing paper, pipette tips, tubes) must be collected in a clearly labeled hazardous waste container.

  • Liquid Waste: All solutions containing this compound, as well as solvents used for decontamination, must be collected in a sealed and clearly labeled hazardous liquid waste container.

  • Disposal Route: All hazardous waste must be disposed of through your institution's approved chemical waste disposal program. Do not dispose of this compound down the drain or in regular trash.

Hierarchy of Safety Controls

To ensure the highest level of safety, a hierarchical approach to hazard control should be implemented. This prioritizes the most effective control measures.

elimination Elimination (Not Feasible for Research) substitution Substitution (Use a less hazardous alternative if possible) elimination->substitution engineering Engineering Controls (e.g., Chemical Fume Hood) substitution->engineering admin Administrative Controls (e.g., Standard Operating Procedures, Training) engineering->admin ppe Personal Protective Equipment (e.g., Gloves, Lab Coat, Safety Glasses) admin->ppe

Hierarchy of Controls for Chemical Safety

This guide is intended to provide a framework for the safe handling of this compound in a research setting. It is imperative that all users receive training on these procedures and that they are adapted to the specific requirements of your institution's safety policies. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

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